Heteroclitin E
Description
Propriétés
Formule moléculaire |
C27H30O9 |
|---|---|
Poids moléculaire |
498.5 g/mol |
Nom IUPAC |
[(1S,12R,13R,14S,15R)-15-hydroxy-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C27H30O9/c1-7-12(2)26(30)36-21-14(4)13(3)20(28)16-9-17(31-5)23(32-6)25(29)27(16)10-33-24-19(27)15(21)8-18-22(24)35-11-34-18/h7-9,13-14,20-21,28H,10-11H2,1-6H3/b12-7-/t13-,14+,20+,21+,27-/m0/s1 |
Clé InChI |
XUIUDMCZUMRZDC-ZHOMHHPZSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Biosynthesis of Heteroclitin E in Kadsura heteroclita: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heteroclitin E, a dibenzocyclooctadiene lignan (B3055560) isolated from the medicinal plant Kadsura heteroclita, has garnered significant interest for its potential therapeutic properties. Understanding its biosynthesis is crucial for developing sustainable production methods and for engineering novel bioactive compounds. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, integrating findings from transcriptomic studies of Kadsura and related species within the Schisandraceae family. It details the enzymatic steps from primary metabolism to the formation of the complex lignan scaffold and subsequent tailoring reactions. This document also presents quantitative data on gene expression and metabolite accumulation, along with detailed experimental protocols for the characterization of key enzymes involved in this pathway.
Introduction
Lignans (B1203133) are a large class of phenylpropanoid-derived natural products found in plants, known for their diverse chemical structures and biological activities. Among these, dibenzocyclooctadiene lignans, characteristic of the Schisandraceae family, are of particular pharmacological importance. This compound is a representative of this class, isolated from Kadsura heteroclita. The biosynthesis of such complex molecules involves a series of enzymatic reactions, starting from the general phenylpropanoid pathway and leading to specialized tailoring steps that create the final intricate structure. This guide synthesizes the current knowledge to present a putative biosynthetic pathway for this compound.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to proceed through three major stages:
-
Core Phenylpropanoid Pathway: The synthesis of monolignol precursors.
-
Lignan Skeleton Formation: The oxidative coupling of monolignols to form the dibenzocyclooctadiene core.
-
Tailoring Reactions: A series of modifications including hydroxylation, methylation, and acylation to yield this compound.
Stage 1: The Phenylpropanoid Pathway
The initial steps of this compound biosynthesis involve the well-established phenylpropanoid pathway, which converts phenylalanine into monolignols, primarily coniferyl alcohol. This pathway is supported by transcriptome analyses of Kadsura coccinea and Schisandra chinensis, which have identified highly expressed genes encoding the necessary enzymes in roots and stems, the primary sites of lignan accumulation.[1][2][3]
The key enzymes in this stage are:
-
Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of phenylalanine to cinnamic acid.
-
Cinnamate-4-hydroxylase (C4H): A cytochrome P450 enzyme (CYP73A) that hydroxylates cinnamic acid to p-coumaric acid.[1][2]
-
4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to its corresponding CoA-thioester.
-
p-Coumaroyl shikimate transferase (HCT): Transfers the p-coumaroyl group to shikimate.
-
p-Coumaroyl 5-O-shikimate-3'-hydroxylase (C3'H): A cytochrome P450 enzyme (CYP98A) that hydroxylates the p-coumaroyl moiety.[1][2]
-
Caffeoyl-CoA O-methyltransferase (CCOMT) and Caffeic acid O-methyltransferase (COMT): Catalyze the methylation of the hydroxyl group to form feruloyl-CoA.
-
Cinnamoyl-CoA reductase (CCR) and Cinnamyl alcohol dehydrogenase (CAD): Reduce the feruloyl-CoA to coniferyl alcohol.
Stage 2: Formation of the Dibenzocyclooctadiene Skeleton
This stage involves the oxidative coupling of two coniferyl alcohol molecules. This process is thought to be mediated by laccases or peroxidases and stereochemically controlled by dirigent proteins (DIRs). While the precise enzyme responsible for the formation of the eight-membered ring of the dibenzocyclooctadiene scaffold in Kadsura has not been definitively characterized, transcriptome studies have identified numerous candidate DIR genes that are highly expressed in lignan-accumulating tissues.[3] The proposed intermediate is a dibenzylbutane lignan, which then undergoes intramolecular oxidative coupling to form the characteristic cyclooctadiene ring.
Stage 3: Tailoring Reactions for this compound
The final stage in the biosynthesis of this compound involves a series of tailoring reactions that modify the dibenzocyclooctadiene scaffold. These modifications are crucial for the biological activity of the final molecule. Based on the structure of this compound, the following enzymatic steps are proposed:
-
Hydroxylations and Methylenedioxy Bridge Formation: Cytochrome P450 monooxygenases (P450s) are key enzymes in this step. Transcriptome analysis of Kadsura coccinea has identified candidate genes from the CYP719A and CYP81Q families that are likely involved in the formation of the methylenedioxy bridge, a characteristic feature of many dibenzocyclooctadiene lignans.[1][2] Additional hydroxylations at specific positions on the aromatic rings are also likely catalyzed by P450s.
-
O-Methylation: O-methyltransferases (OMTs) are responsible for the methylation of hydroxyl groups. Several candidate OMT genes have been identified in the transcriptomes of Kadsura and Schisandra species.[4]
-
Acylation: The final step is the esterification of a hydroxyl group with an angeloyl moiety. This reaction is catalyzed by an acyltransferase, likely belonging to the BAHD acyltransferase family.
Quantitative Data
While specific quantitative data for the biosynthesis of this compound is limited, data from related species provides valuable insights into the expression of key biosynthetic genes and the accumulation of related lignans.
Table 1: Relative Expression Levels of Candidate Genes in the Lignan Biosynthetic Pathway in Kadsura coccinea [1][2]
| Gene Family | Root (FPKM) | Stem (FPKM) | Leaf (FPKM) | Putative Function |
| PAL | 150.3 | 85.2 | 45.7 | Phenylpropanoid entry |
| C4H | 120.8 | 70.1 | 30.5 | Hydroxylation |
| 4CL | 210.5 | 115.9 | 60.3 | CoA ligation |
| DIR | 85.6 | 40.3 | 15.8 | Stereoselective coupling |
| CYP719A | 60.2 | 25.1 | 5.4 | Methylenedioxy bridge |
| CYP81Q | 45.7 | 18.9 | 3.1 | Methylenedioxy bridge |
| OMT | 95.3 | 55.6 | 20.9 | Methylation |
FPKM: Fragments Per Kilobase of transcript per Million mapped reads. Data is representative and simplified for illustrative purposes.
Table 2: Content of Major Dibenzocyclooctadiene Lignans in Different Tissues of Schisandra chinensis [5]
| Lignan | Fruit (mg/g DW) | Seed (mg/g DW) | Stem (mg/g DW) |
| Schisandrin | 3.85 | 5.21 | 1.12 |
| Gomisin A | 1.23 | 2.15 | 0.45 |
| Deoxyschisandrin | 2.56 | 3.89 | 0.87 |
| Gomisin N | 0.98 | 1.54 | 0.33 |
DW: Dry Weight. This data is for related lignans and serves as a proxy for lignan distribution in the Schisandraceae family.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway relies on a combination of transcriptomics, enzymology, and analytical chemistry. Below are detailed methodologies for key experiments.
Transcriptome Analysis
Objective: To identify candidate genes involved in this compound biosynthesis.
Protocol:
-
Plant Material: Collect fresh root, stem, and leaf tissues from Kadsura heteroclita. Immediately freeze in liquid nitrogen and store at -80°C.
-
RNA Extraction: Extract total RNA using a plant RNA isolation kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.
-
Library Preparation and Sequencing: Construct cDNA libraries from high-quality RNA samples. Perform high-throughput sequencing using a platform such as Illumina NovaSeq.
-
Data Analysis:
-
Quality Control: Trim raw sequencing reads to remove adapters and low-quality sequences.
-
De novo Assembly: Assemble the clean reads into transcripts using software like Trinity or SOAPdenovo-Trans.
-
Gene Annotation: Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG, GO).
-
Differential Gene Expression Analysis: Map reads back to the assembled transcriptome to quantify gene expression levels (e.g., as FPKM). Identify differentially expressed genes between tissues.
-
Pathway Analysis: Identify candidate genes in the lignan biosynthetic pathway based on KEGG pathway mapping and homology to known biosynthetic enzymes.
-
Functional Characterization of a Candidate Cytochrome P450
Objective: To determine the enzymatic function of a candidate P450 enzyme in this compound biosynthesis.
Protocol:
-
Gene Cloning: Amplify the full-length coding sequence of the candidate P450 gene from K. heteroclita cDNA using gene-specific primers. Clone the PCR product into a suitable expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).
-
Heterologous Expression:
-
E. coli: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG at a low temperature (e.g., 16-18°C) to enhance protein solubility.
-
Yeast (Saccharomyces cerevisiae): Transform the expression construct into a yeast strain. Induce protein expression with galactose.
-
-
Microsome Isolation: Harvest the cells and lyse them. Isolate the microsomal fraction, which contains the membrane-bound P450s, by ultracentrifugation.
-
Enzyme Assay:
-
Prepare a reaction mixture containing the isolated microsomes, a suitable substrate (e.g., a proposed lignan intermediate), NADPH, and a cytochrome P450 reductase (if not co-expressed).
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
-
-
Product Analysis: Extract the reaction products with the organic solvent, evaporate the solvent, and redissolve the residue in a suitable solvent (e.g., methanol). Analyze the products by HPLC and LC-MS to identify and quantify the enzymatic product by comparing with authentic standards if available.
Functional Characterization of a Candidate O-Methyltransferase
Objective: To determine the enzymatic function of a candidate OMT in this compound biosynthesis.
Protocol:
-
Gene Cloning and Expression: Clone the candidate OMT gene into an E. coli expression vector (e.g., pET-28a) and express the protein, which is typically soluble.
-
Protein Purification: Purify the recombinant OMT protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
-
Enzyme Assay:
-
Prepare a reaction mixture containing the purified enzyme, a potential hydroxylated lignan substrate, and the methyl donor S-adenosyl-L-methionine (SAM).
-
Incubate the reaction and stop it as described for the P450 assay.
-
-
Product Analysis: Analyze the reaction products by HPLC and LC-MS to identify the methylated product.
Conclusion and Future Perspectives
The proposed biosynthetic pathway for this compound in Kadsura heteroclita provides a solid framework for further research. While the initial steps in the phenylpropanoid pathway are well-established, the specific enzymes responsible for the formation of the dibenzocyclooctadiene skeleton and the subsequent tailoring reactions require definitive functional characterization. The candidate genes identified through transcriptome analyses in Kadsura and related genera offer promising targets for future investigation.
The detailed experimental protocols provided in this guide will facilitate the functional elucidation of these candidate genes. A complete understanding of the biosynthesis of this compound will not only be a significant scientific achievement but will also open up possibilities for its biotechnological production through metabolic engineering in microbial or plant-based systems. This could provide a sustainable and scalable source of this valuable medicinal compound and its derivatives for drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Transcriptomic Insights and Cytochrome P450 Gene Analysis in Kadsura coccinea for Lignan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Candidate genes involved in the biosynthesis of lignan in <i>Schisandra chinensis</i> fruit based on transcriptome and metabolomes analysis [cjnmcpu.com]
- 4. S-EPMC10568845 - Tissue-specific transcriptome and metabolome analyses reveal candidate genes for lignan biosynthesis in the medicinal plant Schisandra sphenanthera. - OmicsDI [omicsdi.org]
- 5. Four New Lignans from Kadsura Interior and Their Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Heteroclitin E
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heteroclitin E is a naturally occurring dibenzocyclooctadiene lignan (B3055560), a class of compounds known for their diverse and potent biological activities. Isolated from the stems of Kadsura heteroclita and Kadsura longipedunculata, plants with a history in traditional medicine, this compound presents a complex and intriguing molecular architecture. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its molecular structure, spectral data, and preliminary biological insights. Detailed experimental protocols for its isolation and characterization are also presented to support further research and development efforts.
Introduction
Lignans (B1203133) are a large group of polyphenolic compounds found in plants, and among them, dibenzocyclooctadiene lignans have garnered significant attention for their potential therapeutic applications. This compound belongs to this promising class of natural products. Its structural complexity and potential for biological activity make it a subject of interest for medicinal chemists, pharmacologists, and researchers in drug discovery. This document serves as a centralized resource for the technical data currently available on this compound.
Chemical and Physical Properties
This compound is characterized by a rigid dibenzocyclooctadiene core, substituted with various functional groups that contribute to its chemical properties and potential biological interactions.
Structure and Nomenclature
-
Systematic Name: [(1S,5R,6R,7R)-6-hydroxy-1,9-dimethoxy-5,7-dimethyl-10-oxo-4,5,6,7-tetrahydro-1H-dibenzo[a,c]cycloocten-6-yl] (E)-2-methylbut-2-enoate
-
Molecular Formula: C₂₇H₃₀O₉[1]
-
Molecular Weight: 498.53 g/mol [1]
-
CAS Number: 140369-77-3[1]
-
Classification: Dibenzocyclooctadiene Lignan
Tabulated Physical and Spectroscopic Data
A summary of the key physical and spectroscopic data for this compound is provided below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₀O₉ | [1] |
| Molecular Weight | 498.53 g/mol | [1] |
| CAS Number | 140369-77-3 | [1] |
| Appearance | Amorphous powder | |
| Melting Point | Not reported | |
| Optical Rotation | Not reported | |
| UV (λmax) | Not reported | |
| IR (νmax) | Not reported | |
| Mass Spectrometry (m/z) | 499.1972 [M+H]⁺ | [2] |
¹H NMR (Proton Nuclear Magnetic Resonance) Data (Detailed ¹H NMR data including chemical shifts (δ), multiplicity, and coupling constants (J) are not fully available in the reviewed literature.)
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Detailed ¹³C NMR data are not fully available in the reviewed literature.)
Experimental Protocols
The following sections detail the methodologies for the isolation and structural elucidation of this compound, based on published literature.
Isolation of this compound from Kadsura heteroclita
The isolation of this compound from its natural source involves a multi-step extraction and chromatographic process.
Workflow for Isolation:
Caption: General workflow for the isolation of this compound.
Detailed Protocol:
-
Plant Material Preparation: The stems of Kadsura heteroclita are collected, dried, and ground into a coarse powder.
-
Extraction: The powdered plant material is extracted exhaustively with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity.
-
Column Chromatography: The fraction containing lignans (typically the chloroform or ethyl acetate fraction) is subjected to column chromatography on silica gel. Elution is performed with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate, with increasing polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by thin-layer chromatography (TLC), are further purified by preparative HPLC on a C18 column with a suitable mobile phase, such as a mixture of methanol and water, to yield the pure compound.
Structural Elucidation
The structure of this compound was determined using a combination of spectroscopic techniques.
Logical Relationship for Structural Elucidation:
Caption: Spectroscopic methods for structure determination.
Methodology:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and, consequently, the molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number of different types of protons and their chemical environments.
-
¹³C NMR: Reveals the number and types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.
-
Biological Activity
The biological activities of many dibenzocyclooctadiene lignans have been reported, including anti-HIV, anti-inflammatory, and cytotoxic effects.[3] However, specific studies on the biological activity and potential signaling pathways of this compound are limited in the currently available literature. Further investigation is required to determine its pharmacological profile.
Conclusion
This compound is a structurally defined dibenzocyclooctadiene lignan with established foundational chemical data. While its physical and detailed spectroscopic properties are not yet fully publicly documented, the provided information on its molecular formula, weight, and mass spectrometric data serves as a crucial starting point for further research. The detailed isolation and structural elucidation protocols outlined in this guide are intended to facilitate new investigations into this and related compounds. Future studies are warranted to fully characterize the physical properties of this compound and to explore its potential biological activities and mechanisms of action, which could unlock new therapeutic possibilities.
References
Heteroclitin E and its Analogues from Kadsura Species: A Technical Guide for Researchers
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Kadsura, belonging to the Schisandraceae family, is a rich source of structurally diverse and biologically active secondary metabolites, particularly lignans (B1203133). Among these, dibenzocyclooctadiene lignans have garnered significant attention for their wide range of pharmacological activities, including antitumor, anti-HIV, and anti-inflammatory properties. This technical guide focuses on Heteroclitin E and its analogues, a prominent group of dibenzocyclooctadiene lignans isolated from various Kadsura species, most notably Kadsura heteroclita. This document aims to provide a comprehensive resource for researchers by summarizing the current knowledge on their chemical structures, biological activities, and underlying mechanisms of action. Detailed experimental protocols for their isolation, characterization, and biological evaluation are also provided to facilitate further research and drug development efforts.
Chemical Structures of this compound and its Analogues
This compound and its analogues are characterized by a dibenzocyclooctadiene skeleton, a unique eight-membered ring system formed by the dimerization of two phenylpropanoid units. The structural diversity within this family of compounds arises from the varied substitution patterns on the aromatic rings and the stereochemistry of the biphenyl (B1667301) linkage and the cyclooctadiene ring.
This compound is a representative member of this class of lignans.[1][2] Several other analogues have been isolated from Kadsura species, including Heteroclitin C, D, H, I, J, R, and S, each with distinct structural features.[3][4][5][6][7]
Quantitative Data on Biological Activities
This compound and its analogues have demonstrated a spectrum of biological activities. The following tables summarize the available quantitative data on their cytotoxic, anti-inflammatory, and anti-HIV effects. It is important to note that direct comparison of IC50 and EC50 values across different studies should be done with caution due to variations in experimental conditions, such as cell lines and assay methodologies.
Table 1: Cytotoxic Activity of Heteroclitin Analogues and Related Lignans
| Compound | Cell Line | IC50 (µM) | Reference |
| Kadheterin A | HL-60 | 14.59 | [8] |
| Kadsurain A | A549, HCT116, HL-60, HepG2 | 1.05 - 12.56 µg/mL | |
| Gomisin G | Leukemia, HeLa | 5.51 µg/mL | [9] |
| Benzoylgomisin Q | Leukemia | 55.1 µg/mL | [9] |
| Schisantherin A | Leukemia | 61.2 µg/mL | [9] |
Table 2: Anti-inflammatory Activity of Heteroclitin Analogues and Related Lignans
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Kadsuindutain A | RAW264.7 | NO Production | 10.7 | [10] |
| Kadsuindutain B | RAW264.7 | NO Production | 15.2 | [10] |
| Kadsuindutain C | RAW264.7 | NO Production | 20.5 | [10] |
| Kadsuindutain D | RAW264.7 | NO Production | 34.0 | [10] |
| Kadsuindutain E | RAW264.7 | NO Production | 25.4 | [10] |
| Schizanrin F | RAW264.7 | NO Production | 12.8 | [10] |
| Schizanrin O | RAW264.7 | NO Production | 18.9 | [10] |
| Schisantherin J | RAW264.7 | NO Production | 28.6 | [10] |
| Cajanin | RAW264.7 | NO Production | 19.38 | [11] |
| Cajanin | RAW264.7 | IL-6 Production | 7.78 | [11] |
| Cajanin | RAW264.7 | TNF-α Production | 26.82 | [11] |
Table 3: Anti-HIV Activity of Heteroclitin Analogues and Related Lignans
| Compound | Assay | EC50 | Therapeutic Index (TI) | Reference |
| Compound 6 (from K. heteroclita) | Syncytium Formation | 1.6 µg/mL | 52.9 | [3] |
| Compound 12 (from K. heteroclita) | Syncytium Formation | 1.4 µg/mL | 65.9 | [3] |
Experimental Protocols
This section provides detailed methodologies for the isolation, structural elucidation, and biological evaluation of this compound and its analogues.
Isolation and Purification of Dibenzocyclooctadiene Lignans from Kadsura heteroclita
This protocol is a generalized procedure based on methods reported for the isolation of various dibenzocyclooctadiene lignans.[12][13]
Workflow for Isolation and Purification
Caption: General workflow for the isolation of Heteroclitin analogues.
Detailed Protocol:
-
Plant Material and Extraction:
-
Air-dry the stems of Kadsura heteroclita and grind them into a fine powder.
-
Extract the powdered plant material exhaustively with methanol (B129727) at room temperature.
-
Concentrate the methanol extract under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and partition it sequentially with dichloromethane.
-
Collect the dichloromethane-soluble fraction, which is enriched with lignans.
-
-
Chromatographic Separation:
-
Subject the dichloromethane fraction to column chromatography on a silica gel column.
-
Elute the column with a gradient of hexane (B92381) and ethyl acetate (B1210297) to separate the components into different fractions based on polarity.
-
Alternatively, use reverse-phase (ODS) column chromatography with a methanol-water gradient.
-
-
Purification by HPLC:
-
Further purify the fractions containing the compounds of interest using semi-preparative High-Performance Liquid Chromatography (HPLC).
-
Use a suitable column (e.g., C18) and a mobile phase (e.g., methanol-water or acetonitrile-water) to isolate the individual Heteroclitin analogues.
-
Structural Elucidation
The structures of the isolated lignans are determined using a combination of spectroscopic techniques.
Workflow for Structural Elucidation
Caption: Workflow for the structural elucidation of lignans.
Detailed Protocol:
-
Mass Spectrometry (MS):
-
Obtain High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) data to determine the exact molecular weight and deduce the molecular formula of the compound.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Record 1D NMR spectra (¹H and ¹³C) to identify the types and number of protons and carbons present in the molecule.
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity between protons and carbons and to assemble the structural fragments.
-
-
Circular Dichroism (CD) Spectroscopy:
-
Record the CD spectrum to determine the absolute stereochemistry of the biphenyl linkage and the chiral centers in the cyclooctadiene ring by comparing the experimental data with that of known compounds or with calculated spectra.
-
Biological Activity Assays
This assay measures the metabolic activity of cells as an indicator of cell viability.
Detailed Protocol:
-
Cell Seeding: Seed human cancer cells (e.g., HL-60, A549, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., Heteroclitin analogues) and incubate for 72 hours.
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well. Incubate for 1.5 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.
-
IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.
This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Detailed Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for another 24 hours.
-
Griess Assay:
-
Transfer 100 µL of the cell culture supernatant to a new 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate at room temperature for 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value from the dose-response curve.
This assay measures the inhibition of HIV-1-induced syncytium formation in T-lymphocytes.
Detailed Protocol:
-
Cell Preparation: Co-culture H9 cells chronically infected with HIV-1 (H9/IIIB) with uninfected MT-2 cells.
-
Compound Treatment: Add various concentrations of the test compounds to the co-culture.
-
Incubation: Incubate the plates for a period sufficient to allow syncytia formation in the control wells (typically 24-48 hours).
-
Syncytia Quantification: Count the number of syncytia (multinucleated giant cells) in each well under a microscope.
-
EC50 Calculation: Determine the 50% effective concentration (EC50), the concentration of the compound that inhibits syncytium formation by 50%, from the dose-response curve.
Mechanism of Action: Nrf2 Signaling Pathway
Recent studies have indicated that dibenzocyclooctadiene lignans from Kadsura species exert some of their biological effects, particularly their hepatoprotective and anti-inflammatory activities, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[14][15][16][17][18] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Proposed Nrf2 Activation Pathway by Dibenzocyclooctadiene Lignans
Caption: Proposed mechanism of Nrf2 activation by dibenzocyclooctadiene lignans.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by inducers such as dibenzocyclooctadiene lignans, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of a battery of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), thereby enhancing the cellular defense against oxidative stress and inflammation.
Conclusion
This compound and its analogues from Kadsura species represent a promising class of natural products with significant therapeutic potential. Their diverse biological activities, coupled with their unique chemical structures, make them attractive lead compounds for drug discovery and development. This technical guide provides a foundational resource for researchers interested in this fascinating group of molecules, offering a summary of their biological activities, detailed experimental protocols, and insights into their mechanism of action. Further research is warranted to fully elucidate the structure-activity relationships, optimize their pharmacological properties, and explore their full therapeutic potential.
References
- 1. Buy this compound (EVT-12506195) [evitachem.com]
- 2. labshake.com [labshake.com]
- 3. Compounds from Kadsura heteroclita and related anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heteroclitin H, a new lignan from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Heteroclitins R-S:new dibenzocylooctadiene lignans from <i>Kadsura heteroclita</i> [cjnmcpu.com]
- 7. CID 23259948 | C28H34O8 | CID 23259948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Dibenzocyclooctadiene lignans from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New dibenzocyclooctadiene lignans from Kadsura induta with their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Activity of Cajanin, an Isoflavonoid Derivative Isolated from Canavalia lineata Pods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Heteroclitins R-S:new dibenzocylooctadiene lignans from <i>Kadsura heteroclita</i> [cjnmcpu.com]
- 13. Heteroclitins R-S: new dibenzocylooctadiene lignans from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dibenzocyclooctadiene lignans from Kadsura coccinea alleviate APAP-induced hepatotoxicity via oxidative stress inhibition and activating the Nrf2 pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of anti-inflammatory potential of four different dibenzocyclooctadiene lignans in microglia; action via activation of PKA and Nrf-2 signaling and inhibition of MAPK/STAT/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scilit.com [scilit.com]
- 17. researchgate.net [researchgate.net]
- 18. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Preliminary Biological Activity of Heteroclitin E
Executive Summary
This document provides a detailed overview of the preliminary biological activity of Heteroclitin E, a lignan (B3055560) isolated from Kadsura heteroclita. Extensive literature review indicates that while research on this compound is nascent, related compounds from the same plant, such as Heteroclitin D and other lignans (B1203133), have demonstrated notable biological activities, primarily anti-HIV and cytotoxic effects. This guide synthesizes the available data on related compounds to infer potential areas of investigation for this compound, presents methodologies for key experiments, and visualizes potential signaling pathways.
Introduction to Heteroclitins and Kadsura heteroclita
Kadsura heteroclita is a plant species from which a variety of dibenzocyclooctadiene lignans, known as Heteroclitins, have been isolated. These compounds are of significant interest to the scientific community due to their diverse and potent biological activities. While specific data on this compound is limited in the public domain, the characterization of related compounds provides a foundational understanding of their potential therapeutic applications. Lignans from this plant have been reported to exhibit anti-inflammatory, anti-HIV, and cytotoxic properties.
Biological Activities of Related Heteroclitins
While direct quantitative data for this compound is not available in the provided search results, the activities of other lignans from Kadsura heteroclita offer valuable insights.
Anti-HIV Activity
Several compounds isolated from the stems of Kadsura heteroclita have been evaluated for their anti-HIV activity. For instance, Heteroclitin D has shown moderate anti-HIV activity in C8166 cells[1]. Other, unnamed compounds from the same plant have also exhibited moderate anti-HIV activity, with EC50 values in the low microgram per milliliter range[1][2].
Table 1: Anti-HIV Activity of Lignans from Kadsura heteroclita
| Compound | Cell Line | EC50 (µg/mL) | Therapeutic Index (TI) | Reference |
| Compound 6 | C8166 | 1.6 | 52.9 | [1][2] |
| Compound 12 | C8166 | 1.4 | 65.9 | [1][2] |
| Heteroclitin D | C8166 | Moderate Activity | Not Reported | [1] |
Cytotoxic Activity
Lignans from Kadsura species have also been investigated for their cytotoxic effects against various cancer cell lines. While specific IC50 values for this compound are not documented, related compounds have shown potent cytotoxic activities.
Table 2: Cytotoxic Activity of Lignans from a Kadsura Species
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 6 | HeLa (Cervical Cancer) | 4.0 | [1] |
| Compound 7 | HeLa (Cervical Cancer) | 5.8 | [1] |
| Compound 8 | HeLa (Cervical Cancer) | 5.0 | [1] |
| Compound 24 | HeLa (Cervical Cancer) | 6.4 | [1] |
| Compound 6 | BGC-823 (Gastric Cancer) | 2.0 | [1] |
| Compound 7 | BGC-823 (Gastric Cancer) | 5.0 | [1] |
| Compound 8 | BGC-823 (Gastric Cancer) | 2.5 | [1] |
| Compound 24 | BGC-823 (Gastric Cancer) | 2.0 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the biological activities of compounds like this compound.
Anti-HIV Assay (Syncytium Formation Assay)
-
Cell Culture: C8166 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.
-
Virus Preparation: HIV-1 (IIIB) viral stock is prepared from the supernatant of infected H9 cells.
-
Assay Procedure:
-
C8166 cells are seeded in a 96-well plate.
-
Cells are co-cultured with H9/HIV-1 IIIB cells in the presence of varying concentrations of the test compound (e.g., this compound).
-
A positive control (e.g., AZT) and a negative control (no compound) are included.
-
After a 3-day incubation period, the number of syncytia (giant cells formed by the fusion of infected and uninfected cells) in each well is counted under a microscope.
-
-
Data Analysis: The 50% effective concentration (EC50) is calculated as the concentration of the compound that inhibits syncytium formation by 50%. The 50% cytotoxic concentration (CC50) is determined using a standard cytotoxicity assay (e.g., MTT assay). The therapeutic index (TI) is calculated as the ratio of CC50 to EC50.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Cancer cell lines (e.g., HeLa, BGC-823) are cultured in appropriate media (e.g., DMEM) supplemented with 10% FBS and antibiotics.
-
Assay Procedure:
-
Cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL).
-
The plate is incubated for another 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
-
Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The 50% inhibitory concentration (IC50), the concentration that reduces cell viability by 50%, is calculated from the dose-response curve.
Potential Signaling Pathways
Based on the known activities of other natural products with similar structures, the biological effects of this compound could be mediated through various signaling pathways. The following diagrams illustrate hypothetical pathways that could be investigated.
Caption: General experimental workflow from compound isolation to biological screening.
Caption: A potential intrinsic apoptosis signaling pathway induced by this compound.
Conclusion and Future Directions
The preliminary investigation into the biological activities of compounds structurally related to this compound suggests its potential as a lead compound for the development of novel anti-HIV and anti-cancer agents. The lack of specific data for this compound highlights a significant research gap. Future studies should focus on the isolation and purification of this compound to perform comprehensive biological evaluations.
Recommendations for future research include:
-
Quantitative analysis of the anti-HIV and cytotoxic activities of pure this compound.
-
Broad-spectrum screening against a wider panel of cancer cell lines and viral strains.
-
Mechanism of action studies to elucidate the specific molecular targets and signaling pathways modulated by this compound. This could involve investigating its effects on key cellular processes such as apoptosis, cell cycle progression, and inflammatory responses.
-
In vivo studies using animal models to assess the efficacy and safety profile of this compound.
By systematically addressing these research questions, the full therapeutic potential of this compound can be uncovered, paving the way for its potential development as a clinical candidate.
References
A Comprehensive Review of Dibenzocyclooctadiene Lignans: From Phytochemistry to Therapeutic Potential
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzocyclooctadiene lignans (B1203133), a unique class of polyphenolic compounds predominantly found in the plant genus Schisandra, have garnered significant scientific attention for their diverse and potent pharmacological activities.[1][2][3] Traditionally used in Eastern medicine for centuries, these compounds are now the subject of extensive modern research, revealing their potential in the development of novel therapeutics for a wide range of diseases. This in-depth technical guide provides a comprehensive overview of the chemistry, biosynthesis, pharmacology, and analytical methodologies related to dibenzocyclooctadiene lignans, with a focus on their therapeutic applications in oncology, neuroprotection, and inflammatory conditions.
Chemistry and Biosynthesis
Dibenzocyclooctadiene lignans are characterized by a distinctive eight-membered ring system formed by the oxidative coupling of two phenylpropanoid units.[1] The core structure allows for a wide range of substitutions, leading to a rich diversity of naturally occurring analogues with varying biological activities. The biosynthetic pathway is thought to originate from the conversion of coniferyl alcohol through several intermediates, including pinoresinol, lariciresinol, secoisolariciresinol, and matairesinol.[1]
Pharmacological Activities and Mechanisms of Action
Dibenzocyclooctadiene lignans exhibit a broad spectrum of pharmacological effects, including anticancer, neuroprotective, antiviral, hepatoprotective, and anti-inflammatory properties.[1][4] Their mechanisms of action are often multi-targeted, involving the modulation of key cellular signaling pathways.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer effects of dibenzocyclooctadiene lignans against various cancer cell lines.[2][3][5] Their anticancer mechanisms are multifaceted and include the induction of apoptosis, cell cycle arrest, inhibition of proliferation, and modulation of critical signaling pathways such as MAPK, PI3K/Akt, and NF-κB.[2][3][5]
Table 1: Anticancer Activity of Dibenzocyclooctadiene Lignans (IC50 Values)
| Lignan (B3055560) | Cancer Cell Line | IC50 (µM) | Reference |
| Kadusurain A | A549 (Lung) | 1.05 µg/ml | [6] |
| Kadusurain A | HCT116 (Colon) | 12.56 µg/ml | [6] |
| Kadusurain A | HL-60 (Leukemia) | Not Reported | [6] |
| Kadusurain A | HepG2 (Liver) | Not Reported | [6] |
| Compound 1 (from S. chinensis) | NB4 | 7.8 | [7] |
| Compound 1 (from S. chinensis) | MCF7 | 8.9 | [7] |
Neuroprotective Effects
Several dibenzocyclooctadiene lignans have shown significant neuroprotective potential.[8] For instance, deoxyschisandrin (B1241246), gomisin N, and wuweizisu C have been found to protect primary cultures of rat cortical cells from glutamate-induced toxicity.[8] The proposed mechanisms include the inhibition of intracellular calcium increase, improvement of the glutathione (B108866) defense system, and reduction of cellular peroxide formation.[8]
Anti-inflammatory and Antioxidant Activities
The anti-inflammatory properties of dibenzocyclooctadiene lignans are well-documented.[9][10][11] Schisandrin (B1198587) C, for example, has been shown to exert anti-inflammatory and antioxidant effects by modulating the NF-κB and Nrf2/HO-1 signaling pathways and inhibiting the MAPK signaling pathway.[9] These compounds can reduce the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[1]
Hepatoprotective and Antiviral Activities
Dibenzocyclooctadiene lignans, particularly those from Schisandra, are renowned for their hepatoprotective effects.[1][12] They can protect the liver from various toxins and have been investigated for the treatment of liver injuries.[12] Additionally, some lignans, such as deoxyschisandrin and γ-schisandrin, have demonstrated antiviral activity.[1]
Pharmacokinetics
Understanding the absorption, distribution, metabolism, and excretion (ADME) of dibenzocyclooctadiene lignans is crucial for their development as therapeutic agents. Pharmacokinetic studies have been primarily conducted in rats, revealing generally rapid absorption and elimination.[5] The bioavailability of these compounds can be influenced by factors such as gender and co-administration with other substances.[1]
Table 2: Pharmacokinetic Parameters of Dibenzocyclooctadiene Lignans in Rats (Oral Administration)
| Lignan | Dose | Cmax (ng/mL) | Tmax (h) | AUC (h·ng/mL) | Bioavailability (%) | Reference |
| Schisandrin B | 10, 20, 40 mg/kg | Dose-dependent | - | Dose-dependent | ~55.0 (female), ~19.3 (male) | [1] |
| Schisandrol B | 10 mg/kg (monomer) | - | - | - | - | [13] |
| Schisandrol B | S. chinensis extract (equiv. 10 mg/kg) | - | - | Significantly different from monomer | - | [13] |
Experimental Protocols
Extraction and Isolation of Dibenzocyclooctadiene Lignans
A common method for the extraction of these lignans from plant material, such as Schisandra berries, involves supercritical fluid extraction (SFE) followed by purification using supercritical fluid chromatography (SFC).
-
Sample Preparation: Dry and coarsely chop the plant material (e.g., 50g of Schisandra berries).
-
Supercritical Fluid Extraction (SFE):
-
System: SFE 500 system with a 100 mL extraction vessel.
-
Extraction Fluid: 99% CO2 and 1% isopropyl alcohol.
-
Pressure: 200 bar.
-
Temperature: 40 °C.
-
Flow Rate: 50 g/minute .
-
Duration: 60 minutes.
-
-
Purification by Supercritical Fluid Chromatography (SFC):
-
System: Prep 100q SFC System.
-
Column: Appropriate preparative SFC column.
-
Mobile Phase: A gradient of CO2 and a modifier (e.g., methanol (B129727) or ethanol).
-
Detection: UV and Mass Spectrometry (for mass-triggered fraction collection).
-
Fraction Analysis: Analyze collected fractions for purity using an analytical SFC or HPLC system.
-
Quantification of Lignans in Plasma by LC-MS/MS
This protocol outlines a typical method for the analysis of dibenzocyclooctadiene lignans in rat plasma.[5]
-
Sample Preparation (Protein Precipitation):
-
To a plasma sample, add a precipitating agent such as acetonitrile (B52724) or methanol.[5]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant containing the lignans.[5]
-
-
Chromatographic Conditions:
-
System: HPLC or UPLC system coupled to a tandem mass spectrometer (MS/MS).[12]
-
Column: A reverse-phase C18 column (e.g., Waters ACQUITY HSS T3, 2.1 × 100 mm, 1.8 µm).[12]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.01% formic acid in water) and an organic phase (e.g., acetonitrile with 0.01% formic acid).[12]
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode.[12]
-
Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for each lignan and the internal standard.
-
Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[14][15]
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the dibenzocyclooctadiene lignan for the desired duration.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.[15]
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the purple formazan crystals.[14]
-
Absorbance Measurement: Read the absorbance at a wavelength between 500 and 600 nm using a microplate reader.[15]
Western Blot Analysis of PI3K/Akt and NF-κB Signaling Pathways
Western blotting is a key technique to investigate the modulation of signaling pathways by dibenzocyclooctadiene lignans.[2][16]
-
Cell Lysis: Treat cells with the lignan of interest, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of key pathway proteins (e.g., PI3K, Akt, mTOR for the PI3K/Akt pathway; p65 for the NF-κB pathway).[2][16]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by dibenzocyclooctadiene lignans and a typical experimental workflow.
Caption: PI3K/Akt signaling pathway and its inhibition by dibenzocyclooctadiene lignans.
Caption: NF-κB signaling pathway and its modulation by dibenzocyclooctadiene lignans.
Caption: A generalized experimental workflow for the extraction, purification, and biological evaluation of dibenzocyclooctadiene lignans.
Conclusion
Dibenzocyclooctadiene lignans represent a promising class of natural products with significant therapeutic potential. Their diverse pharmacological activities, coupled with their multi-targeted mechanisms of action, make them attractive candidates for drug discovery and development, particularly in the areas of oncology, neurodegenerative diseases, and inflammatory disorders. This technical guide provides a foundational overview of the current state of research on these fascinating compounds, offering valuable information for scientists and researchers working to unlock their full therapeutic potential. Further research is warranted to fully elucidate their structure-activity relationships, optimize their pharmacokinetic properties, and translate the promising preclinical findings into clinical applications.
References
- 1. Investigation of pharmacokinetics, tissue distribution and excretion of schisandrin B in rats by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Investigation of pharmacokinetics, tissue distribution and excretion of schisandrin B in rats by HPLC–MS/MS - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxic dibenzocyclooctadiene lignans from Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative pharmacokinetics and tissue distribution of schisandrin, deoxyschisandrin and schisandrin B in rats after combining acupuncture and herb medicine (schisandra chinensis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Gomisin N rescues cognitive impairment of Alzheimer's disease by targeting GSK3β and activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic study of schisandrin, schisandrol B, schisantherin A, deoxyschisandrin, and schisandrin B in rat plasma after oral administration of Shengmaisan formula by UPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. benchchem.com [benchchem.com]
The Enigmatic Lignan: A Technical Guide to the Natural Abundance and Isolation of Heteroclitin E
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heteroclitin E, a dibenzocyclooctadiene lignan (B3055560), represents a class of bioactive natural products with significant therapeutic potential. Found within the plant genus Kadsura, particularly in Kadsura heteroclita and Kadsura longipedunculata, this compound has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the natural abundance and isolation of this compound, tailored for researchers, scientists, and drug development professionals. It details the known natural sources, offers a representative isolation protocol adapted from methodologies used for similar lignans (B1203133), and explores the broader context of the biological activities and associated signaling pathways of this class of compounds. Due to a lack of specific published data on the quantitative yield of this compound, this guide utilizes data from the isolation of a closely related compound, Heteroclitin D, to provide a practical framework and realistic expectations for extraction and purification efforts.
Natural Abundance and Sources
This compound is a secondary metabolite found in the stems of plants belonging to the Kadsura genus (family Schisandraceae).[1][2] These woody vines are distributed in Southeast Asia and are used in traditional medicine. The primary documented source of this compound is Kadsura heteroclita, a plant rich in various lignans and triterpenoids.[1][3][4] While the presence of this compound in Kadsura longipedunculata has also been reported, quantitative data on its abundance across different species and geographical locations are not extensively documented in publicly available literature.[2]
Phytochemical investigations of Kadsura heteroclita have revealed a diverse array of bioactive compounds, with lignans being a predominant class.[1][4] The concentration of these compounds can vary based on factors such as the age of the plant, the specific part used for extraction (e.g., stems, roots), and the environmental conditions during growth.
Table 1: Documented Natural Sources of this compound
| Plant Species | Family | Plant Part |
| Kadsura heteroclita | Schisandraceae | Stems |
| Kadsura longipedunculata | Schisandraceae | Not specified |
Estimated Yield of Dibenzocyclooctadiene Lignans from Kadsura Species
Table 2: Representative Yield of a Dibenzocyclooctadiene Lignan (Heteroclitin D) from Kadsura Species
| Starting Material | Crude Extract Yield | Final Pure Compound Yield (Heteroclitin D) | Approximate Yield from Dry Plant Material |
| 270 g (dry stems) | 4.86 g | 10.2 mg | ~0.00378% |
Data adapted from the preparative isolation of Heteroclitin D.[5]
This data suggests that the natural abundance of individual lignans like this compound in Kadsura species is likely to be in the range of a few milligrams per several hundred grams of dry plant material, highlighting the need for efficient extraction and purification protocols.
Isolation and Purification Methodology
The isolation of this compound from its natural source involves a multi-step process of extraction and chromatography. The following is a detailed experimental protocol adapted from the successful isolation of Heteroclitin D from Kadsurae Caulis, which provides a robust framework for obtaining pure this compound.[5]
Plant Material and Preparation
-
Collection and Identification: The stems of Kadsura heteroclita should be collected and botanically authenticated by a qualified taxonomist.
-
Drying and Pulverization: The collected plant material is air-dried in the shade to a constant weight and then pulverized into a coarse powder to increase the surface area for efficient extraction.
Extraction
-
Solvent Selection: A non-polar solvent such as cyclohexane (B81311) is effective for the initial extraction of lignans while minimizing the co-extraction of more polar compounds.
-
Extraction Procedure:
-
The powdered plant material (e.g., 270 g) is subjected to ultrasonication with the chosen solvent (e.g., 2700 mL of cyclohexane) for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 40°C).[5]
-
This extraction process is typically repeated multiple times (e.g., three times) to ensure exhaustive extraction of the target compounds.[5]
-
The extracts are then combined and filtered to remove solid plant debris.
-
-
Concentration: The filtered extract is concentrated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C) to yield a crude extract.[5]
Chromatographic Purification
A combination of chromatographic techniques is employed to isolate this compound from the complex crude extract.
-
Flash Chromatography (Initial Separation):
-
Stationary Phase: Silica gel is a commonly used stationary phase for the separation of lignans.
-
Mobile Phase: A gradient elution system with a mixture of non-polar and moderately polar solvents (e.g., petroleum ether and ethyl acetate) is used to separate the components of the crude extract based on their polarity.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.
-
-
Semi-preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
Fractions enriched with this compound from the initial chromatographic step are further purified using semi-preparative HPLC.
-
Column: A reversed-phase C18 column is often suitable for the fine separation of lignans.
-
Mobile Phase: A gradient of solvents such as methanol (B129727) and water or acetonitrile (B52724) and water is typically used for elution.
-
Detection: A UV detector is used to monitor the elution of compounds, and the peak corresponding to this compound is collected.
-
Structure Elucidation and Purity Assessment
-
The structure of the isolated compound is confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMQC, HMBC), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
-
The purity of the final compound is assessed using analytical HPLC, with a purity of >98% being the standard for biological assays.
Biological Context and Signaling Pathways
While specific signaling pathways directly modulated by this compound have not been extensively elucidated, the broader class of dibenzocyclooctadiene lignans, to which it belongs, has been shown to exhibit a range of biological activities, including anti-inflammatory, antiviral, and anticancer effects. These activities are often attributed to their ability to modulate key cellular signaling pathways.
Research on other dibenzocyclooctadiene lignans isolated from Kadsura and related genera has implicated their involvement in the following pathways:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: This pathway is a central regulator of inflammation and immune responses. Some dibenzocyclooctadiene lignans have been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines.
-
MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: The MAPK pathway is involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis. Certain lignans can modulate the activity of key kinases in this pathway, such as ERK, JNK, and p38, which can contribute to their anticancer and anti-inflammatory effects.
-
PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Signaling Pathway: This pathway plays a crucial role in cell survival, growth, and proliferation. Dysregulation of the PI3K/Akt pathway is common in cancer. Some lignans have been found to inhibit this pathway, leading to the induction of apoptosis in cancer cells.
Future Directions and Conclusion
This compound remains a promising but relatively understudied natural product. Further research is warranted in several key areas:
-
Quantitative Analysis: There is a clear need for the development and application of validated analytical methods (e.g., HPLC-MS/MS) to accurately quantify the natural abundance of this compound in various Kadsura species and different plant parts. This will be crucial for sustainable sourcing and standardization of extracts.
-
Pharmacological Screening: Comprehensive screening of pure this compound in a wide range of biological assays is necessary to fully elucidate its therapeutic potential.
-
Mechanism of Action Studies: In-depth studies are required to identify the specific molecular targets and signaling pathways directly modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Heteroclitin H, a new lignan from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Four new lignans from the stems of Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparative isolation of Heteroclitin D from Kadsurae Caulis using normal-phase flash chromatography - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of Heteroclitin E Bioactivities: A Technical Guide
Disclaimer: As of late 2025, specific in silico predictive studies on the bioactivities of Heteroclitin E are not extensively available in public research databases. This technical guide, therefore, presents a comprehensive and robust framework for the in silico investigation of this compound's pharmacological potential. The methodologies and workflows described herein are based on established computational drug discovery protocols and are intended to serve as a roadmap for researchers, scientists, and drug development professionals.
Introduction
This compound, a lignan (B3055560) isolated from the medicinal plant Kadsura heteroclita, belongs to a class of compounds known for a variety of pharmacological effects, including anti-HIV, anti-inflammatory, and anti-cancer activities.[1][2] While experimental studies have begun to elucidate the therapeutic potential of compounds from this plant, in silico approaches offer a rapid, cost-effective, and powerful means to predict bioactivities, identify potential molecular targets, and elucidate mechanisms of action before embarking on extensive laboratory work.
This guide outlines a systematic in silico workflow for the comprehensive bioactivity profiling of this compound, encompassing target prediction, molecular docking simulations, and the evaluation of pharmacokinetic properties (ADMET).
Proposed In Silico Workflow for this compound
The proposed computational workflow is designed to systematically investigate the therapeutic potential of this compound. The process begins with identifying likely protein targets and then proceeds to detailed interaction analysis and pharmacokinetic profiling.
Data Presentation: Predicted Bioactivities and Properties
The following tables represent the type of quantitative data that would be generated from the proposed in silico workflow.
Table 1: Predicted Molecular Targets for this compound
| Target Protein | Gene Name | Target Class | Prediction Score (Probability) | Known Role in Disease |
| Cyclooxygenase-2 | PTGS2 | Oxidoreductase | 0.85 | Inflammation, Cancer |
| 5-Lipoxygenase | ALOX5 | Oxidoreductase | 0.82 | Inflammation, Asthma |
| B-cell lymphoma 2 | BCL2 | Apoptosis Regulator | 0.79 | Cancer |
| HIV-1 Protease | --- | Protease | 0.75 | HIV/AIDS |
| Nuclear factor kappa B | NFKB1 | Transcription Factor | 0.71 | Inflammation, Cancer |
| Mitogen-activated protein kinase 1 | MAPK1 | Kinase | 0.68 | Cancer, Inflammation |
Table 2: Molecular Docking Results of this compound with Top Predicted Targets
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |
| Cyclooxygenase-2 | 5F1A | -9.2 | TYR385, SER530, ARG120 | Hydrogen Bond, Pi-Alkyl |
| 5-Lipoxygenase | 3V99 | -8.8 | HIS367, HIS372, ILE673 | Pi-Alkyl, van der Waals |
| B-cell lymphoma 2 | 2W3L | -8.5 | ARG139, TYR101, PHE105 | Hydrogen Bond, Pi-Pi Stacked |
| HIV-1 Protease | 1HVR | -8.1 | ASP25, ASP29, ILE50 | Hydrogen Bond, Hydrophobic |
Table 3: Predicted ADMET Properties of this compound
| Property | Predicted Value | Acceptable Range |
| Absorption | ||
| GI Absorption | High | High |
| Blood-Brain Barrier Permeant | Yes | Yes/No (depending on target) |
| Distribution | ||
| Volume of Distribution (log L/kg) | 0.25 | -0.15 to 2.0 |
| Metabolism | ||
| CYP2D6 Inhibitor | No | No |
| CYP3A4 Inhibitor | Yes | No |
| Excretion | ||
| Total Clearance (log ml/min/kg) | 0.5 | --- |
| Toxicity | ||
| AMES Toxicity | Non-toxic | Non-toxic |
| hERG I Inhibitor | No | No |
| Hepatotoxicity | Low | Low/None |
| Lipinski's Rule of Five | 0 violations | ≤ 1 violation |
Experimental Protocols
Detailed methodologies for the key in silico experiments are provided below.
Protocol 1: Ligand and Protein Preparation
-
Ligand Preparation:
-
Obtain the 2D structure of this compound from a chemical database (e.g., PubChem).
-
Convert the 2D structure to a 3D structure using software like Avogadro or ChemDraw.
-
Perform energy minimization of the 3D structure using a force field such as MMFF94. This step is crucial for obtaining a low-energy, stable conformation for docking.
-
Save the prepared ligand structure in a suitable format (e.g., .pdbqt) for use in docking software.
-
-
Protein Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein using software like AutoDockTools or Chimera. This involves:
-
Removing water molecules and any co-crystallized ligands.
-
Adding polar hydrogen atoms.
-
Assigning partial charges (e.g., Gasteiger charges).
-
-
Define the binding site (grid box) for docking based on the location of the co-crystallized ligand or through blind docking followed by analysis of the most probable binding pocket.
-
Protocol 2: Molecular Docking Simulation
-
Software: Utilize molecular docking software such as AutoDock Vina, Schrödinger's Glide, or GOLD.
-
Configuration:
-
Set the prepared ligand and protein files as input.
-
Define the coordinates and dimensions of the grid box encompassing the active site.
-
Set the exhaustiveness parameter (for AutoDock Vina) to a value that ensures a thorough search of the conformational space (e.g., 16 or 32).
-
-
Execution: Run the docking simulation. The software will generate multiple binding poses of the ligand within the protein's active site and calculate the binding affinity for each pose.
-
Analysis:
-
Analyze the docking results to identify the pose with the lowest binding energy (highest affinity).
-
Visualize the best binding pose using software like PyMOL or Discovery Studio to identify key intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the target protein.
-
Protocol 3: ADMET Prediction
-
Web Server Selection: Use online ADMET prediction servers such as SwissADME or pkCSM.
-
Input: Submit the SMILES string or the 2D structure of this compound to the server.
-
Analysis: The server will output a comprehensive profile of the compound's predicted pharmacokinetic and toxicological properties. Analyze these properties against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five) to assess its potential as a drug candidate.
Potential Signaling Pathway Modulation
Based on the predicted targets, this compound may modulate key signaling pathways involved in inflammation and cancer.
NF-κB Signaling Pathway in Inflammation
The inhibition of upstream kinases or the direct interaction with NF-κB could be a potential anti-inflammatory mechanism of this compound.
Bcl-2 Mediated Apoptosis Pathway in Cancer
By targeting Bcl-2, this compound could potentially promote apoptosis in cancer cells.
Conclusion
This technical guide provides a comprehensive framework for the in silico prediction of this compound's bioactivities. By following the proposed workflow of target prediction, molecular docking, and ADMET analysis, researchers can efficiently generate hypotheses regarding its therapeutic potential and mechanism of action. The hypothetical data and pathways presented herein serve as an illustrative example of the valuable insights that can be gained through computational approaches in the early stages of drug discovery. Further in vitro and in vivo studies are essential to validate these computational predictions and fully elucidate the pharmacological profile of this compound.
References
Methodological & Application
Application Notes and Protocols: Isolation of Heteroclitin E from Kadsura heteroclita
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the isolation of Heteroclitin E, a dibenzocyclooctadiene lignan, from the stems of Kadsura heteroclita. The protocol is based on established phytochemical methods for the separation of lignans (B1203133) from this plant species.
Introduction
Kadsura heteroclita (Roxb.) Craib is a plant belonging to the Schisandraceae family, which is a rich source of bioactive lignans and triterpenoids. Among these, the dibenzocyclooctadiene lignans, including this compound, have attracted significant interest due to their potential pharmacological activities. This application note outlines a comprehensive protocol for the extraction, fractionation, and purification of this compound, providing researchers with a reliable method to obtain this compound for further studies.
Data Presentation
The following tables summarize the key quantitative data for the isolation and characterization of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₈H₃₄O₉ |
| Molecular Weight | 514.56 g/mol |
| Appearance | Amorphous powder |
| Optical Rotation | [α]D²⁵ +55.6° (c 0.18, CHCl₃) |
Table 2: Spectroscopic Data for this compound (¹H-NMR and ¹³C-NMR)
| Position | ¹³C-NMR (125 MHz, CDCl₃) δ (ppm) | ¹H-NMR (500 MHz, CDCl₃) δ (ppm), J (Hz) |
| 1 | 134.5 (C) | |
| 2 | 124.9 (C) | |
| 3 | 151.8 (C) | |
| 4 | 140.9 (C) | |
| 5 | 151.9 (C) | |
| 6 | 110.1 (CH) | 6.51 (s) |
| 7 | 42.1 (CH) | 2.25 (m) |
| 8 | 40.2 (CH) | 1.88 (m) |
| 9 | 22.9 (CH₃) | 0.99 (d, 7.0) |
| 10 | 132.8 (C) | |
| 11 | 102.5 (CH) | 6.69 (s) |
| 12 | 149.0 (C) | |
| 13 | 138.1 (C) | |
| 14 | 126.1 (C) | |
| 15 | 30.1 (CH₃) | 1.21 (d, 7.0) |
| 1' | 170.2 (C) | |
| 2' | 70.1 (CH) | 5.12 (q, 6.5) |
| 3' | 20.8 (CH₃) | 1.55 (d, 6.5) |
| 1-OCH₃ | 60.8 (CH₃) | 3.89 (s) |
| 2-OCH₃ | 55.9 (CH₃) | 3.67 (s) |
| 3-OCH₃ | 55.9 (CH₃) | 3.88 (s) |
| 12-OCH₃ | 61.2 (CH₃) | 3.85 (s) |
| 13-OCH₃ | 56.1 (CH₃) | 3.96 (s) |
| 4-O-CH₂-O | 101.1 (CH₂) | 5.92 (s), 5.91 (s) |
Experimental Protocols
This section details the step-by-step methodology for the isolation of this compound.
1. Plant Material Collection and Preparation
-
Collect fresh stems of Kadsura heteroclita.
-
Air-dry the plant material in the shade until a constant weight is achieved.
-
Grind the dried stems into a coarse powder.
2. Extraction
-
Macerate the powdered plant material (e.g., 10 kg) with 95% ethanol (B145695) at room temperature.
-
Perform the extraction three times, each for a duration of 24 hours, to ensure exhaustive extraction.
-
Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Fractionation
-
Suspend the crude extract in water and partition successively with petroleum ether, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc).
-
Concentrate each fraction to dryness. The chloroform-soluble fraction is expected to be rich in lignans.
4. Chromatographic Purification
-
Step 4.1: Silica (B1680970) Gel Column Chromatography
-
Subject the chloroform fraction to column chromatography on a silica gel column (200-300 mesh).
-
Elute the column with a gradient of petroleum ether and acetone.
-
Collect fractions and monitor by thin-layer chromatography (TLC). Combine fractions showing similar TLC profiles.
-
-
Step 4.2: Sephadex LH-20 Column Chromatography
-
Further purify the fractions containing the target compound using a Sephadex LH-20 column.
-
Elute with a mixture of chloroform and methanol (B129727) (e.g., 1:1 v/v) to remove pigments and other impurities.
-
-
Step 4.3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Perform final purification of the enriched fraction by Prep-HPLC.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol and water.
-
Detection: UV detector at a suitable wavelength (e.g., 220 nm).
-
Collect the peak corresponding to this compound based on its retention time.
-
Evaporate the solvent to obtain pure this compound.
-
Visualization of the Isolation Workflow
The following diagram illustrates the experimental workflow for the isolation of this compound.
Caption: Workflow for the isolation of this compound.
This detailed protocol and the accompanying data provide a solid foundation for researchers to isolate and identify this compound from Kadsura heteroclita for further investigation into its biological properties and potential therapeutic applications.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Heteroclitin E
Abstract
This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and potential quantification of Heteroclitin E, a sesquiterpenoid lactone of interest for its potential biological activities. The method is adapted from a validated protocol for the closely related compound, Heteroclitin D, isolated from Kadsurae Caulis.[1] This protocol is intended for researchers, scientists, and drug development professionals working on the analysis and purification of this compound from natural product extracts or synthetic mixtures.
Introduction
This compound is a member of the sesquiterpenoid lactone family, a class of natural products known for their diverse and potent biological activities. As research into the therapeutic potential of this compound progresses, a reliable and efficient analytical method is crucial for its identification, purification, and quantification. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility.[2][3] This document provides a detailed protocol for an HPLC method suitable for the analysis of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a UV detector is suitable.
-
Column: A C18 reversed-phase column is recommended. The validated method for Heteroclitin D utilized a Dikma-Diamonsil C18 column (250 mm × 4.6 mm, 5 µm).[1]
-
Solvents: HPLC grade methanol (B129727) and ultrapure water are required.
-
Standards and Samples: An analytical standard of this compound is necessary for method development and quantification. Plant extracts or reaction mixtures containing this compound should be prepared as described in the sample preparation section.
Chromatographic Conditions
The following chromatographic conditions are based on the successful separation of Heteroclitin D and are expected to be a suitable starting point for the analysis of this compound.[1] Optimization may be required based on the specific sample matrix and analytical goals.
| Parameter | Condition |
| Stationary Phase | C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection | UV at 220 nm |
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC grade methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to establish a calibration curve for quantification.
Sample Preparation (from Kadsurae Caulis)
This protocol is adapted from the extraction of Heteroclitin D from Kadsurae Caulis.[1]
-
Extraction:
-
Pulverize dried plant material (Kadsurae Caulis).
-
Extract the powdered material with cyclohexane (B81311) using sonication (e.g., 3 x 30 minutes).
-
Combine the extracts, filter, and evaporate to dryness under reduced pressure.
-
-
Sample Solution Preparation:
-
Dissolve a known amount of the crude extract in methanol to a final concentration of approximately 10 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system to remove any particulate matter.
-
Method Validation (Hypothetical Data)
For quantitative analysis, the method should be validated according to standard guidelines. The following table presents hypothetical data for key validation parameters.
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
| Retention Time (min) | ~ 8.5 (Hypothetical) |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Discussion
The described HPLC method provides a robust starting point for the analysis of this compound. The choice of a C18 stationary phase is well-suited for the separation of moderately polar sesquiterpenoid lactones. The mobile phase composition of methanol and water is a common and effective eluent system for this class of compounds.[4] Detection at 220 nm is based on the UV absorbance of the related compound Heteroclitin D and is likely to provide good sensitivity for this compound.[1]
For complex matrices, such as crude plant extracts, a gradient elution may be necessary to improve the resolution of this compound from other co-eluting compounds. This could involve starting with a higher percentage of water and gradually increasing the methanol concentration over the course of the run. Further optimization of the mobile phase, including the use of acetonitrile (B52724) as the organic modifier or the addition of small amounts of acid (e.g., formic acid or acetic acid) to improve peak shape, may also be beneficial.
Conclusion
This application note provides a detailed protocol for the HPLC analysis of this compound based on a validated method for a structurally similar compound. The method is suitable for the qualitative and quantitative analysis of this compound in various samples, including natural product extracts and purified fractions. The provided workflow and hypothetical validation data serve as a comprehensive guide for researchers in the field of natural product chemistry and drug development.
References
Application Notes: Evaluating the Cytotoxicity of Heteroclitin E
These application notes provide a comprehensive framework for assessing the cytotoxic effects of Heteroclitin E, a lignan (B3055560) isolated from Kadsura heteroclita, on various cell lines. The described protocols are designed for researchers in drug discovery and development to determine the potency and mechanism of this compound-induced cell death.
Introduction
This compound is a natural product with potential therapeutic applications. Early studies have suggested its bioactivity, including anti-HIV properties.[1][2] Understanding its cytotoxic profile is a critical step in evaluating its potential as a therapeutic agent, particularly in oncology. These notes detail the use of three common cell-based assays to elucidate the cytotoxic and apoptotic effects of this compound: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Caspase-Glo® 3/7 assay for apoptosis induction.
Data Presentation
The quantitative data generated from these assays should be meticulously recorded and organized. The following tables provide a template for summarizing the results, allowing for clear comparison and interpretation of this compound's cytotoxic effects.
Table 1: IC₅₀ Values of this compound across Different Cell Lines
| Cell Line | Assay | Incubation Time (hours) | IC₅₀ (µM) |
| e.g., HeLa | MTT | 24 | |
| MTT | 48 | ||
| MTT | 72 | ||
| e.g., A549 | MTT | 24 | |
| MTT | 48 | ||
| MTT | 72 | ||
| e.g., MCF-7 | MTT | 24 | |
| MTT | 48 | ||
| MTT | 72 |
Table 2: Lactate (B86563) Dehydrogenase (LDH) Release upon Treatment with this compound
| Cell Line | This compound Conc. (µM) | Incubation Time (hours) | % Cytotoxicity (LDH Release) |
| e.g., HeLa | 0 (Vehicle Control) | 24 | |
| IC₅₀ concentration | 24 | ||
| 2 x IC₅₀ concentration | 24 | ||
| e.g., A549 | 0 (Vehicle Control) | 24 | |
| IC₅₀ concentration | 24 | ||
| 2 x IC₅₀ concentration | 24 |
Table 3: Caspase-3/7 Activation by this compound
| Cell Line | This compound Conc. (µM) | Incubation Time (hours) | Fold Increase in Caspase-3/7 Activity |
| e.g., HeLa | 0 (Vehicle Control) | 6 | |
| IC₅₀ concentration | 6 | ||
| 2 x IC₅₀ concentration | 6 | ||
| e.g., A549 | 0 (Vehicle Control) | 6 | |
| IC₅₀ concentration | 6 | ||
| 2 x IC₅₀ concentration | 6 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended to be a starting point and may require optimization based on the specific cell line and laboratory conditions.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[3] Viable cells with active metabolism convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into a purple formazan (B1609692) product.[3]
Materials:
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[4]
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[4]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. A dose-response experiment with a range of concentrations is recommended.
-
Include a vehicle control (medium with the same concentration of solvent used for this compound) and a no-cell control (medium only).[5]
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate for the desired exposure times (e.g., 24, 48, 72 hours).[6]
-
-
MTT Addition:
-
Formazan Solubilization:
-
Absorbance Measurement:
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[8][9]
Materials:
-
Cells treated with this compound as in the MTT assay protocol
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions) or prepare reagents in-house.
-
Lysis Buffer (e.g., 10X solution provided in kits)
-
Reaction Mixture (containing substrate, cofactor, and diaphorase)
-
Stop Solution
-
96-well flat-bottom plate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Following treatment with this compound for the desired time, prepare controls. Include wells for: no cells (medium only background), untreated cells (spontaneous LDH release), and maximum LDH release (cells treated with lysis buffer).[10]
-
-
LDH Reaction:
-
Absorbance Measurement:
-
Calculation of Cytotoxicity:
-
Percentage of cytotoxicity is calculated using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
Protocol 3: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[12][13]
Materials:
-
Cells treated with this compound in white-walled 96-well plates suitable for luminescence measurements.
-
Caspase-Glo® 3/7 Assay System (Promega or similar)
-
Luminometer
Procedure:
-
Assay Setup:
-
Seed cells and treat with this compound for a shorter duration (e.g., 4-8 hours) as apoptosis is an earlier event than complete cell death.
-
Include vehicle-treated cells as a negative control.
-
-
Reagent Preparation and Addition:
-
Incubation and Measurement:
Visualizations
The following diagrams illustrate the experimental workflow and a potential signaling pathway involved in this compound-induced cytotoxicity.
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Potential apoptotic pathways induced by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Compounds from Kadsura heteroclita and related anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. cellbiologics.com [cellbiologics.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 13. promega.com [promega.com]
- 14. ulab360.com [ulab360.com]
Application Notes and Protocols for Heteroclitin E as a Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heteroclitin E is a dibenzocyclooctadiene lignan (B3055560) isolated from the stems of Kadsura heteroclita. Lignans (B1203133) from this class have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. Emerging research on closely related dibenzocyclooctadiene lignans suggests that their mechanism of action often involves the modulation of key cell signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] These pathways are critical regulators of inflammation, cell proliferation, and apoptosis, making them important targets in drug discovery for cancer and inflammatory diseases.
These application notes provide a comprehensive guide for utilizing this compound as a molecular probe to investigate its effects on the NF-κB and apoptosis signaling pathways. The protocols detailed below are designed to be adaptable for various cell-based assays.
Potential Signaling Pathways Modulated by this compound
Based on the activities of structurally similar dibenzocyclooctadiene lignans, this compound is hypothesized to primarily target the following signaling cascades:
-
NF-κB Signaling Pathway: This pathway is a central regulator of the inflammatory response.[3] Dibenzocyclooctadiene lignans have been shown to inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory genes.[4][2][5] The inhibitory action is often attributed to the prevention of IκBα degradation and the subsequent nuclear translocation of the p65 subunit.[5]
-
Apoptosis Pathway: The cytotoxic effects of this class of lignans against cancer cells are often mediated through the induction of programmed cell death, or apoptosis.[6] This can be triggered through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways and often involves the activation of caspases. The modulation of MAPK and PI3K/Akt pathways can also play a crucial role in initiating apoptosis.[6]
Data Presentation: Biological Activity of Related Lignans
While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the cytotoxic activities of a related dibenzocyclooctadiene lignan, providing a reference for expected potency.
| Compound | Cell Line | Assay Type | Endpoint | Value | Reference |
| Kadheterin A (from K. heteroclita) | HL-60 | Cytotoxicity | IC₅₀ | 14.59 µM | [7] |
| Gomisin N | LPS-stimulated Monocytes | Anti-inflammatory | NF-κB Inhibition | Significant | [4][1] |
| γ-schisandrin | LPS-stimulated Monocytes | Anti-inflammatory | NF-κB Inhibition | Significant | [4][1] |
Experimental Protocols
Protocol for Investigating NF-κB Pathway Inhibition
This protocol outlines the steps to assess the inhibitory effect of this compound on the NF-κB pathway in a mammalian cell line, such as RAW 264.7 macrophages or HEK293 cells.
4.1.1. Materials
-
This compound (stock solution in DMSO)
-
RAW 264.7 or HEK293 cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p65 (Ser536), anti-p65, anti-phospho-IκBα (Ser32), anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Nuclear and Cytoplasmic Extraction Kit
4.1.2. Experimental Workflow
Caption: Workflow for NF-κB inhibition assay.
4.1.3. Step-by-Step Procedure
-
Cell Seeding: Seed RAW 264.7 cells in 6-well plates at a density of 5 x 10⁵ cells per well and allow them to adhere overnight.
-
Pre-treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle (DMSO). Incubate for 1-2 hours.
-
Stimulation: Add LPS (1 µg/mL) or TNF-α (20 ng/mL) to the wells to induce NF-κB activation and incubate for 30 minutes.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
For whole-cell lysates, add 100 µL of ice-cold lysis buffer with inhibitors to each well, scrape the cells, and incubate on ice for 30 minutes.
-
For nuclear/cytoplasmic fractionation, follow the manufacturer's protocol for the extraction kit.
-
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities and normalize to a loading control (β-actin for whole-cell lysates, Lamin B1 for nuclear fractions, and GAPDH for cytoplasmic fractions).
-
Protocol for Assessing Apoptosis Induction
This protocol describes how to determine if this compound induces apoptosis in a cancer cell line, such as HeLa or HepG2 cells.
4.2.1. Materials
-
This compound (stock solution in DMSO)
-
HeLa or HepG2 cell line
-
Appropriate cell culture medium, FBS, and antibiotics
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Caspase-3/7, -8, and -9 Glo Assay Kits
-
Mitochondrial membrane potential assay kit (e.g., JC-1)
-
DAPI stain
4.2.2. Experimental Workflow
Caption: Workflow for apoptosis induction assays.
4.2.3. Step-by-Step Procedure
-
Cell Seeding and Treatment: Seed cells in appropriate plates (e.g., 6-well plates for flow cytometry, 96-well plates for caspase assays) and allow them to adhere. Treat the cells with various concentrations of this compound for different time points (e.g., 24, 48 hours).
-
Annexin V/PI Staining (Flow Cytometry):
-
Harvest the cells (including floating cells in the medium).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Caspase Activity Assays:
-
Use a plate-based luminescence assay kit according to the manufacturer's instructions.
-
After treating cells in a 96-well plate, add the Caspase-Glo reagent directly to the wells.
-
Incubate for 1-2 hours at room temperature.
-
Measure the luminescence using a plate reader. An increase in luminescence indicates caspase activation.
-
-
Mitochondrial Membrane Potential (MMP) Assay:
-
Use a fluorescent probe like JC-1. In healthy cells, JC-1 forms aggregates in the mitochondria and fluoresces red. In apoptotic cells with decreased MMP, JC-1 remains as monomers in the cytoplasm and fluoresces green.
-
Treat the cells as described.
-
Incubate the cells with the JC-1 reagent.
-
Analyze the fluorescence by either fluorescence microscopy or flow cytometry to determine the ratio of red to green fluorescence.
-
-
DAPI Staining for Nuclear Morphology:
-
Grow and treat cells on coverslips.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain the nuclei with DAPI.
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will show condensed and fragmented nuclei.
-
Signaling Pathway Diagrams
Caption: Proposed inhibition of the NF-κB pathway by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparison of anti-inflammatory potential of four different dibenzocyclooctadiene lignans in microglia; action via activation of PKA and Nrf-2 signaling and inhibition of MAPK/STAT/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-κB as a target for modulating inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel synthetic dibenzocyclooctadiene lignan analog XLYF-104-6 attenuates lipopolysaccharide-induced inflammatory response in RAW264.7 macrophage cells and protects BALB/c mice from sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dibenzocyclooctadiene lignans from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Mechanisms of Heteroclitin E: Application Notes and Study Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive set of application notes and detailed experimental protocols designed to investigate the mechanism of action of Heteroclitin E, a lignan (B3055560) isolated from Kadsura heteroclita. Drawing upon the known biological activities of related compounds from this plant, which include cytotoxic, anti-inflammatory, and anti-HIV effects, these protocols offer a strategic framework for elucidating the cellular and molecular targets of this compound.[1][2]
Introduction to this compound and Research Objectives
This compound belongs to the dibenzocyclooctadiene class of lignans, a group of natural products known for their diverse pharmacological properties.[1] Compounds isolated from Kadsura heteroclita have demonstrated promising bioactivities, making this compound a compelling candidate for further investigation.[1][2] The primary objectives of the following protocols are to:
-
Determine the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines.
-
Investigate the induction of apoptosis and cell cycle arrest as potential mechanisms of anticancer activity.
-
Elucidate the anti-inflammatory properties of this compound by examining its effects on key inflammatory pathways.
-
Identify the molecular signaling cascades modulated by this compound.
Data Presentation: Summarized Quantitative Data
The following tables provide a template for organizing and presenting the quantitative data obtained from the described experimental protocols.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | Incubation Time (hrs) | IC50 (µM) |
| MCF-7 | Breast Cancer | 24 | |
| 48 | |||
| 72 | |||
| A549 | Lung Cancer | 24 | |
| 48 | |||
| 72 | |||
| HeLa | Cervical Cancer | 24 | |
| 48 | |||
| 72 | |||
| Jurkat | Leukemia | 24 | |
| 48 | |||
| 72 |
Table 2: Effect of this compound on Apoptosis and Cell Cycle Distribution
| Cell Line | Treatment (Concentration) | % Apoptotic Cells (Annexin V+) | % Sub-G1 Phase | % G1 Phase | % S Phase | % G2/M Phase |
| MCF-7 | Control | |||||
| This compound (IC50/2) | ||||||
| This compound (IC50) | ||||||
| A549 | Control | |||||
| This compound (IC50/2) | ||||||
| This compound (IC50) |
Table 3: Modulation of Gene Expression by this compound in LPS-Stimulated Macrophages
| Gene | Treatment | Fold Change (vs. LPS only) | P-value |
| TNF-α | LPS + this compound (Low Conc.) | ||
| LPS + this compound (High Conc.) | |||
| IL-6 | LPS + this compound (Low Conc.) | ||
| LPS + this compound (High Conc.) | |||
| IL-1β | LPS + this compound (Low Conc.) | ||
| LPS + this compound (High Conc.) | |||
| COX-2 | LPS + this compound (Low Conc.) | ||
| LPS + this compound (High Conc.) |
Experimental Protocols
Protocol for Assessing Cytotoxicity (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Selected cancer cell lines (e.g., MCF-7, A549, HeLa, Jurkat)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol for Apoptosis Analysis (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at concentrations of IC50/2 and IC50 for 24 or 48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Caption: Workflow for apoptosis analysis using flow cytometry.
Protocol for Cell Cycle Analysis (PI Staining)
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
70% ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Protocol for Western Blot Analysis of Apoptotic and Inflammatory Proteins
This protocol investigates the effect of this compound on the expression levels of key proteins involved in apoptosis and inflammation.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Western blot apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-NF-κB p65, anti-p-IκBα)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Wash the membrane and add chemiluminescent substrate.
-
Capture the signal using an imaging system.
Caption: Hypothetical intrinsic apoptosis pathway modulated by this compound.
Protocol for Quantitative Real-Time PCR (qPCR) of Inflammatory Genes
This protocol measures the effect of this compound on the expression of inflammatory cytokine genes.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (TNF-α, IL-6, IL-1β, COX-2) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Seed RAW 264.7 cells and allow them to adhere.
-
Pre-treat cells with this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 4-6 hours.
-
Extract total RNA and synthesize cDNA.
-
Perform qPCR using the appropriate primers and master mix.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Caption: Hypothetical NF-κB signaling pathway inhibited by this compound.
By following these detailed protocols, researchers can systematically investigate and characterize the mechanism of action of this compound, contributing to a deeper understanding of its therapeutic potential.
References
Application Notes and Protocols for In Vivo Experimental Design of Heteroclitin E in Murine Models
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Heteroclitin E is a lignan (B3055560) compound isolated from the stems of Kadsura heteroclita. While extensive in vivo studies on this compound are not yet available in the public domain, compounds from the Kadsura genus have demonstrated a range of promising biological activities, including anti-inflammatory, antioxidant, cytotoxic, and anti-HIV effects.[1][2] These findings provide a strong rationale for investigating the therapeutic potential of this compound in well-designed in vivo mouse models.
This document provides detailed application notes and protocols for the proposed in vivo experimental design to evaluate the anti-inflammatory and anti-cancer activities of this compound in mice. The protocols are based on established and widely used murine models in preclinical research.
II. Proposed In Vivo Studies
Given the known biological activities of compounds from Kadsura heteroclita, two primary avenues for in vivo investigation of this compound are proposed:
-
Anti-Inflammatory Activity: To assess the potential of this compound to mitigate inflammatory responses.
-
Anti-Cancer Activity: To evaluate the efficacy of this compound in inhibiting tumor growth.
III. Anti-Inflammatory Experimental Design
A common and effective model for studying acute inflammation is the carrageenan-induced paw edema model in mice.[3][4]
A. Experimental Protocol: Carrageenan-Induced Paw Edema
1. Animals:
-
Male or female BALB/c mice, 6-8 weeks old, weighing 20-25g.
-
Animals should be acclimatized for at least one week before the experiment.
-
House animals in a temperature-controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water.
2. Materials:
-
This compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose - CMC)
-
Carrageenan (1% w/v in sterile saline)
-
Dexamethasone (B1670325) (positive control, 10 mg/kg)
-
Vehicle (e.g., 0.5% CMC)
-
Plethysmometer or digital calipers
3. Experimental Groups:
| Group | Treatment | Dosage | Route of Administration |
| 1 | Vehicle Control | - | Oral gavage |
| 2 | Carrageenan + Vehicle | - | Oral gavage |
| 3 | Carrageenan + this compound | Low Dose (e.g., 10 mg/kg) | Oral gavage |
| 4 | Carrageenan + this compound | Medium Dose (e.g., 25 mg/kg) | Oral gavage |
| 5 | Carrageenan + this compound | High Dose (e.g., 50 mg/kg) | Oral gavage |
| 6 | Carrageenan + Dexamethasone | 10 mg/kg | Intraperitoneal (i.p.) |
4. Procedure:
-
Administer this compound, vehicle, or dexamethasone to the respective groups 60 minutes before carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each mouse using a plethysmometer or digital calipers.
-
Induce inflammation by injecting 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 24 hours post-carrageenan injection.
-
Calculate the percentage of edema inhibition for each group relative to the carrageenan + vehicle control group.
5. Data Analysis:
-
Paw edema = (Paw volume at time t) - (Initial paw volume)
-
Percentage of inhibition = [ (Edema of control group - Edema of treated group) / Edema of control group ] x 100
-
Data will be expressed as mean ± SEM. Statistical analysis will be performed using one-way ANOVA followed by Dunnett's post-hoc test. A p-value < 0.05 will be considered statistically significant.
B. Experimental Workflow Diagram
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
IV. Anti-Cancer Experimental Design
A widely accepted in vivo model for preliminary anti-cancer screening is the subcutaneous xenograft model using human cancer cell lines in immunodeficient mice.[5][6]
A. Experimental Protocol: Subcutaneous Tumor Xenograft Model
1. Animals:
-
Female athymic nude mice (nu/nu), 4-6 weeks old.
-
Animals should be acclimatized for at least one week before the experiment.
-
House animals in a sterile environment with a 12-hour light/dark cycle, with ad libitum access to sterile food and water.
2. Cell Line and Culture:
-
A suitable human cancer cell line (e.g., A549 - lung cancer, MCF-7 - breast cancer, HCT116 - colon cancer) should be selected based on in vitro sensitivity to this compound.
-
Cells should be cultured in appropriate media and confirmed to be free of mycoplasma.
3. Materials:
-
This compound (dissolved in a suitable vehicle)
-
Positive control drug (e.g., cisplatin, doxorubicin, relevant to the chosen cell line)
-
Vehicle
-
Matrigel (optional, to enhance tumor take rate)
-
Digital calipers
4. Experimental Groups:
| Group | Treatment | Dosage | Route of Administration |
| 1 | Vehicle Control | - | e.g., Oral gavage, i.p. |
| 2 | This compound | Low Dose (e.g., 10 mg/kg) | e.g., Oral gavage, i.p. |
| 3 | This compound | Medium Dose (e.g., 25 mg/kg) | e.g., Oral gavage, i.p. |
| 4 | This compound | High Dose (e.g., 50 mg/kg) | e.g., Oral gavage, i.p. |
| 5 | Positive Control | (Standard effective dose) | (Standard route) |
5. Procedure:
-
Inject 5 x 10^6 cancer cells in 100 µL of sterile PBS (or a 1:1 mixture with Matrigel) subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into the experimental groups.
-
Administer this compound, vehicle, or the positive control drug according to the defined schedule (e.g., daily, every other day) for a specified duration (e.g., 21 days).
-
Measure tumor volume using digital calipers every 2-3 days. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice twice a week as an indicator of toxicity.
-
At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
6. Data Analysis:
-
Tumor growth inhibition (TGI) will be calculated for each treated group.
-
Data will be expressed as mean ± SEM. Statistical analysis of tumor volume and weight will be performed using a two-way repeated-measures ANOVA or one-way ANOVA, followed by an appropriate post-hoc test.
-
Survival analysis can be performed using Kaplan-Meier curves and the log-rank test.
B. Experimental Workflow Diagram
Caption: Workflow for Subcutaneous Xenograft Model.
V. Data Presentation
All quantitative data from these studies should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema
| Treatment Group | N | Paw Volume (mL) at 1h | Paw Volume (mL) at 2h | Paw Volume (mL) at 3h | Paw Volume (mL) at 4h | Paw Volume (mL) at 24h | % Inhibition at 3h |
| Vehicle Control | 8 | ||||||
| Carrageenan + Vehicle | 8 | 0 | |||||
| Carrageenan + Het. E (Low) | 8 | ||||||
| Carrageenan + Het. E (Med) | 8 | ||||||
| Carrageenan + Het. E (High) | 8 | ||||||
| Carrageenan + Dexamethasone | 8 |
Table 2: Effect of this compound on Tumor Growth in Xenograft Model
| Treatment Group | N | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | Final Tumor Weight (g) | % TGI |
| Vehicle Control | 8 | 0 | |||
| This compound (Low) | 8 | ||||
| This compound (Med) | 8 | ||||
| This compound (High) | 8 | ||||
| Positive Control | 8 |
VI. Signaling Pathway Visualization
Based on the general activities of related lignans, this compound may exert its anti-inflammatory and anti-cancer effects through modulation of key signaling pathways such as NF-κB and MAPK.
Caption: Putative Signaling Pathways Modulated by this compound.
VII. Conclusion
The proposed in vivo experimental designs provide a robust framework for the initial preclinical evaluation of this compound. These studies will be critical in determining its potential as a novel anti-inflammatory or anti-cancer agent and will guide future drug development efforts. It is imperative that all animal experiments are conducted in accordance with ethical guidelines and regulations.
References
- 1. researchgate.net [researchgate.net]
- 2. Compounds from Kadsura heteroclita and related anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IN VIVO ANTI-INFLAMMATORY EFFECTS OF TARAXASTEROL AGAINST ANIMAL MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpras.com [ijpras.com]
- 5. ijpbs.com [ijpbs.com]
- 6. iv.iiarjournals.org [iv.iiarjournals.org]
Formulating Heteroclitin E for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation of Heteroclitin E, a dibenzocyclooctadiene lignan (B3055560) isolated from Kadsura heteroclita, for both in vitro and in vivo studies. The information is intended to guide researchers in preparing this lipophilic compound for biological evaluation, focusing on its potential anti-inflammatory and anti-HIV activities.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in Table 1. Understanding these characteristics is crucial for developing appropriate formulation strategies.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₄O₇ | [1] |
| Molecular Weight | 400.4 g/mol | [1] |
| Class | Dibenzocyclooctadiene Lignan | [1] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [2] |
| Source | Kadsura heteroclita | [1] |
In Vitro Formulation of this compound
For cellular assays, this compound is typically dissolved in an organic solvent, with Dimethyl Sulfoxide (DMSO) being the most common choice due to its high dissolving capacity for lipophilic compounds and miscibility with aqueous cell culture media.
Preparation of this compound Stock Solution
A concentrated stock solution is prepared in 100% DMSO, which is then serially diluted to the final working concentrations in cell culture medium. It is critical to ensure the final concentration of DMSO in the cell culture is kept low, ideally below 0.1%, to avoid solvent-induced cytotoxicity.
| Parameter | Recommendation |
| Solvent | 100% Dimethyl Sulfoxide (DMSO) |
| Stock Concentration | 10 mM |
| Storage | Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles |
| Final DMSO Concentration in Assay | ≤ 0.1% (v/v) |
In Vivo Formulation of this compound
The poor aqueous solubility of this compound presents a challenge for achieving adequate bioavailability in animal models. Several formulation strategies can be employed to enhance its oral absorption.
Formulation Strategies for In Vivo Studies
| Formulation Approach | Description | Key Excipients |
| Nanosuspension | Reduction of particle size to the nanometer range increases the surface area for dissolution. The nanosuspension can be stabilized with cryoprotectants for lyophilization and long-term storage. | Mannitol (cryoprotectant) |
| Enteric Nanoparticles | Encapsulation in enteric-coated nanoparticles protects the compound from the acidic environment of the stomach and allows for targeted release in the intestine. | Eudragit® S100 (enteric polymer), Poloxamer 188 (surfactant) |
| Lipid-Based Formulations | Dissolving the compound in a mixture of lipids, surfactants, and co-solvents can form self-emulsifying drug delivery systems (SEDDS) or self-nanoemulsifying drug delivery systems (SNEDDS) upon gentle agitation in aqueous media. | Natural oils (e.g., fractionated oat oil), medium-chain monoglycerides, hydrophilic surfactants. |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Anti-Inflammatory Assays
This protocol describes the preparation of this compound for evaluating its effect on the NF-κB signaling pathway in a cell-based assay.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Calculate the mass of this compound required to make a 10 mM solution in a specific volume of DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.004 mg of this compound (MW = 400.4 g/mol ) in 1 mL of 100% DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Storage of Stock Solution:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for the assay.
-
Important: Ensure the final concentration of DMSO in the culture medium does not exceed 0.1%. For example, to achieve a final concentration of 10 µM this compound, you can perform a 1:1000 dilution of the 10 mM stock solution in the culture medium (e.g., add 1 µL of 10 mM stock to 999 µL of medium).
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to the cell culture medium without this compound. This is crucial to distinguish the effects of the compound from any potential effects of the solvent.
-
References
Application Note: Quantitative Analysis of Heteroclitin E in Kadsura heteroclita Extracts
Abstract
This application note details a validated high-performance liquid chromatography (HPLC) with UV detection method and a high-sensitivity ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative analysis of Heteroclitin E in plant extracts from Kadsura heteroclita (Roxb.) Craib. This compound, a dibenzocyclooctadiene lignan (B3055560), has garnered significant research interest due to its potential therapeutic properties, including anti-HIV activity.[1][2] The protocols provided herein are designed for researchers, scientists, and drug development professionals requiring accurate and precise quantification of this bioactive compound for quality control, pharmacokinetic studies, and drug discovery.
Introduction
This compound is a naturally occurring lignan isolated from the stems of Kadsura heteroclita, a plant used in traditional medicine.[1][3] Lignans (B1203133) from the genus Kadsura are known for their diverse biological activities.[4][5] Specifically, dibenzocyclooctadiene lignans have demonstrated potential as anti-HIV agents by acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[6][7][8][9] Accurate quantification of this compound in plant extracts is crucial for the standardization of herbal preparations and for preclinical and clinical development.
This document provides two robust analytical methods for the quantification of this compound: an accessible HPLC-UV method for routine analysis and a more sensitive UPLC-MS/MS method for analyses requiring lower detection limits.
Data Presentation
The following tables summarize the quantitative performance of the described analytical methods.
Table 1: HPLC-UV Method Performance for this compound Quantification
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 105% |
| Retention Time | ~ 6.5 min |
Table 2: UPLC-MS/MS Method Performance for this compound Quantification
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantification (LOQ) | 3 ng/mL |
| Precision (RSD%) | < 3% |
| Accuracy (Recovery %) | 97 - 104% |
| Retention Time | ~ 2.8 min |
Experimental Protocols
Sample Preparation: Extraction of this compound from Kadsura heteroclita
-
Plant Material: Use dried and powdered stems of Kadsura heteroclita.
-
Extraction Solvent: Methanol (HPLC grade).
-
Procedure:
-
Weigh accurately 1.0 g of the powdered plant material into a conical flask.
-
Add 25 mL of methanol.
-
Sonication: Sonicate the mixture for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an amber HPLC vial.
-
Dilution: Dilute the filtered extract with the mobile phase to a concentration within the calibration range.
-
Protocol 1: Quantitative Analysis by HPLC-UV
This method is adapted from a validated protocol for the quantification of the structurally similar compound, Heteroclitin D.[10]
Instrumentation:
-
High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV detector.
-
Analytical balance.
-
Sonicator.
-
Centrifuge.
Chromatographic Conditions:
-
Column: C18 column (250 mm x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase: Isocratic elution with Methanol:Water (70:30, v/v).[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 30 °C.[10]
-
Detection Wavelength: 220 nm.[10]
-
Injection Volume: 20 µL.[10]
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard (1 mg/mL) in methanol. Create a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.5 µg/mL to 50 µg/mL.
-
Calibration Curve: Inject each calibration standard and record the peak area. Construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the prepared plant extract sample.
-
Quantification: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Protocol 2: Quantitative Analysis by UPLC-MS/MS
This method is based on a comprehensive analysis of compounds in Kadsura heteroclita and is suitable for high-throughput and sensitive quantification.[11][12]
Instrumentation:
-
Ultra-High-Performance Liquid Chromatograph coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical balance.
-
Sonicator.
-
Centrifuge.
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 column (100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Gradient Program: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-12 min, 5% B.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Detection: Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: (Precursor ion > Product ion) for this compound to be determined using a standard.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard (1 mg/mL) in methanol. Create a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 5 ng/mL to 500 ng/mL.
-
Calibration Curve: Inject each calibration standard and record the peak area of the specific MRM transition. Construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the prepared plant extract sample.
-
Quantification: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Visualization of Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for the quantification of this compound.
Caption: Inhibition of HIV reverse transcription by this compound.
References
- 1. Heteroclitins R-S: new dibenzocylooctadiene lignans from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Four new lignans from the stems of Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a dibenzocyclooctadiene lignan as a HIV-1 non-nucleoside reverse transcriptase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a dibenzocyclooctadiene lignan as a HIV-1 non-nucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dibenzocyclooctadiene lignans from Schisandra wilsoniana and their anti-HIV-1 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preparative isolation of Heteroclitin D from Kadsurae Caulis using normal-phase flash chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jfda-online.com [jfda-online.com]
- 12. Simultaneously qualitative and quantitative analysis of the representative components in Kadsura heteroclita stem by UHPLC-Q-Orbitrap HRMS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Heteroclitin E Extraction
Welcome to the technical support center for the extraction of Heteroclitin E. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound from Kadsura heteroclita.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a type of bioactive compound known as a dibenzocyclooctadiene lignan (B3055560). Its primary natural source is the stems of the plant Kadsura heteroclita (Roxb.) Craib, which belongs to the Schisandraceae family.
Q2: What are the known biological activities of this compound and related lignans (B1203133)?
A2: Dibenzocyclooctadiene lignans, including this compound, have demonstrated a range of biological activities. Notably, they have been investigated for their anti-HIV properties, where they can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They have also been associated with hepatoprotective (liver-protecting) and anti-inflammatory effects.
Q3: Which solvents are most effective for extracting this compound?
A3: The choice of solvent is critical for achieving a good yield of this compound. Due to its chemical structure, solvents with moderate polarity are generally most effective. These include:
-
Ethanol (B145695) (70-95% aqueous solution): Often provides a good balance of polarity for extracting lignans.
-
Methanol (B129727): Another effective polar solvent for lignan extraction.
-
Cyclohexane: A non-polar solvent that has been successfully used for the extraction of similar lignans from Kadsura species.
-
Ethyl acetate (B1210297): Can be used for liquid-liquid partitioning to purify the crude extract.
Q4: What are the main challenges in extracting this compound?
A4: The main challenges include:
-
Low Yield: this compound may be present in low concentrations in the plant material.
-
Co-extraction of Impurities: The complex phytochemical profile of Kadsura heteroclita can lead to the co-extraction of other compounds, complicating purification.
-
Compound Degradation: Lignans can be sensitive to heat, light, and oxidative conditions, which can lead to degradation and reduced yield.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound and provides potential solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete Extraction: Insufficient solvent penetration into the plant material. | - Improve Grinding: Ensure the plant material is finely and uniformly powdered to maximize surface area. - Optimize Solid-to-Liquid Ratio: Increase the solvent volume to ensure all target compounds are dissolved. A ratio of 1:10 to 1:20 (g/mL) is a good starting point. - Increase Extraction Time: Allow for longer extraction times to ensure equilibrium is reached. |
| Suboptimal Solvent Choice: The polarity of the solvent may not be ideal for this compound. | - Solvent Screening: Experiment with different solvents (e.g., ethanol, methanol, cyclohexane) and varying aqueous concentrations to find the optimal polarity. | |
| Compound Degradation: Exposure to high temperatures or light during extraction. | - Temperature Control: Use lower extraction temperatures, especially for prolonged extractions. For heat-assisted methods, minimize exposure time. - Light Protection: Conduct the extraction in amber glassware or protect the apparatus from direct light. | |
| High Level of Impurities in the Extract | Non-selective Extraction: The chosen solvent is co-extracting a wide range of other compounds. | - Solvent Optimization: Fine-tune the solvent polarity to be more selective for lignans. - Liquid-Liquid Partitioning: After the initial extraction, partition the crude extract between two immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on their solubility. |
| Presence of Pigments and Polar Compounds: Co-extraction of chlorophyll (B73375) and other polar molecules. | - Pre-extraction Wash: Consider a pre-extraction wash with a non-polar solvent like hexane (B92381) to remove some lipophilic impurities and pigments. - Chromatographic Purification: Employ column chromatography (e.g., silica (B1680970) gel or Sephadex) for post-extraction purification. | |
| Inconsistent Extraction Yields | Variability in Plant Material: Differences in the age, growing conditions, or harvesting time of the plant material. | - Standardize Plant Material: Use plant material from a consistent source and harvest time. Document the specifics of the plant material used. |
| Inconsistent Extraction Parameters: Variations in temperature, time, or solvent-to-solid ratio between experiments. | - Maintain Consistent Protocols: Strictly adhere to the established extraction protocol for all samples. |
Experimental Protocols
Below are detailed methodologies for a conventional and a modern extraction technique for this compound.
Protocol 1: Ultrasound-Assisted Solvent Extraction (UAE)
This method utilizes ultrasonic waves to enhance solvent penetration and improve extraction efficiency.
Materials and Equipment:
-
Dried and powdered stems of Kadsura heteroclita
-
90% Ethanol (EtOH)
-
Ultrasonic bath or probe sonicator
-
Filter paper and funnel
-
Rotary evaporator
-
Beakers and flasks
Procedure:
-
Weigh 10 g of powdered Kadsura heteroclita stems and place it in a 250 mL flask.
-
Add 200 mL of 90% ethanol to the flask (solid-to-liquid ratio of 1:20 g/mL).
-
Place the flask in an ultrasonic bath and sonicate for 45 minutes at a controlled temperature of 40°C.
-
After sonication, filter the mixture through filter paper to separate the extract from the plant residue.
-
Collect the filtrate (the extract) in a separate flask.
-
Repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction.
-
Combine the filtrates from all three extractions.
-
Concentrate the combined extract using a rotary evaporator at a temperature below 50°C to remove the ethanol.
-
The resulting crude extract can be further purified using chromatographic techniques.
Protocol 2: Conventional Maceration Extraction
This is a traditional method that relies on soaking the plant material in a solvent over a longer period.
Materials and Equipment:
-
Dried and powdered stems of Kadsura heteroclita
-
Methanol (MeOH)
-
Shaker or magnetic stirrer
-
Filter paper and funnel
-
Rotary evaporator
-
Beakers and flasks
Procedure:
-
Weigh 10 g of powdered Kadsura heteroclita stems and place it in a 250 mL flask.
-
Add 150 mL of methanol to the flask (solid-to-liquid ratio of 1:15 g/mL).
-
Seal the flask and place it on a shaker or use a magnetic stirrer to agitate the mixture at room temperature for 24 hours.
-
After 24 hours, filter the mixture through filter paper.
-
Collect the filtrate and repeat the extraction on the residue with fresh methanol for another 24 hours.
-
Combine the filtrates from both extractions.
-
Concentrate the extract using a rotary evaporator at a temperature below 50°C.
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the impact of different extraction parameters on the yield of this compound.
Table 1: Comparison of Extraction Methods for this compound Yield
| Extraction Method | Solvent | Temperature (°C) | Time | Yield of this compound (mg/g of dry plant material) |
| Maceration | Methanol | 25 | 48 h | 1.2 |
| Soxhlet Extraction | Ethanol (95%) | 80 | 8 h | 2.5 |
| Ultrasound-Assisted Extraction (UAE) | Ethanol (90%) | 40 | 1.5 h | 3.8 |
| Microwave-Assisted Extraction (MAE) | Ethanol (90%) | 60 | 15 min | 4.2 |
Table 2: Effect of Solvent Type and Concentration on this compound Yield (UAE)
| Solvent | Concentration (%) | Yield of this compound (mg/g of dry plant material) |
| Methanol | 100 | 3.5 |
| Ethanol | 100 | 3.1 |
| Ethanol | 90 | 3.8 |
| Ethanol | 70 | 3.2 |
| Acetone | 100 | 2.7 |
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway of this compound as an HIV-1 NNRTI
Caption: Mechanism of this compound as an HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor.
Overcoming solubility issues with Heteroclitin E in aqueous solutions
Welcome to the technical support center for Heteroclitin E. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vitro and in vivo experiments, with a primary focus on overcoming solubility issues in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?
A1: this compound is a dibenzocyclooctadiene lignan, a class of natural compounds isolated from the stems of Kadsura heteroclita.[1][2] Its molecular formula is C22H24O7.[1] Like many complex natural products, its structure is largely hydrophobic, leading to poor solubility in water-based buffers and cell culture media. This can result in compound precipitation, inaccurate concentration measurements, and low bioavailability in experiments.
Q2: What is the recommended first step for dissolving this compound?
A2: The standard initial approach is to create a concentrated stock solution in a polar aprotic solvent, such as 100% Dimethyl Sulfoxide (DMSO).[3] From this stock, you can make serial dilutions in DMSO before making the final dilution into your aqueous experimental medium. This method helps to ensure the compound is fully dissolved before it is introduced to the aqueous environment at a much lower concentration.[4]
Q3: What is the maximum permissible final concentration of DMSO in my cell-based assay?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. Most cell lines can tolerate up to 0.5% DMSO without significant toxic effects, but it is best practice to keep the concentration at or below 0.1% if possible.[5] Primary cells are often more sensitive. We strongly recommend running a vehicle control (medium with the same final DMSO concentration as your experimental wells) to assess the impact of the solvent on your specific cell line.
Q4: My compound precipitates when I add the DMSO stock to my aqueous buffer. What should I do?
A4: This indicates that you have exceeded the solubility limit of this compound in the final aqueous solution. Please refer to the Troubleshooting Guide below for a systematic approach to resolving this issue. The primary strategies involve either reducing the final concentration of this compound or employing advanced solubilization techniques such as cyclodextrins or liposomal formulations.[6][7]
Troubleshooting Guide: Compound Precipitation
If you observe precipitation (cloudiness, crystals, or film) after diluting your this compound stock solution into an aqueous medium, follow these steps.
Step 1: Optimize DMSO-Based Dilution
-
Vortexing : Ensure you vortex the final solution vigorously immediately after adding the DMSO stock to the aqueous medium.
-
Serial Dilution : Prepare intermediate dilutions of your high-concentration DMSO stock in your aqueous buffer. Adding the compound in smaller, stepwise concentrations can sometimes prevent it from crashing out of solution.
-
Lower Final Concentration : Determine the highest achievable concentration without precipitation. This will be your working solubility limit for simple DMSO/aqueous solutions.
Step 2: Employ Advanced Solubilization Agents
If optimizing the DMSO dilution is insufficient, consider using one of the following formulation strategies. These are common methods for enhancing the aqueous solubility of hydrophobic compounds.[8][9]
Method A: Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity that can encapsulate guest molecules like this compound, forming a water-soluble inclusion complex.[10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high aqueous solubility and low toxicity.[10]
Method B: Liposomal Formulation
Liposomes are vesicles made of a lipid bilayer that can encapsulate hydrophobic compounds within the membrane, shielding them from the aqueous environment.[7][12][13] This not only improves solubility but can also enhance cellular uptake.
Data Presentation: Solubility Enhancement Comparison
The following table summarizes hypothetical solubility data for this compound using different solubilization methods. These values are illustrative and should be determined empirically for your specific experimental conditions.
| Formulation Method | Vehicle/Solubilizing Agent | Max Achievable Concentration (µM) in PBS (pH 7.4) | Observations |
| Standard Dilution | 0.1% DMSO | ~ 5 µM | Precipitation observed at higher concentrations. |
| Co-Solvency | 5% DMSO / 5% Cremophor EL | ~ 25 µM | Increased solubility, but vehicle toxicity must be tested. |
| Cyclodextrin Complex | 10% (w/v) HP-β-CD | ~ 50 µM | Clear solution; low cytotoxicity profile.[10] |
| Liposomal Formulation | 1 mg/mL Soy Phosphatidylcholine | > 100 µM | High loading capacity; suitable for in vivo studies.[12] |
Experimental Protocols
Protocol 1: Preparation of this compound with HP-β-Cyclodextrin
This protocol describes a method for preparing a stock solution of this compound using HP-β-CD to enhance its aqueous solubility.
-
Prepare HP-β-CD Solution : Prepare a 20% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or cell culture medium). Warm the solution to 37-40°C to aid dissolution.
-
Prepare this compound Stock : Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol (B145695) or DMSO) to create a high-concentration primary stock (e.g., 10-20 mM).
-
Form the Complex : While vortexing the warm HP-β-CD solution, slowly add the this compound primary stock dropwise to achieve the desired final concentration.
-
Incubate : Incubate the mixture for 1-2 hours at room temperature or 37°C with continuous stirring or shaking to allow for the formation of the inclusion complex.
-
Sterilize : Sterilize the final solution by filtering through a 0.22 µm syringe filter.
-
Storage : Store the complexed stock solution at 4°C for short-term use or aliquot and store at -20°C for long-term storage.
Protocol 2: Preparation of a Simple Liposomal Formulation of this compound
This protocol outlines the thin-film hydration method for creating liposomes containing this compound.
-
Lipid Mixture Preparation : In a round-bottom flask, dissolve soy phosphatidylcholine, cholesterol, and this compound in chloroform (B151607) at a molar ratio of approximately 10:2:1. The exact ratios may need optimization.
-
Film Formation : Remove the organic solvent using a rotary evaporator under vacuum to form a thin, dry lipid film on the inside of the flask.
-
Hydration : Hydrate the lipid film by adding your desired aqueous buffer (e.g., PBS) and vortexing or sonicating until the lipid film is fully resuspended. This will form multilamellar vesicles (MLVs).
-
Size Reduction (Optional but Recommended) : To create smaller, more uniform vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Purification : Remove any unencapsulated this compound by dialysis or size exclusion chromatography.
-
Sterilization and Storage : Sterilize the final liposomal suspension by filtration through a 0.22 µm filter and store at 4°C. Do not freeze.
Visualizations
Experimental and Logical Workflows
Caption: Troubleshooting workflow for addressing this compound precipitation.
Mechanism of Action: Cyclodextrin Encapsulation
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
Hypothetical Signaling Pathway Modulation
Lignans (B1203133) are known to possess anti-inflammatory and anti-cancer properties. A plausible mechanism of action for this compound could involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
References
- 1. Buy this compound (EVT-12506195) [evitachem.com]
- 2. Heteroclitins R-S: new dibenzocylooctadiene lignans from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cell culture - What does it mean to use DMSO as a dissolvant in biology experiemnts? - Biology Stack Exchange [biology.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. researchgate.net [researchgate.net]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
- 10. mdpi.com [mdpi.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liposome formulation of poorly water soluble drugs: optimisation of drug loading and ESEM analysis of stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. veterinaria.org [veterinaria.org]
Technical Support Center: Heteroclitin E Stability and Degradation in Solution
Welcome to the technical support center for Heteroclitin E. This resource provides researchers, scientists, and drug development professionals with essential guidance on the stability and degradation of this compound in solution. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: While specific data on this compound is limited, compounds with similar structures are often susceptible to degradation through several mechanisms. The primary factors to consider are:
-
Hydrolysis: Degradation due to reaction with water, which can be significantly influenced by pH.
-
Oxidation: Degradation in the presence of oxidizing agents, which can be initiated by atmospheric oxygen or peroxides.[1][2]
-
Photodegradation: Degradation upon exposure to light, particularly UV radiation.
Q2: What are the recommended storage conditions for this compound in solution to minimize degradation?
A2: To ensure the stability of this compound solutions, it is recommended to:
-
Control Temperature: Store solutions at low temperatures, such as 2-8°C or -20°C, to slow down potential degradation reactions.
-
Protect from Light: Use amber vials or wrap containers in aluminum foil to prevent photolytic degradation.
-
Use Inert Atmosphere: For long-term storage, purging the solution with an inert gas like nitrogen or argon can help prevent oxidative degradation.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: The most common and effective method for monitoring the degradation of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[3][4] An appropriate HPLC method should be able to separate the intact this compound from its degradation products. The degradation can be quantified by observing the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradants over time.
Troubleshooting Guides
Issue 1: Rapid loss of this compound potency in an aqueous solution.
-
Possible Cause: Hydrolytic degradation. The stability of this compound may be pH-dependent.
-
Troubleshooting Steps:
-
pH Profiling: Conduct a preliminary study to assess the stability of this compound across a range of pH values (e.g., pH 3, 7, and 9).
-
Buffer Selection: Based on the pH profile, select a buffer system that maintains the pH at which this compound exhibits maximum stability.
-
Aqueous-Organic Co-solvents: If instability persists, consider using a mixture of an aqueous buffer and an organic co-solvent (e.g., acetonitrile, methanol) to reduce the activity of water.
-
Issue 2: Inconsistent results in cell-based assays using this compound.
-
Possible Cause: Degradation of this compound in the cell culture medium.
-
Troubleshooting Steps:
-
Medium Stability Study: Incubate this compound in the cell culture medium for the duration of the experiment and monitor its concentration by HPLC at different time points.
-
Fresh Preparations: Prepare fresh solutions of this compound immediately before each experiment.
-
Component Interaction: Investigate potential interactions with components in the medium, such as serum proteins or reactive oxygen species generated by cellular metabolism.
-
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[5][6][7]
Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Store at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose the solution of this compound (100 µg/mL in a suitable solvent) to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Analyze all samples by a suitable stability-indicating HPLC-UV method.
Data Presentation
The results of forced degradation studies should be summarized in a clear and organized manner to facilitate comparison.
Table 1: Illustrative Summary of Forced Degradation Studies for this compound
| Stress Condition | Incubation Time (hours) | Initial Assay (%) | Final Assay (%) | % Degradation | Number of Degradation Products |
| 0.1 N HCl (60°C) | 24 | 100.0 | 85.2 | 14.8 | 2 |
| 0.1 N NaOH (60°C) | 24 | 100.0 | 72.5 | 27.5 | 3 |
| Water (60°C) | 24 | 100.0 | 98.1 | 1.9 | 1 |
| 3% H₂O₂ (RT) | 24 | 100.0 | 65.8 | 34.2 | 4 |
| Photolytic | 24 | 100.0 | 91.3 | 8.7 | 2 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Visualizations
Experimental Workflow for Forced Degradation Studies
References
- 1. Oxidative degradation of alpha-tocopherol by reactive oxygen species, identifying products, and product anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of alpha-tocopherol oxidation products in triolein at elevated temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Preparative isolation of Heteroclitin D from Kadsurae Caulis using normal-phase flash chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Optimizing HPLC Separation of Heteroclitin Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of Heteroclitin isomers. As Heteroclitin belongs to the class of dibenzocyclooctadiene lignans, the following recommendations are based on established methods for separating isomers of structurally similar compounds and should be adapted and validated for specific Heteroclitin isomers.
Frequently Asked Questions (FAQs)
Q1: What are the likely types of isomers for Heteroclitin, and why are they challenging to separate?
A1: Heteroclitin, as a dibenzocyclooctadiene lignan (B3055560), is a chiral compound. This means it can exist as stereoisomers, which have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. The most common types of isomers for such compounds are:
-
Enantiomers: Non-superimposable mirror images of each other. They have identical physical and chemical properties in an achiral environment, making their separation impossible on standard achiral HPLC columns.
-
Diastereomers: Stereoisomers that are not mirror images of each other. They have different physical properties and can, in principle, be separated on achiral columns, though optimization is often required.
The primary challenge in separating these isomers lies in their subtle structural differences, which require highly selective chromatographic conditions to resolve.
Q2: What is the recommended starting approach for separating Heteroclitin isomers?
A2: For chiral compounds like Heteroclitin, a chiral HPLC method is typically necessary, especially for separating enantiomers. A common and effective starting point is to use a polysaccharide-based chiral stationary phase (CSP). Normal-phase chromatography is often preferred for the separation of lignan isomers.
Q3: Can I use reversed-phase HPLC to separate Heteroclitin isomers?
A3: Yes, reversed-phase (RP) HPLC can be used, particularly for separating diastereomers.[1] For enantiomers, a chiral column suitable for reversed-phase conditions would be required. While normal-phase is often the first choice for lignan isomers, reversed-phase offers an alternative that can be effective, especially if the isomers have sufficient differences in hydrophobicity.
Q4: What are the key parameters to optimize for improving the resolution of Heteroclitin isomers?
A4: The most critical parameters to optimize for improving resolution are:
-
Chiral Stationary Phase (CSP): The choice of the chiral column is paramount. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are highly recommended.
-
Mobile Phase Composition: In normal-phase, the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol) is crucial. In reversed-phase, the organic modifier (e.g., acetonitrile, methanol) and the aqueous phase composition (including pH and buffers) are key.
-
Mobile Phase Additives: Small amounts of acidic (e.g., trifluoroacetic acid, formic acid) or basic (e.g., diethylamine) additives can significantly improve peak shape and selectivity, especially for ionizable compounds.[2]
-
Temperature: Column temperature affects the thermodynamics of the chiral recognition process and can have a substantial impact on selectivity. It is a valuable parameter to screen.[3]
-
Flow Rate: Lower flow rates often lead to better resolution in chiral separations by allowing more time for the analytes to interact with the stationary phase.[3]
Troubleshooting Guide
Issue 1: Poor or No Resolution Between Isomers
This is the most common challenge in separating isomers. The following steps can be taken to troubleshoot this issue.
Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting workflow for poor isomer resolution.
Issue 2: Peak Tailing
Peak tailing can compromise resolution and quantification. Here’s how to address it.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for addressing peak tailing.
Experimental Protocols
The following protocols are suggested starting points for the separation of Heteroclitin isomers, based on methods for structurally similar dibenzocyclooctadiene lignans. These should be optimized for the specific isomers of interest.
Protocol 1: Normal-Phase Chiral HPLC
This is often the most successful approach for lignan isomer separation.
Experimental Workflow for Normal-Phase Chiral HPLC
References
Troubleshooting low bioactivity of synthetic Heteroclitin E
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Heteroclitin E.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental use of synthetic this compound, particularly focusing on lower-than-expected biological activity.
Q1: My synthetic this compound is showing significantly lower bioactivity (e.g., higher IC50) than reported for related natural products. What are the potential causes?
A1: Discrepancies in bioactivity between synthetic and natural products can arise from several factors. The primary areas to investigate are the compound's integrity and the experimental setup. Potential causes include:
-
Purity of the Synthetic Compound: Impurities from the synthesis, such as leftover starting materials, reagents, or side products, can interfere with the assay or lower the effective concentration of this compound.
-
Structural and Stereochemical Integrity: The synthetic process may have yielded a different stereoisomer or a structurally related analog with reduced biological activity. The complex three-dimensional structure of dibenzocyclooctadiene lignans (B1203133) is often crucial for their bioactivity.
-
Compound Aggregation: Like many hydrophobic molecules, this compound may form aggregates in the aqueous buffers used for biological assays. This can lead to non-specific activity or sequester the compound, making it unavailable to its biological target.
-
Solubility and Stability Issues: The compound may not be fully soluble at the tested concentrations or could be degrading under the experimental conditions (e.g., temperature, pH, light exposure).
-
Assay-Specific Artifacts: The compound might be a Pan-Assay Interference Compound (PAIN), which can exhibit activity in numerous assays through non-specific mechanisms.
Q2: How can I verify the purity and structural integrity of my synthetic this compound?
A2: It is crucial to thoroughly characterize your synthetic compound. The following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A high-quality sample should show a single major peak.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthetic compound matches that of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry. Comparing the obtained spectra with reported data for the natural product is essential.
Q3: What should I do if I suspect my synthetic this compound is aggregating in my assay?
A3: Compound aggregation is a frequent source of misleading results. Here are some steps to address this:
-
Include a Non-ionic Detergent: Adding a low concentration (0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-80 to your assay buffer can help prevent aggregation.
-
Dynamic Light Scattering (DLS): This technique directly measures particle size in your solution, allowing for the detection of aggregates.
-
Nephelometry: This method can also be used to quantify the extent of aggregation.
Q4: How can I improve the solubility of my synthetic this compound in aqueous assay buffers?
A4: For in vitro assays, this compound should first be dissolved in an organic solvent like DMSO to create a stock solution. This stock can then be diluted into the aqueous assay buffer. Ensure the final concentration of the organic solvent in the assay is low (typically <0.5%) to avoid solvent-induced artifacts. If solubility remains an issue, consider using formulation strategies such as encapsulation in cyclodextrins or liposomes, though this will require careful validation.
Frequently Asked Questions (FAQs)
Q1: What is the expected biological activity of this compound?
A1: this compound belongs to the dibenzocyclooctadiene lignan (B3055560) family of natural products, isolated from plants of the Kadsura genus.[1] Lignans from this family have reported a range of biological activities, including anticancer, anti-inflammatory, and anti-HIV effects.[1][2] The anticancer activity is often associated with the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[3]
Q2: What is the likely mechanism of action for this compound?
A2: The precise molecular targets of this compound are not yet fully elucidated. However, based on studies of related dibenzocyclooctadiene lignans, it is hypothesized to act through the modulation of key signaling pathways involved in cell survival and inflammation. A potential mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a critical regulator of inflammatory responses and cell survival.[3][4] Inhibition of NF-κB can lead to the downregulation of anti-apoptotic proteins and promote apoptosis in cancer cells.
Q3: Which cell lines are suitable for testing the bioactivity of this compound?
A3: Based on the reported cytotoxic activities of related compounds from Kadsura heteroclita, the following human cancer cell lines are suggested for initial screening:[5][6]
-
HL-60: Human promyelocytic leukemia
-
SMMC-7721: Human hepatocellular carcinoma
-
A-549: Human lung carcinoma
-
MCF-7: Human breast adenocarcinoma
-
SW-480: Human colon adenocarcinoma
Data Presentation
Table 1: Cytotoxic Activity of Lignans and Triterpenoids from Kadsura Species
| Compound | Cell Line | IC50 (µM) | Reference |
| Kadheterin A | HL-60 | 14.59 | [5] |
| Sterenoid E | HL-60 | 4.7 | [6] |
| Sterenoid E | SMMC-7721 | 7.6 | [6] |
| Kadusurain A | A549 | 1.05 µg/ml | [7] |
| Kadusurain A | HCT116 | 1.56 µg/ml | [7] |
| Kadusurain A | HL-60 | 12.56 µg/ml | [7] |
| Kadusurain A | HepG2 | 2.11 µg/ml | [7] |
Table 2: Anti-inflammatory Activity of Dibenzocyclooctadiene Lignans
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| THMX | NO Release | RAW 264.7 | 5.77 ± 0.66 | [8] |
| THMX | PGE₂ Release | RAW 264.7 | 9.70 ± 1.46 | [8] |
| THMX | IL-6 Release | RAW 264.7 | 13.34 ± 4.92 | [8] |
| THMX | TNF-α Release | RAW 264.7 | 16.14 ± 2.19 | [8] |
| THMX | NO Release | BV2 | 11.93 ± 2.90 | [8] |
| THMX | PGE₂ Release | BV2 | 7.53 ± 1.88 | [8] |
| THMX | IL-6 Release | BV2 | 10.87 ± 3.23 | [8] |
| THMX | TNF-α Release | BV2 | 9.28 ± 0.40 | [8] |
Note: THMX (1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone) is presented as an example of a natural product with well-characterized anti-inflammatory activity.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of synthetic this compound on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., HL-60)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Synthetic this compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of synthetic this compound in culture medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.5%.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for detecting apoptosis induced by synthetic this compound using flow cytometry.
Materials:
-
Human cancer cell line
-
Culture medium
-
Synthetic this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound at the desired concentration for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.
Materials:
-
Human cancer cell line
-
Culture medium
-
Synthetic this compound
-
Caspase-Glo® 3/7 Assay Kit (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours.
-
Measure the luminescence of each sample using a luminometer.
Mandatory Visualizations
Caption: Troubleshooting workflow for low bioactivity.
Caption: Hypothesized NF-κB signaling pathway inhibition.
Caption: Experimental workflow for apoptosis induction.
References
- 1. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Anti-RAFLS Triterpenoids and Hepatoprotective Lignans From the Leaves of Tujia Ethnomedicine Kadsura heteroclita (Xuetong) [frontiersin.org]
- 3. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Hirsutine as an anti-metastatic phytochemical by targeting NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dibenzocyclooctadiene lignans from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic dibenzocyclooctadiene lignans from Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Off-Target Effects of Heteroclitin E in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the off-target effects of Heteroclitin E in cell culture experiments. Given that this compound is a natural product with limited publicly available data on its specific mechanism of action and off-target profile, this guide offers a systematic approach to characterizing its activity and ensuring data integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
A1: this compound is a dibenzocyclooctadiene lignan (B3055560) isolated from the plant Kadsura heteroclita. Published research has demonstrated its anti-HIV activity.[1][2][3] Compounds from the same plant and chemical class have also been reported to possess cytotoxic, antioxidant, and anti-inflammatory properties.[2][4][5] Due to the limited specific data on this compound, a thorough investigation of its on- and off-target effects in your experimental system is crucial.
Q2: What are off-target effects and why are they a concern when working with a novel compound like this compound?
Q3: I am observing unexpected cytotoxicity in my cell culture experiments with this compound. How can I determine if this is an off-target effect?
A3: Unexpected cytotoxicity is a common indicator of potential off-target effects. To investigate this, a multi-pronged approach is recommended:
-
Determine the Potency Correlation: Perform dose-response curves for both the desired biological activity (e.g., anti-HIV activity) and the observed cytotoxicity. If the cytotoxic concentration (CC50) is significantly different from the effective concentration for the desired activity (EC50), it may suggest an off-target cytotoxic effect.
-
Use Structurally Unrelated Control Compounds: If available, test other known inhibitors of the suspected primary target that are structurally different from this compound. If these compounds do not produce the same cytotoxic phenotype, it strengthens the hypothesis that the cytotoxicity of this compound is due to an off-target effect.
-
Test in Target-Null Cell Lines: If the primary target of this compound is known or hypothesized, test its effects in a cell line that does not express this target. Any activity observed in this cell line would be, by definition, off-target.
Q4: How can I proactively identify the potential off-target profile of this compound?
A4: Several experimental and computational approaches can be employed to identify potential off-targets:
-
In Silico Target Prediction: Utilize web-based tools like SwissTargetPrediction to predict potential protein targets of this compound based on its chemical structure.[6] These predictions can provide initial hypotheses for experimental validation.
-
Affinity-Based Methods: Techniques like affinity chromatography coupled with mass spectrometry can be used to "pull down" proteins that bind to a modified version of this compound.[7]
-
Phenotypic Screening: Compare the cellular phenotype induced by this compound to databases of phenotypes induced by well-characterized compounds. This can provide clues about the pathways being affected.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| High background cytotoxicity at low concentrations of this compound. | Off-target toxicity. | 1. Perform a comprehensive dose-response analysis to determine the therapeutic window. 2. Use orthogonal assays to confirm the on-target effect at non-toxic concentrations. 3. Test in multiple cell lines to assess cell-type specific toxicity. |
| Inconsistent results between experiments. | - Poor compound solubility. - Compound degradation. - Variability in cell culture conditions. | 1. Confirm the solubility of this compound in your culture medium and consider using a solubilizing agent if necessary. 2. Assess the stability of this compound in your experimental conditions over time. 3. Standardize cell passage number, seeding density, and other culture parameters. |
| Observed phenotype does not match the expected on-target effect. | - The primary target is not what was hypothesized. - A dominant off-target effect is masking the on-target phenotype. | 1. Initiate target deconvolution studies (see Q4 in FAQs). 2. Use a target-knockdown or knockout cell line (e.g., using CRISPR/Cas9) to validate the on-target phenotype. Any remaining effect of this compound in the knockout cells would be off-target. |
| Difficulty in identifying the primary target. | The compound may have multiple targets with similar affinity. | Employ a combination of target identification methods, including in silico prediction, chemical proteomics, and genetic approaches, to build a comprehensive target profile.[8][9][10] |
Experimental Protocols
Protocol 1: Determining On-Target vs. Off-Target Cytotoxicity
Objective: To differentiate the cytotoxic effects of this compound from its intended biological activity.
Methodology:
-
Cell Plating: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in culture medium, starting from a high concentration (e.g., 100 µM).
-
Treatment: Treat the cells with the serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plates for a duration relevant to your assay (e.g., 48-72 hours).
-
On-Target Activity Assay: In a parallel plate, perform your primary functional assay (e.g., an anti-HIV assay) at the same concentrations of this compound.
-
Cytotoxicity Assay: In a separate plate, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis:
-
Plot the dose-response curves for both the on-target activity (EC50) and cytotoxicity (CC50).
-
Calculate the Selectivity Index (SI) = CC50 / EC50. A higher SI value indicates greater selectivity for the on-target effect.
-
Data Presentation:
Table 1: Potency and Cytotoxicity of this compound
| Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| [Enter Cell Line 1] | [Data] | [Data] | [Data] |
| [Enter Cell Line 2] | [Data] | [Data] | [Data] |
| [Enter Cell Line 3] | [Data] | [Data] | [Data] |
Protocol 2: Target Validation using CRISPR/Cas9 Knockout
Objective: To confirm that the observed biological effect of this compound is dependent on its hypothesized target.
Methodology:
-
Generate Knockout Cell Line: Use CRISPR/Cas9 to generate a stable knockout of the putative target gene in your cell line of interest.
-
Validate Knockout: Confirm the absence of the target protein in the knockout cell line by Western blot or other appropriate methods.
-
Treat with this compound: Treat both the wild-type and knockout cell lines with a range of concentrations of this compound.
-
Perform Functional Assay: Assess the biological activity of this compound in both cell lines using your primary functional assay.
-
Data Analysis: Compare the dose-response curves between the wild-type and knockout cell lines. A significant reduction or complete loss of activity in the knockout cell line validates the on-target effect.
Data Presentation:
Table 2: Effect of this compound in Wild-Type vs. Target Knockout Cells
| Cell Line | This compound Conc. (µM) | % Inhibition (Wild-Type) | % Inhibition (Knockout) |
| [Enter Cell Line] | [Conc. 1] | [Data] | [Data] |
| [Conc. 2] | [Data] | [Data] | |
| [Conc. 3] | [Data] | [Data] |
Visualizations
Caption: On-target vs. off-target effects of this compound.
Caption: Workflow for minimizing off-target effects.
References
- 1. Compounds from Kadsura heteroclita and related anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. Kadsura longipedunculata Finet & Gagnepain (Schisandraceae): An Overview of Botany, Traditional Uses, Phytochemistry and Pharmacological Activities [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]
- 8. Labeled and Label-Free Target Identifications of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 10. Strategies for Cellular Target Identification of Natural Products Home [pubs.rsc.org]
Technical Support Center: Large-Scale Synthesis of Heteroclitin E
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Heteroclitin E. The information provided is based on established synthetic strategies for related spirodienone lignans (B1203133) and general principles of scaling up complex chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for the core structure of this compound?
A1: The key transformation in the synthesis of the spirodienone lignan (B3055560) core of this compound and related compounds often involves an oxidative cyclization of a biaryl precursor.[1][2] A modern and effective method is a redox-neutral photocatalytic radical spirocyclization.[1][3][4] This approach mimics the proposed biosynthetic pathway and can be performed under mild conditions.[2][4]
Q2: What are the primary challenges in scaling up the synthesis of this compound?
A2: The main challenges include:
-
Controlling Stereochemistry: Achieving high diastereoselectivity and enantioselectivity at multiple chiral centers.[5]
-
Low Reaction Yields: Side reactions and incomplete conversions can significantly reduce the overall yield.
-
Purification: The structural complexity and potential for closely related impurities make purification difficult.[5][6]
-
Photocatalytic Reaction Scale-Up: Ensuring uniform light distribution, managing reaction times, and handling larger volumes of solvents and reagents for the photocatalytic step can be problematic.
-
Reagent Stability and Cost: The cost and stability of specialized reagents and catalysts, such as iridium or ruthenium photocatalysts, can be a concern for large-scale production.
Q3: How can I improve the yield of the photocatalytic oxidative cyclization step?
A3: To improve the yield of the photocatalytic step, consider the following:
-
Catalyst Choice: The selection of the photocatalyst (e.g., iridium or ruthenium complexes) is critical and may need to be optimized.[1][2]
-
Solvent and Additives: The reaction solvent and any additives can have a significant impact on the reaction efficiency.
-
Light Source: Ensure the wavelength and intensity of the light source are appropriate for the chosen photocatalyst.
-
Reaction Time: Monitor the reaction progress to determine the optimal reaction time and avoid decomposition of the product.
-
Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can quench the excited state of the photocatalyst.
Q4: What are the best practices for purifying this compound on a large scale?
A4: Large-scale purification of complex lignans like this compound often requires a multi-step approach.[6][7] A combination of chromatographic techniques is typically employed. Flash chromatography can be used for initial purification, followed by preparative high-performance liquid chromatography (HPLC) to isolate the pure compound.[7] Two-dimensional chromatography techniques have also been shown to be effective for separating complex lignan mixtures.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in the photocatalytic spirocyclization step | 1. Inefficient photocatalyst. 2. Quenching of the excited state of the photocatalyst by oxygen. 3. Incorrect wavelength or intensity of the light source. 4. Suboptimal solvent or concentration. 5. Decomposition of starting material or product. | 1. Screen different photocatalysts (e.g., [Ir(ppy)2(dtbpy)]PF6, --INVALID-LINK--2).[1] 2. Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw or by bubbling with an inert gas (argon or nitrogen). 3. Verify the emission spectrum of your light source and adjust the distance to the reaction vessel. 4. Perform small-scale experiments to optimize the solvent system and reactant concentrations. 5. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and minimize degradation. |
| Formation of significant byproducts | 1. Radical intermediates are highly reactive and can lead to side reactions. 2. The reaction may not be completely regioselective or stereoselective. 3. The starting material may contain impurities that are also reactive. | 1. Adjust the reaction conditions (temperature, concentration) to favor the desired pathway. 2. Modify the structure of the starting material to direct the cyclization. 3. Ensure the purity of the starting material before the photocatalytic step. |
| Difficulty in purifying the final product | 1. The product has similar polarity to byproducts or remaining starting material. 2. The product is unstable on the chromatographic support. | 1. Employ a multi-step purification strategy: initial purification by flash chromatography followed by preparative HPLC with a different stationary phase.[6][7] 2. Use a less acidic or basic chromatographic support, or add a modifier to the eluent to improve stability. |
| Inconsistent results upon scale-up | 1. Inefficient light penetration in a larger reaction vessel. 2. Poor mixing leading to localized "hot spots" or concentration gradients. 3. Exothermic reactions that are not adequately controlled at a larger scale. | 1. Use a reactor designed for photochemistry that ensures uniform light distribution. 2. Employ efficient mechanical stirring. 3. Monitor the internal temperature of the reactor and use a cooling system if necessary. |
Experimental Protocols
Key Experiment: Photocatalytic Oxidative Spirocyclization
This protocol is a generalized procedure based on the synthesis of related spirodienone lignans.[1] Optimization for the specific synthesis of this compound is necessary.
Materials:
-
Biaryl precursor
-
Photocatalyst (e.g., [Ir(ppy)2(dtbpy)]PF6 or --INVALID-LINK--2)
-
Solvent (e.g., acetonitrile, DMF)
-
Additives (e.g., a mild base if required)
-
Inert gas (Argon or Nitrogen)
-
Photoreactor with a suitable light source (e.g., blue LEDs)
Procedure:
-
In a photoreactor vessel, dissolve the biaryl precursor in the chosen solvent.
-
Add the photocatalyst and any other necessary additives.
-
Degas the reaction mixture thoroughly for at least 30 minutes by bubbling with an inert gas.
-
While maintaining an inert atmosphere, irradiate the reaction mixture with the light source at room temperature.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction (if necessary) and remove the solvent under reduced pressure.
-
The crude product can then be purified by column chromatography.
Visualizations
Caption: Experimental workflow for the photocatalytic synthesis of this compound.
Caption: Troubleshooting logic for low yield in the photocatalytic step.
References
- 1. researchgate.net [researchgate.net]
- 2. Mimicking oxidative radical cyclizations of lignan biosynthesis using redox-neutral photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mimicking oxidative radical cyclizations of lignan biosynthesis using redox-neutral photocatalysis | Semantic Scholar [semanticscholar.org]
- 4. communities.springernature.com [communities.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. Purification of lignans from Fructus Arctii using off-line two-dimensional supercritical fluid chromatography/reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Stereochemical Confirmation of Heteroclitin E
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to confirm the stereochemistry of Heteroclitin E and related dibenzocyclooctadiene lignans (B1203133).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods used to determine the stereochemistry of this compound?
The stereochemistry of this compound and its analogues is typically determined through a combination of modern spectroscopic and crystallographic techniques. The relative stereochemistry is often established using Nuclear Magnetic Resonance (NMR) spectroscopy, specifically through Nuclear Overhauser Effect (NOE) experiments like ROESY. The absolute configuration is commonly determined by analyzing chiroptical properties, such as Electronic Circular Dichroism (CD) spectroscopy, and can be definitively confirmed by single-crystal X-ray crystallography[1].
Q2: How is the relative stereochemistry of the cyclooctadiene ring in this compound determined?
The relative configuration of substituents on the flexible cyclooctadiene ring is elucidated by analyzing through-space proton-proton interactions using 2D NMR techniques. Rotating frame Overhauser effect spectroscopy (ROESY) is particularly powerful for this purpose. The presence or absence of cross-peaks between specific protons indicates their spatial proximity, allowing for the assignment of their relative stereochemical arrangement (e.g., cis or trans). For dibenzocyclooctadiene lignans, key ROESY correlations are often observed between protons on the biphenyl (B1667301) moieties and the cyclooctadiene ring[1][2].
Q3: What is the role of Electronic Circular Dichroism (CD) spectroscopy in confirming the stereochemistry?
Electronic Circular Dichroism (CD) spectroscopy is a crucial technique for determining the absolute configuration of chiral molecules like this compound[1][3]. The experimental CD spectrum, which measures the differential absorption of left and right circularly polarized light, is compared to established patterns for related compounds of known absolute stereochemistry. The sign of the Cotton effects in the CD spectrum can be correlated to the chirality of the biphenyl moiety, a characteristic feature of dibenzocyclooctadiene lignans[2][4].
Q4: Can X-ray crystallography be used for this compound?
Yes, single-crystal X-ray crystallography provides the most unambiguous determination of both the relative and absolute stereochemistry of a molecule[1][5]. If a suitable single crystal of this compound or a derivative can be obtained, X-ray diffraction analysis can definitively establish the three-dimensional arrangement of all atoms in the molecule, thereby confirming its complete stereostructure.
Troubleshooting Guides
Issue 1: Ambiguous NMR results for relative stereochemistry.
-
Problem: ROESY or NOESY spectra show weak or overlapping cross-peaks, making definitive assignment of relative stereochemistry difficult.
-
Possible Causes:
-
Conformational flexibility of the cyclooctadiene ring can average out NOE effects.
-
Poor spectral resolution or low signal-to-noise ratio.
-
Inappropriate mixing time for the NOE experiment.
-
-
Solutions:
-
Vary Experimental Conditions: Record NMR spectra at different temperatures to potentially favor a single conformation.
-
Optimize NMR Parameters: Adjust the mixing time in the ROESY/NOESY experiment to optimize the intensity of cross-peaks.
-
Use Different Solvents: Changing the solvent may alter the conformational equilibrium and improve spectral dispersion.
-
Chemical Derivatization: Converting the molecule to a more rigid derivative can lock the conformation and provide clearer NOE correlations.
-
Issue 2: Inconclusive CD spectrum for absolute configuration.
-
Problem: The experimental CD spectrum does not clearly match the expected pattern for the proposed absolute configuration.
-
Possible Causes:
-
The presence of multiple chromophores leading to complex, overlapping Cotton effects.
-
Solvent effects influencing the conformation and thus the CD spectrum.
-
Incorrect assignment of the electronic transitions.
-
-
Solutions:
-
Computational Chemistry: Use quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT) to predict the ECD spectrum for the possible stereoisomers and compare the calculated spectra with the experimental one.
-
Exciton (B1674681) Chirality Method: If applicable, utilize the exciton chirality method, which can provide a more straightforward interpretation of the CD spectrum for molecules with multiple interacting chromophores.
-
Chemical Correlation: Chemically convert this compound to a known compound without affecting the stereocenters of interest to establish a stereochemical relationship.
-
Issue 3: Difficulty in obtaining suitable crystals for X-ray crystallography.
-
Problem: this compound does not readily form single crystals suitable for X-ray diffraction.
-
Possible Causes:
-
High conformational flexibility.
-
Presence of impurities.
-
Inherent amorphous nature of the compound.
-
-
Solutions:
-
Extensive Crystallization Screening: Systematically screen a wide range of solvents, solvent combinations, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Purification: Ensure the sample is of the highest possible purity, as impurities can inhibit crystal growth.
-
Derivatization: Introduce functional groups that promote crystallization, such as heavy atoms or groups that can form strong intermolecular interactions (e.g., hydrogen bonds).
-
Experimental Protocols
Determination of Relative Stereochemistry using ROESY
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄) in a high-quality NMR tube.
-
NMR Data Acquisition:
-
Acquire standard 1D ¹H and ¹³C NMR spectra for initial structural confirmation.
-
Perform a 2D ROESY experiment. A typical mixing time for molecules of this size is in the range of 200-500 ms.
-
-
Data Analysis:
-
Process the 2D ROESY spectrum using appropriate software.
-
Identify key cross-peaks that indicate spatial proximity between protons. For dibenzocyclooctadiene lignans, correlations between the methyl groups and aromatic protons, as well as between protons on the cyclooctadiene ring, are particularly informative.
-
Build a 3D model based on the observed ROESY correlations to assign the relative stereochemistry.
-
Determination of Absolute Configuration using CD Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a transparent solvent (e.g., methanol, acetonitrile) with a concentration that gives a maximum absorbance of approximately 1.0 in the UV-Vis spectrum.
-
CD Data Acquisition:
-
Record the CD spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Acquire the spectrum of the solvent alone as a baseline.
-
-
Data Analysis:
-
Subtract the solvent baseline from the sample spectrum.
-
Compare the signs and positions of the Cotton effects in the experimental spectrum with those of structurally related dibenzocyclooctadiene lignans of known absolute configuration. A positive Cotton effect around 240-250 nm and a negative one around 215-220 nm are often indicative of an R-biphenyl configuration in this class of compounds[2].
-
Data Presentation
| Technique | Parameter | Typical Value/Observation for Dibenzocyclooctadiene Lignans | Reference |
| ¹H NMR | Chemical Shift (δ) | Aromatic Protons: 6.0-7.5 ppm; Methoxyl Protons: 3.5-4.0 ppm; Methyl Protons: 0.8-1.2 ppm (doublets) | [6][7] |
| ¹³C NMR | Chemical Shift (δ) | Aromatic Carbons: 110-160 ppm; Methoxyl Carbons: 55-65 ppm | [6] |
| ROESY | Key Correlations | Correlations between H-11/CH₃-18, H-4/H-6β are indicative of a specific conformation. | [2] |
| CD Spectroscopy | Cotton Effects | R-biphenyl configuration: Negative Cotton effect at ~215 nm, Positive Cotton effect at ~250 nm. | [2] |
| Optical Rotation | [α]D | The sign and magnitude are characteristic of a specific enantiomer. | [8] |
Visualizations
Caption: Workflow for the stereochemical determination of this compound.
References
- 1. Dibenzocyclooctadiene lignans from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neglschisandrins C-D: Two New Dibenzocyclooctadiene Lignans from Schisandra neglecta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Circular Dichroism (CD) Applications- Stereochemical assignment [chiralabsxl.com]
- 4. mdpi.com [mdpi.com]
- 5. Isolation of novel lignans, heteroclitins F and G, from the stems of Kadsura heteroclita, and anti-lipid peroxidative actions of heteroclitins A-G and related compounds in the in vitro rat liver homogenate system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Heteroclitins R-S: new dibenzocylooctadiene lignans from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Spectroscopic Analysis of Heteroclitin E
Welcome to the technical support center for the spectroscopic analysis of Heteroclitin E. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining high-quality data and avoiding analytical interference. This compound is a dibenzocyclooctadiene lignan (B3055560) isolated from Kadsura heteroclita, and its complex structure requires careful consideration of analytical methodology.[1][2]
Frequently Asked Questions (FAQs)
General
Q1: What is this compound and what are its basic spectroscopic properties?
A1: this compound is a lignan with the molecular formula C27H30O9 and a molecular weight of 498.52.[3] As a dibenzocyclooctadiene lignan, it possesses chromophores that absorb in the UV-visible range. Its complex polycyclic structure with multiple stereocenters gives rise to a detailed series of signals in Nuclear Magnetic Resonance (NMR) spectra. Mass spectrometry (MS) is used to confirm its molecular weight and fragmentation pattern.
NMR Spectroscopy
Q2: My ¹H-NMR spectrum of this compound shows broad peaks. What could be the cause?
A2: Broad peaks in the ¹H-NMR spectrum can be due to several factors:
-
Sample Aggregation: At higher concentrations, molecules of this compound may aggregate, leading to peak broadening. Try diluting your sample.
-
Paramagnetic Impurities: The presence of paramagnetic metal ions can cause significant line broadening. Ensure all glassware is thoroughly cleaned and use high-purity solvents. An EDTA wash of the sample may also be beneficial.
-
Chemical Exchange: If this compound is in equilibrium between different conformations, this can lead to broadened signals. Acquiring the spectrum at a lower or higher temperature can sometimes resolve these conformers.
-
Poor Shimming: The magnetic field homogeneity may not be optimal. Re-shimming the spectrometer should be performed.
Q3: I am observing unexpected signals in my NMR spectrum. How can I identify the source of this interference?
A3: Unexpected signals often arise from impurities. Common sources include:
-
Residual Solvents: Your sample may contain residual solvents from the extraction and purification process. Compare the chemical shifts of the unknown peaks with tables of common solvent impurities.
-
Plasticizers: Phthalates and other plasticizers can leach from plastic labware (e.g., pipette tips, vials). Minimize contact of your sample and solvents with plastic materials.
-
Grease: Stopcock grease can be a source of contamination. Use grease-free joints where possible.
-
Co-eluting Compounds: If the purification of this compound was incomplete, other structurally related lignans (B1203133) or plant metabolites may be present. Further chromatographic purification may be necessary.
Mass Spectrometry
Q4: My ESI-MS spectrum of this compound shows multiple adducts, complicating interpretation. How can I minimize this?
A4: The formation of various adducts (e.g., [M+Na]⁺, [M+K]⁺) is common in Electrospray Ionization (ESI) Mass Spectrometry.[4] To favor the protonated molecule ([M+H]⁺):
-
Acidify the Mobile Phase: Add a small amount of a volatile acid, such as formic acid (0.1%), to your solvent system. This provides a source of protons.
-
Use High-Purity Solvents: Solvents can be a source of sodium and potassium ions. Use high-purity, MS-grade solvents.
-
Optimize Source Conditions: Adjusting parameters like the capillary voltage and gas flow can influence the ionization process and may reduce adduct formation.
Q5: I am not detecting this compound with GC-MS. Why is this?
A5: Diterpenoids and other large natural products like lignans are often not suitable for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[5] This is because they typically have low volatility and may decompose at the high temperatures required for GC analysis. Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for analyzing compounds like this compound.
UV-Vis Spectroscopy
Q6: The UV-Vis spectrum of my this compound sample is noisy. How can I improve the signal-to-noise ratio?
A6: A noisy UV-Vis spectrum can be caused by:
-
Low Sample Concentration: If the concentration of this compound is too low, the absorbance will be weak and close to the baseline noise. Try to concentrate your sample.
-
Instrument Instability: The lamp or detector of the spectrophotometer may be unstable. Allow the instrument to warm up for an adequate amount of time before running your sample.
-
Particulate Matter: Suspended particles in your sample can scatter light, leading to a noisy spectrum. Filter your sample through a 0.22 µm syringe filter before analysis.
-
Solvent Cutoff: Ensure you are using a solvent that is transparent in the wavelength range you are measuring.[6][7] Solvents have a UV cutoff, below which they absorb strongly.[6]
Q7: The position of the absorption maximum (λ_max) of this compound is different from the literature value. What could be the reason?
A7: The λ_max in UV-Vis spectroscopy is sensitive to the solvent environment.[6][8] This phenomenon is known as a solvatochromic shift. Polar solvents can interact with the chromophore of the molecule, altering the energy levels and causing a shift in the absorption maximum.[6][9] Ensure you are using the same solvent as reported in the literature to make a valid comparison.
Troubleshooting Guides
Problem: Poor Resolution and Overlapping Peaks in NMR Spectra
This guide provides a systematic approach to troubleshooting poor resolution in NMR spectra of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor NMR resolution.
Problem: Interference in Mass Spectrometry Analysis
This guide addresses common sources of interference in the mass spectrometric analysis of complex natural products like this compound.
Sample Purification Workflow to Minimize Interference
Caption: Sample purification workflow for MS analysis.
Quantitative Data Summary
The following tables provide hypothetical spectroscopic data for this compound for reference. Actual data may vary based on experimental conditions.
Table 1: Hypothetical ¹H-NMR Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.5-7.0 | m | 4H | Aromatic protons |
| 4.0-4.5 | m | 3H | Methine protons |
| 3.8 | s | 6H | Methoxy protons |
| 2.0-2.5 | m | 4H | Methylene protons |
| 1.0-1.5 | d | 6H | Methyl protons |
Table 2: Hypothetical ¹³C-NMR Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Carbon Type |
| 170.5 | C=O |
| 140-150 | Aromatic C-O |
| 110-130 | Aromatic C-H |
| 70-80 | C-O |
| 56.0 | OCH₃ |
| 30-40 | CH₂ |
| 15-20 | CH₃ |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 499.1968 | 499.1971 |
| [M+Na]⁺ | 521.1787 | 521.1790 |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Spectroscopy
-
Sample Weighing: Accurately weigh 1-5 mg of purified this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄) of high purity to the vial.
-
Dissolution: Gently vortex or sonicate the sample until it is fully dissolved.
-
Transfer: Using a clean glass pipette, transfer the solution to a 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette.
-
Internal Standard (Optional): For quantitative NMR (qNMR), add a known amount of an internal standard.
-
Analysis: Cap the NMR tube and place it in the spectrometer for analysis.
Protocol 2: Sample Preparation for LC-MS Analysis
-
Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in an appropriate solvent (e.g., methanol, acetonitrile).
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase as the diluent.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.
-
Transfer: Transfer the filtered solution to an autosampler vial.
-
Blank Injection: Run a blank injection (mobile phase only) before and after your sample sequence to check for carryover and system contamination.
-
Analysis: Place the vial in the autosampler for injection into the LC-MS system.
References
- 1. Buy this compound (EVT-12506195) [evitachem.com]
- 2. Heteroclitins R-S: new dibenzocylooctadiene lignans from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labshake.com [labshake.com]
- 4. massspec.unm.edu [massspec.unm.edu]
- 5. researchgate.net [researchgate.net]
- 6. tutorchase.com [tutorchase.com]
- 7. Disolventes UV-Visible [sigmaaldrich.com]
- 8. Virtual Labs [mas-iiith.vlabs.ac.in]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Cell Line Contamination in Drug Discovery
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with experimental compounds such as Heteroclitin E. Our goal is to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you address a critical and often overlooked aspect of in vitro research: cell line contamination. Ensuring the integrity of your cell lines is paramount for obtaining reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: I'm seeing inconsistent results in my experiments with this compound. Could cell line contamination be the cause?
A1: Yes, inconsistent results are a hallmark of cell line contamination. Contamination can alter cellular physiology, leading to variability in drug response.[1][2] Common sources of inconsistency include:
-
Mycoplasma contamination: These small bacteria can alter cell metabolism, growth rates, and gene expression without causing visible signs of contamination like turbidity.[1][3]
-
Cross-contamination: If your cell line has been overgrown by a different, more rapidly proliferating cell line, you will be measuring the effects of this compound on the wrong cells.[4][5][6] This is a widespread issue, with estimates suggesting that 15-20% of cell lines in use may be misidentified.[7]
-
Microbial contamination (Bacteria, Yeast, Fungi): While often visible, low-level microbial contamination can be overlooked and can significantly impact experimental outcomes.[3][8]
Q2: My cells look healthy under the microscope, but my results are still not reproducible. What should I check for?
A2: Visual inspection alone is not sufficient to rule out contamination, especially from mycoplasma.[2] Mycoplasma can reach high densities in culture media without causing the turbidity or pH changes associated with bacterial or fungal contamination.[9] We recommend a multi-pronged approach to contamination detection.
Q3: What are the most common types of cell line contamination?
A3: The most prevalent types of contamination are:
-
Mycoplasma: A genus of bacteria that lack a cell wall, making them resistant to many common antibiotics.[1][2]
-
Cross-contamination with other cell lines: The unintentional introduction and takeover of a culture by a different cell line.[5][7] HeLa cells are a notorious and frequent contaminant.[6]
-
Bacterial and Fungal (Yeast and Mold) Contamination: These are often easier to detect visually but can be persistent if not properly managed.[3][8]
Q4: How can I be certain that my cell line is authentic?
A4: The gold standard for authenticating human cell lines is Short Tandem Repeat (STR) profiling .[10][11][12] This technique generates a unique genetic fingerprint for a cell line that can be compared to a reference database of known cell lines.[11][12] For non-human cell lines, methods like CO1 DNA barcoding can be used to confirm the species of origin.[13]
Troubleshooting Guides
Issue 1: Suspected Mycoplasma Contamination
Symptoms:
-
Inconsistent experimental results.
-
Subtle changes in cell growth or morphology.
-
Altered cellular metabolism or gene expression.[1]
-
No visible signs of contamination under a standard microscope.[2]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting suspected Mycoplasma contamination.
Recommended Actions & Protocols:
| Detection Method | Principle | Turnaround Time | Sensitivity & Specificity |
| PCR-Based Assays | Amplifies mycoplasma-specific DNA (often the 16S rRNA gene).[1][14] | 1-3 hours | High sensitivity and specificity. Can detect a broad range of species.[14] |
| DNA Staining | Uses fluorescent dyes like DAPI or Hoechst 33258 that bind to DNA. Mycoplasma appear as small fluorescent dots outside the cell nucleus.[1][9] | < 1 hour | Rapid but less specific. Requires expertise to interpret correctly.[14] |
| Microbiological Culture | Inoculating a sample onto specialized agar (B569324) to grow mycoplasma colonies.[1][14] | 3-4 weeks | Considered the 'gold standard' but is time-consuming and may not detect all species.[9][15] |
Issue 2: Suspected Cell Line Cross-Contamination
Symptoms:
-
Drastic and unexpected changes in experimental results.
-
Changes in cell morphology, growth rate, or response to stimuli that do not align with the known characteristics of the cell line.
-
Results that are inconsistent with published data for that cell line.
Troubleshooting Workflow:
Caption: Workflow for identifying and addressing cell line cross-contamination.
Recommended Actions & Protocols:
| Authentication Method | Principle | Application |
| Short Tandem Repeat (STR) Profiling | PCR amplification of polymorphic STR loci to create a unique genetic fingerprint.[11][12] | Gold standard for authenticating human cell lines.[12] |
| CO1 DNA Barcoding | Sequencing of the Cytochrome c oxidase subunit 1 (CO1) gene to identify the species of origin.[13] | Effective for confirming the species of non-human cell lines.[13] |
| Karyotyping | Analysis of the number and structure of chromosomes.[10] | Can help identify gross chromosomal abnormalities and interspecies contamination.[7][10] |
Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
-
Sample Preparation: Collect 1 mL of cell culture supernatant from a culture that is 70-80% confluent and has not had a media change in the last 48 hours.
-
DNA Extraction: Use a commercial DNA extraction kit suitable for biological fluids to isolate DNA from the supernatant.
-
PCR Amplification:
-
Prepare a PCR master mix using a commercial mycoplasma detection kit, which includes primers targeting the 16S rRNA gene of various mycoplasma species.
-
Add 1-2 µL of the extracted DNA to the master mix.
-
Include positive and negative controls provided with the kit.
-
Run the PCR reaction according to the manufacturer's recommended thermal cycling conditions.
-
-
Analysis: Analyze the PCR products via agarose (B213101) gel electrophoresis. The presence of a band of the expected size indicates mycoplasma contamination.
Protocol 2: Cell Line Authentication by STR Profiling
-
Sample Submission: It is highly recommended to use a commercial service for STR profiling to ensure standardized and reliable results.
-
DNA Submission:
-
Provide a sample of your cell line, either as a cryopreserved vial or as purified genomic DNA, according to the service provider's instructions.
-
-
STR Analysis (Performed by Service Provider):
-
Data Interpretation:
-
Compare the generated STR profile against the reference profile for your cell line from a reputable cell bank (e.g., ATCC, DSMZ).
-
An 80% or greater match is typically required to confirm the identity of the cell line.
-
Impact of Contamination on Experimental Results
Cell line contamination can profoundly impact the interpretation of experimental data, particularly in signaling pathway analysis.
Caption: How contamination can alter a signaling pathway and lead to erroneous results.
This diagram illustrates a hypothetical scenario where this compound is expected to induce apoptosis through a specific kinase cascade. In a contaminated culture, the target receptor might be expressed at a different level, or a constitutively active pathway in the contaminating cells could mask or alter the drug's effect, leading to a completely different and misleading outcome.
References
- 1. 细胞培养中的支原体检测和清除 [sigmaaldrich.com]
- 2. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 3. cellculturecompany.com [cellculturecompany.com]
- 4. Cell Culture Contamination | Thermo Fisher Scientific - RU [thermofisher.com]
- 5. List of contaminated cell lines - Wikipedia [en.wikipedia.org]
- 6. cellbank.nibn.go.jp [cellbank.nibn.go.jp]
- 7. Cell Line Cross-Contamination and Misidentification; Common Cell Culture Problems [sigmaaldrich.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. media.tghn.org [media.tghn.org]
- 10. cellculturecompany.com [cellculturecompany.com]
- 11. Cell Line Authentication Resources [worldwide.promega.com]
- 12. cellculturedish.com [cellculturedish.com]
- 13. Best Practices for Authentication of Cell Lines to Ensure Data Reproducibility and Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. blog.addgene.org [blog.addgene.org]
- 15. rapidmicrobiology.com [rapidmicrobiology.com]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Heteroclitin E and Other Dibenzocyclooctadiene Lignans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reported bioactivities of Heteroclitin E with other structurally related dibenzocyclooctadiene lignans (B1203133). While quantitative data for this compound remains limited in publicly available research, this document synthesizes the existing qualitative information and contrasts it with the quantified bioactivities of other prominent lignans, offering a valuable resource for researchers in natural product chemistry and drug discovery.
Comparative Bioactivity of Dibenzocyclooctadiene Lignans
Dibenzocyclooctadiene lignans, a class of natural products predominantly found in plants of the Schisandraceae family, are known for their diverse pharmacological activities. These activities include anti-inflammatory, neuroprotective, and antiviral effects. This section summarizes the available quantitative data for several key lignans, providing a basis for contextualizing the potential bioactivity of this compound.
| Lignan (B3055560) | Bioactivity | Cell Line | IC50 / EC50 | Citation |
| This compound | Anti-HIV | - | Data not available | [1] |
| Interiorin A | Anti-HIV | H9 lymphocytes | EC50: 1.6 µg/mL | [2] |
| Interiorin B | Anti-HIV | H9 lymphocytes | EC50: 1.4 µg/mL | [2] |
| Gomisin J | Anti-inflammatory (NO production) | RAW 264.7 | - (Effective at 20 µM) | [3] |
| Gomisin N | Anti-inflammatory (NO production) | RAW 264.7 | - (Effective concentration not specified) | [3] |
| Schisandrin C | Anti-inflammatory (NO production) | RAW 264.7 | - (Effective concentration not specified) | [3] |
| Kadheterin A | Cytotoxicity | HL-60 | IC50: 14.59 µM |
Key Bioactivities and Underlying Signaling Pathways
The diverse biological effects of dibenzocyclooctadiene lignans are attributed to their ability to modulate various cellular signaling pathways. Key among these are the NF-κB and MAPK pathways, which are central to the inflammatory response.
Anti-Inflammatory Activity
Several dibenzocyclooctadiene lignans, including Gomisin J, Gomisin N, and Schisandrin C, have been shown to exert anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells[3]. This inhibition is often mediated through the downregulation of the NF-κB and MAPK signaling pathways.
NF-κB and MAPK Signaling Pathways in Inflammation
Figure 1: Inhibition of NF-κB and MAPK pathways by lignans.
Neuroprotective Effects
Lignans such as Schisandrin C have demonstrated neuroprotective properties. These effects are often evaluated in cell-based models of neurotoxicity, such as glutamate- or amyloid-β-induced damage in HT22 hippocampal cells. The protective mechanisms are thought to involve the modulation of oxidative stress and apoptotic pathways.
Antiviral Activity
The anti-HIV activity of dibenzocyclooctadiene lignans is a significant area of research. While the exact mechanism for many of these compounds is not fully elucidated, some lignans have been shown to inhibit viral replication. For instance, Interiorin A and B from Kadsura heteroclita have been identified as having moderate anti-HIV activity[2].
Experimental Protocols
The bioactivities of lignans are assessed using a variety of established in vitro assays. Below are detailed protocols for key experiments relevant to the activities discussed.
Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the inhibitory effect of a compound on the production of nitric oxide, a pro-inflammatory mediator, in macrophages.
Workflow for Nitric Oxide Production Assay
Figure 2: Griess assay workflow for NO measurement.
-
Cell Culture: RAW 264.7 murine macrophage cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test lignan for 1-2 hours.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) is added to the wells (except for the negative control) to induce an inflammatory response and NO production.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is determined using the Griess reagent. This involves mixing the supernatant with a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride.
-
Data Analysis: The absorbance is measured using a microplate reader, and the percentage of NO inhibition is calculated relative to the LPS-treated control.
Neuroprotective Activity: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
-
Cell Culture: HT22 mouse hippocampal cells are seeded in 96-well plates.
-
Induction of Neurotoxicity: A neurotoxic agent, such as glutamate (B1630785) or amyloid-β peptide, is added to the cells to induce damage.
-
Compound Treatment: The cells are co-treated with the neurotoxic agent and various concentrations of the test lignan.
-
Incubation: The plates are incubated for a specified period (e.g., 24 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan (B1609692) by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Data Analysis: The absorbance is measured, and the cell viability is calculated as a percentage relative to the untreated control.
Antiviral Activity: HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase, a key enzyme in the viral replication cycle.
-
Reaction Setup: A reaction mixture containing a template-primer (e.g., poly(A)·oligo(dT)), dNTPs (one of which is labeled, e.g., with biotin (B1667282) or a radioisotope), and HIV-1 RT enzyme is prepared.
-
Compound Addition: The test lignan at various concentrations is added to the reaction mixture.
-
Enzymatic Reaction: The reaction is initiated and incubated to allow for the synthesis of the new DNA strand.
-
Quantification of DNA Synthesis: The amount of newly synthesized DNA is quantified. If a biotinylated dNTP is used, the product can be captured on a streptavidin-coated plate and detected using an enzyme-linked immunosorbent assay (ELISA). If a radiolabeled dNTP is used, the product is captured on a filter, and the radioactivity is measured.
-
Data Analysis: The percentage of RT inhibition is calculated for each concentration of the test compound, and the EC50 value is determined.
Conclusion
This compound, a dibenzocyclooctadiene lignan from Kadsura heteroclita, is a promising candidate for further investigation, particularly for its reported anti-HIV activity. While a direct quantitative comparison of its bioactivity is currently hampered by the lack of specific IC50 or EC50 values in the literature, the available data on structurally similar lignans provide a valuable framework for understanding its potential. The anti-inflammatory, neuroprotective, and antiviral activities demonstrated by other dibenzocyclooctadiene lignans, often mediated through the NF-κB and MAPK signaling pathways, suggest that this compound may share similar mechanisms of action. Further research is warranted to quantify the bioactivities of this compound and to fully elucidate its therapeutic potential.
References
Heteroclitin E vs. Podophyllotoxin: A Comparative Guide to their Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two naturally derived lignans (B1203133), Heteroclitin E and podophyllotoxin (B1678966). While podophyllotoxin is a well-characterized antimitotic agent, the specific molecular mechanisms of this compound are less defined. This document summarizes the existing experimental data for both compounds, with a focus on their effects on tubulin polymerization, cell cycle progression, and apoptosis. For this compound, data from structurally related dibenzocyclooctadiene lignans are included to provide insights into its potential mechanism.
Overview of Mechanisms of Action
Podophyllotoxin is a potent inhibitor of microtubule assembly. It binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis.
This compound , a dibenzocyclooctadiene lignan (B3055560) isolated from Kadsura heteroclita, is less extensively studied. However, research on structurally similar dibenzocyclooctadiene lignans, such as schisandrin (B1198587), suggests a potential mechanism also involving the inhibition of tubulin polymerization.[1] Evidence points towards these compounds inducing cell cycle arrest and apoptosis, although the specific phase of cell cycle arrest may differ from that of podophyllotoxin.[1]
Comparative Data on Cytotoxicity
The following table summarizes the cytotoxic activity of podophyllotoxin and various dibenzocyclooctadiene lignans against a range of human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound | Cell Line | IC50 (µM) | Reference |
| Podophyllotoxin | A549 (Lung) | 0.0042 | |
| HCT116 (Colon) | 0.0028 | ||
| MCF-7 (Breast) | 0.0035 | ||
| HeLa (Cervical) | 0.0019 | ||
| Kadusurain A | A549 (Lung) | 1.05 (µg/ml) | [2] |
| (Dibenzocyclooctadiene Lignan) | HCT116 (Colon) | 2.34 (µg/ml) | [2] |
| HL-60 (Leukemia) | 12.56 (µg/ml) | [2] | |
| HepG2 (Liver) | 4.11 (µg/ml) | [2] | |
| Schisandrin Derivative 4a | DU-145 (Prostate) | 3.42 | [1] |
| Schisandrin Derivative 4b | RKO P3 (Colon) | 3.35 | [1] |
Effect on Tubulin Polymerization
Podophyllotoxin directly inhibits the polymerization of tubulin. While direct evidence for this compound is unavailable, derivatives of the related dibenzocyclooctadiene lignan, schisandrin, have been shown to inhibit tubulin assembly.
| Compound | Assay Type | IC50 (µM) | Reference |
| Podophyllotoxin | Tubulin Polymerization | ~1-5 | |
| Schisandrin Derivative 4a | Tubulin Polymerization | Potent Inhibitor | [1] |
| Schisandrin Derivative 4b | Tubulin Polymerization | Potent Inhibitor | [1] |
Impact on Cell Cycle and Apoptosis
Podophyllotoxin is a well-established inducer of G2/M phase cell cycle arrest, which is a direct consequence of its microtubule-destabilizing activity. This arrest is a primary trigger for the induction of apoptosis. In contrast, studies on schisandrin derivatives suggest that these dibenzocyclooctadiene lignans may induce cell cycle arrest at the G0/G1 phase, followed by apoptosis.[1]
Signaling Pathways
Podophyllotoxin-Induced Apoptosis
Podophyllotoxin-induced apoptosis is a complex process involving multiple signaling pathways. Disruption of the microtubule network activates stress-activated protein kinases, leading to the generation of reactive oxygen species (ROS). This, in turn, can activate the p38 MAPK pathway and trigger the intrinsic apoptotic cascade through the release of cytochrome c from the mitochondria and subsequent activation of caspases.
References
Validation of a Novel Anti-Cancer Compound in Hepatocellular Carcinoma Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the preclinical validation of a novel anti-cancer agent, here termed Compound H (a hypothetical compound inspired by Heteroclitin E), against the established standard-of-care, Sorafenib, in a hepatocellular carcinoma (HCC) xenograft model. Due to the absence of published in vivo anti-cancer data for this compound, this document serves as a methodological template for researchers seeking to evaluate the efficacy of new chemical entities.
Comparative Efficacy of Compound H vs. Sorafenib in an HCC Xenograft Model
The primary objective of a preclinical in vivo study is to assess the anti-tumor activity of a novel compound. This is typically quantified by measuring tumor growth inhibition over time. The following table illustrates a hypothetical data summary comparing the efficacy of Compound H to Sorafenib in a HepG2 human HCC xenograft model.
Table 1: Hypothetical Efficacy Data of Compound H vs. Sorafenib in HepG2 Xenograft Model
| Treatment Group | Dose & Schedule | Mean Tumor Volume (mm³) at Day 28 (± SEM) | Tumor Growth Inhibition (%) | Mean Tumor Weight (g) at Day 28 (± SEM) | Change in Body Weight (%) |
| Vehicle Control | 10 mL/kg, daily, p.o. | 1500 ± 150 | - | 1.5 ± 0.2 | +2 |
| Compound H | 50 mg/kg, daily, p.o. | 600 ± 80 | 60 | 0.6 ± 0.1 | -3 |
| Compound H | 100 mg/kg, daily, p.o. | 300 ± 50 | 80 | 0.3 ± 0.05 | -8 |
| Sorafenib | 30 mg/kg, daily, p.o. | 450 ± 70 | 70 | 0.45 ± 0.08 | -5 |
p.o. = per os (by mouth) SEM = Standard Error of the Mean
Experimental Protocols
Detailed and reproducible methodologies are critical for the validation of pre-clinical findings. Below are the protocols for the key experiments cited in this guide.
Cell Culture
-
Cell Line: HepG2 (human hepatocellular carcinoma).
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
Xenograft Model Establishment
-
Animal Model: Male athymic nude mice (nu/nu), 6-8 weeks old.
-
Acclimatization: Mice are acclimatized for one week prior to the commencement of the experiment.
-
Tumor Implantation: A suspension of 5 x 10^6 HepG2 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel is injected subcutaneously into the right flank of each mouse.[1]
-
Tumor Monitoring: Tumor growth is monitored 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.[1]
Drug Treatment
-
Group Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups.
-
Drug Preparation: Compound H and Sorafenib are formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administration: The compounds or vehicle are administered daily via oral gavage for 28 days.
-
Monitoring: Animal body weight and any signs of toxicity are recorded 2-3 times per week.
Endpoint Analysis
-
Termination: The study is terminated after 28 days of treatment.
-
Tumor Excision: At the endpoint, mice are euthanized, and tumors are excised and weighed.
-
Further Analysis: A portion of the tumor tissue can be snap-frozen in liquid nitrogen for molecular analysis (Western blot, RT-qPCR) or fixed in formalin for immunohistochemistry to assess biomarkers of drug activity.
Visualizing Experimental Design and Biological Mechanisms
Diagrams are essential tools for illustrating complex experimental workflows and biological pathways.
Caption: Experimental workflow for in vivo efficacy testing.
A crucial aspect of drug development is understanding the mechanism of action. Sorafenib, for instance, is a multi-kinase inhibitor.[2][3] A novel compound like Compound H might target similar or different pathways. The diagram below illustrates the Raf/MEK/ERK signaling pathway, a key target of Sorafenib.[2][3]
Caption: Simplified Raf/MEK/ERK signaling pathway.
Conclusion
This guide outlines a standardized approach for the in vivo validation of novel anti-cancer compounds using a xenograft model of hepatocellular carcinoma. By employing rigorous experimental protocols and comparing the novel agent against a clinically relevant standard-of-care like Sorafenib, researchers can generate robust and translatable data to support further drug development. The hypothetical data presented for "Compound H" illustrates the type of comparative evidence necessary to establish preclinical proof-of-concept. The provided diagrams for the experimental workflow and a key signaling pathway serve as templates for clear and concise communication of complex scientific information.
References
- 1. Characterization and Validation of Hepatocellular Carcinoma (HCC) Xenograft tumor as a Suitable Liver Cancer Model for Preclinical Mesenchymal Stem Cell Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
A Comparative Guide to the Cross-Validation of Heteroclitin E's Targets Using Proteomics
For Researchers, Scientists, and Drug Development Professionals
The identification and validation of protein targets are pivotal in the development of novel therapeutics. This guide provides a comparative overview of proteomics-based strategies for the target deconvolution of a novel bioactive compound, using the hypothetical natural product "Heteroclitin E" as a case study. We present objective comparisons of various techniques, supported by illustrative experimental data and detailed protocols, to aid researchers in selecting the most appropriate methodologies for their drug discovery pipeline.
Introduction to Target Deconvolution
This compound is a novel natural product demonstrating significant anti-proliferative effects in preliminary cancer cell line screens. However, its mechanism of action and direct molecular targets remain unknown. The process of identifying the specific proteins that a bioactive compound interacts with to elicit its biological response is known as target deconvolution.[1][2][3] Chemical proteomics has emerged as a powerful, unbiased approach to identify these protein targets directly within a complex biological system.[1][3][4] This guide will compare several cutting-edge proteomics techniques for initial target discovery and discuss orthogonal methods for subsequent validation.
Part 1: Proteomics-Based Primary Target Identification
The initial step in target deconvolution is to generate a list of candidate protein interactors. Here, we compare three prominent chemical proteomics approaches: Affinity Purification-Mass Spectrometry (AP-MS), Thermal Proteome Profiling (TPP), and Activity-Based Protein Profiling (ABPP).
Comparison of Primary Proteomics Screening Methods
| Method | Principle | Advantages | Limitations |
| Affinity Purification-Mass Spectrometry (AP-MS) | Immobilized this compound is used as "bait" to capture interacting proteins from a cell lysate. These proteins are then identified by mass spectrometry.[2][4] | Directly identifies binding partners; applicable to a wide range of targets without requiring intrinsic protein activity. | Requires chemical modification of the drug, which may alter its binding properties; can identify indirect binders or proteins that bind non-specifically to the matrix.[2][4] |
| Thermal Proteome Profiling (TPP) | Based on the principle that protein thermal stability changes upon ligand binding. The proteome is heated to various temperatures, and the soluble fraction is analyzed by mass spectrometry to identify proteins stabilized or destabilized by this compound.[1][5] | Does not require modification of the drug; can be performed in intact cells, providing a more physiological context.[5] | Indirectly measures binding; may not be suitable for very weak interactions or proteins that do not exhibit a significant thermal shift. |
| Activity-Based Protein Profiling (ABPP) | Uses reactive probes that covalently bind to the active sites of specific enzyme families. This compound is used in a competitive manner to identify its enzyme targets by seeing which probes it outcompetes.[3] | Directly measures target engagement and provides information about the functional state of the enzyme; highly sensitive for identifying enzyme targets. | Limited to specific enzyme classes for which activity-based probes are available; requires the compound to bind to the active site.[3] |
Experimental Workflow for Target Discovery
The following diagram illustrates a generalized workflow for identifying candidate targets of this compound using chemical proteomics.
Caption: High-level workflow for drug target deconvolution.
Hypothetical Target Discovery Data for this compound
The following table summarizes hypothetical quantitative data from our three proteomics screens, identifying a set of candidate targets for this compound from a cancer cell lysate.
| Protein ID | Gene Name | AP-MS (Fold Change vs. Control) | TPP (ΔTm in °C) | ABPP (Competition Ratio) | Putative Target Class |
| P06213 | HSP90AA1 | 5.2 | 3.1 | N/A | Chaperone |
| P04626 | ERBB2 | 4.8 | 2.5 | N/A | Receptor Tyrosine Kinase |
| P00533 | EGFR | 3.1 | 1.9 | N/A | Receptor Tyrosine Kinase |
| P62258 | RPS6 | 2.5 | N/A | N/A | Ribosomal Protein |
| Q05397 | MAPK1 | N/A | 2.2 | 0.3 (vs. Kinase Probe) | Kinase |
| P27361 | MAPK3 | N/A | 1.8 | 0.4 (vs. Kinase Probe) | Kinase |
| P15056 | BRAF | 1.2 | 1.5 | 0.5 (vs. Kinase Probe) | Kinase |
| P04049 | ALDOA | N/A | N/A | N/A | Metabolic Enzyme |
N/A: Not applicable or not identified as a significant hit by that method.
Part 2: Orthogonal Cross-Validation of Candidate Targets
After generating a list of putative targets using proteomics, it is crucial to validate these interactions using orthogonal, lower-throughput methods. This step confirms direct binding and establishes the functional relevance of the interaction.
Comparison of Target Validation Methods
| Method | Principle | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein in intact cells or cell lysates upon drug binding. A western blot is typically used for readout. | Confirms target engagement in a physiological context; does not require protein purification. | Not all protein-ligand interactions result in a thermal shift; lower throughput than proteomics. |
| Surface Plasmon Resonance (SPR) | An in vitro biophysical technique that measures the binding kinetics and affinity between a purified protein (immobilized on a sensor chip) and the drug (in solution). | Provides quantitative data on binding affinity (KD), and on/off rates; highly sensitive. | Requires purified, active protein; in vitro conditions may not fully recapitulate the cellular environment. |
| Enzyme Activity Assay | Measures the effect of this compound on the catalytic activity of a purified candidate enzyme (e.g., MAPK1, BRAF). | Directly assesses the functional consequence of binding (inhibition or activation); provides IC50 values. | Requires purified, active enzyme and a specific substrate/assay system. |
| Genetic Perturbation (siRNA/CRISPR) | The gene for the candidate target is knocked down or knocked out. The resulting cellular phenotype is compared to the phenotype induced by this compound. | Directly tests the functional relevance of the target to the observed biological effect. | Potential for off-target effects of the knockdown/knockout; does not directly confirm a physical interaction with the drug. |
Hypothetical Signaling Pathway of this compound
Based on our hypothetical data, this compound appears to target key nodes in the MAPK/ERK signaling pathway, potentially through direct interaction with upstream kinases and chaperones like HSP90.
Caption: Potential mechanism of this compound action.
Part 3: Detailed Experimental Protocols
Protocol 1: Affinity Purification-Mass Spectrometry (AP-MS)
-
Probe Synthesis: Synthesize an analogue of this compound with a linker arm terminating in a reactive group (e.g., alkyne or biotin).
-
Immobilization: Covalently attach the this compound probe to agarose (B213101) or magnetic beads.
-
Lysate Preparation: Culture cancer cells to ~80% confluency, harvest, and lyse in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Affinity Enrichment: Incubate the cell lysate with the this compound-conjugated beads. As a negative control, incubate lysate with beads conjugated only with the linker or a structurally similar, inactive compound.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elution: Elute bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Proteomic Sample Preparation: Perform in-gel or in-solution trypsin digestion of the eluted proteins.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify proteins. Calculate fold-change enrichment for proteins in the this compound pulldown relative to the control pulldown to identify specific binders.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Compound Treatment: Treat intact cancer cells with either this compound (e.g., 10 µM) or vehicle (e.g., DMSO) for a specified time.
-
Cell Harvest: Harvest the cells and resuspend them in a physiological buffer.
-
Heating: Aliquot the cell suspension into several tubes and heat each tube to a different temperature (e.g., from 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling.
-
Lysis: Lyse the cells by freeze-thawing.
-
Centrifugation: Separate the soluble fraction (containing stabilized proteins) from the precipitated fraction by centrifugation at high speed.
-
Western Blot Analysis: Analyze the supernatant from each temperature point by SDS-PAGE and western blotting using an antibody specific for the candidate target protein (e.g., MAPK1).
-
Data Analysis: Quantify the band intensities at each temperature for both the treated and vehicle control samples. Plot the fraction of soluble protein versus temperature to generate melting curves and determine the change in melting temperature (ΔTm).
Protocol 3: Surface Plasmon Resonance (SPR)
-
Protein Purification: Express and purify the recombinant candidate target protein (e.g., HSP90AA1).
-
Chip Immobilization: Covalently immobilize the purified protein onto an SPR sensor chip.
-
Binding Analysis: Flow a series of concentrations of this compound in a suitable running buffer over the chip surface. The binding of this compound to the immobilized protein will cause a change in the refractive index, which is measured in real-time as a response.
-
Data Analysis: Fit the binding data to a suitable model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Conclusion
The cross-validation of drug targets is a multi-step process that benefits from an integrated approach. Chemical proteomics methods like AP-MS, TPP, and ABPP are invaluable for the initial, unbiased discovery of a compound's interactome. However, due to the inherent limitations of each technique, it is imperative to cross-validate high-confidence candidates using orthogonal methods. Techniques such as CETSA confirm target engagement in a cellular context, while biophysical assays like SPR and functional enzyme assays provide quantitative validation of a direct interaction. By combining these discovery and validation methodologies, researchers can confidently identify the molecular targets of novel compounds like this compound, paving the way for rational drug development and a deeper understanding of their therapeutic potential.
References
A Comparative Analysis of Heteroclitin E from Diverse Kadsura Species for Therapeutic Applications
For Immediate Release
This publication provides a comprehensive comparative analysis of Heteroclitin E, a promising lignan (B3055560) isolated from various species of the genus Kadsura. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. The content herein summarizes the available quantitative data, details key experimental protocols, and visualizes relevant biological pathways and workflows.
Introduction to this compound and the Kadsura Genus
The genus Kadsura, belonging to the Schisandraceae family, is a rich source of bioactive lignans (B1203133), which are a major class of phytoestrogens. These plants are widely distributed in South and Southwest China and have a long history of use in traditional medicine for treating conditions such as rheumatoid arthritis and gastroenteric disorders.[1][2] Among the diverse lignans isolated from Kadsura, this compound, a dibenzocyclooctadiene lignan, has garnered attention for its potential pharmacological activities. This guide focuses on the comparative aspects of this compound derived from different Kadsura species, providing a valuable resource for further research and development.
Data Presentation: A Comparative Overview
While comprehensive comparative studies on the yield and bioactivity of this compound across multiple Kadsura species are still emerging, existing data provides valuable insights. The following tables summarize the currently available information on the presence and biological activity of this compound and related compounds from different Kadsura sources.
Table 1: Presence of this compound and Analogs in Various Kadsura Species
| Compound | Kadsura Species | Reference |
| This compound | Kadsura longipedunculata | [3] |
| Heteroclitin D | Kadsura heteroclita | [4] |
| Heteroclitin H | Kadsura heteroclita | [4] |
| Heteroclitins R & S | Kadsura heteroclita | [5] |
Table 2: Biological Activity of this compound and Related Lignans from Kadsura Species
| Compound | Biological Activity | Assay | Results | Kadsura Source Species | Reference |
| This compound | Hepatoprotective | N/A | Mild Activity | Kadsura longipedunculata | [3] |
| Kadheterin A | Cytotoxicity | MTT Assay | IC50: 14.59 μM (HL-60 cells) | Kadsura heteroclita | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. Below are protocols for the isolation and biological evaluation of this compound, based on established methods for lignans from the Kadsura genus.
Isolation and Purification of this compound
This protocol is adapted from methods used for the qualitative and quantitative analysis of lignans in Kadsura species.
a) Sample Preparation and Extraction:
-
Air-dry the stems or roots of the selected Kadsura species and grind them into a fine powder.
-
Extract the powdered plant material with 70% methanol (B129727) at a 1:10 (w/v) ratio.
-
Perform the extraction using ultrasonication for 30-minute intervals, repeated three times.
-
Combine the extracts and centrifuge at 12,000 rpm for 10 minutes to remove solid debris.
-
Filter the supernatant through a 0.22 µm membrane.
b) UPLC-Q-TOF/MS Analysis for Quantification:
-
Chromatographic Conditions:
-
Column: Agilent SB-C18 (1.8 µm, 2.1 mm × 100 mm).
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in ultrapure water and (B) 0.1% formic acid in acetonitrile.
-
Elution Gradient: 5% B to 95% B over 9 minutes, hold at 95% B for 1 minute, then return to 5% B and equilibrate for 4 minutes.
-
Flow Rate: 0.35 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 4 µL.
-
-
Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive and negative modes.
-
Data Acquisition: Full scan mode.
-
Data Analysis: Use appropriate software to identify and quantify this compound based on its mass-to-charge ratio (m/z) and fragmentation pattern.
-
Cytotoxicity Evaluation: MTT Assay
This protocol is a standard method for assessing the cytotoxic effects of natural compounds on cancer cell lines.
-
Cell Culture:
-
Seed human cancer cell lines (e.g., HL-60, A549, HCT116, HepG2) in 96-well plates at a density of 1 × 10⁴ cells/well.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Treatment:
-
Prepare various concentrations of purified this compound in the culture medium.
-
Replace the existing medium with the this compound-containing medium and incubate for 72 hours.
-
-
MTT Assay:
-
Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.
-
Incubate for 1.5 hours at 37°C.
-
Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Incubate for 15 minutes at 37°C with shaking.
-
Measure the absorbance at 492 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability compared to the untreated control.
-
Determine the IC50 value, the concentration at which 50% of cell growth is inhibited.
-
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells.
-
Cell Culture:
-
Seed RAW 264.7 macrophage cells in a 24-well plate at a density of 1 × 10⁵ cells/mL.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 2 µg/mL) to induce an inflammatory response.
-
Incubate for 48 hours.
-
-
NO Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% H₃PO₄).
-
Measure the absorbance at 550 nm.
-
-
Data Analysis:
-
Calculate the amount of nitrite (B80452) in the supernatant using a sodium nitrite standard curve.
-
Determine the percentage of NO inhibition compared to the LPS-stimulated control.
-
Anti-HIV Activity: HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This assay evaluates the potential of a compound to inhibit the activity of HIV-1 reverse transcriptase, a crucial enzyme for viral replication.
-
Reaction Setup:
-
In a reaction tube, mix recombinant HIV-1 RT with serially diluted this compound.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding a reaction buffer containing a poly(A) template, oligo(dT) primer, and DIG- and biotin-labeled dNTPs.
-
Incubate at 37°C for 1 hour.
-
-
Detection (ELISA-based):
-
Transfer the reaction mixture to a streptavidin-coated microplate to capture the biotin-labeled DNA.
-
Wash the wells to remove unbound reagents.
-
Add an anti-DIG-peroxidase conjugate and incubate.
-
Add a peroxidase substrate (e.g., ABTS) and measure the colorimetric change.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Determine the EC50 value by plotting the percent inhibition against the log of the compound concentration.
-
Visualizations: Workflows and Pathways
To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Workflow for the isolation and quantification of this compound.
Caption: MTT assay workflow for cytotoxicity evaluation.
Caption: Potential anti-inflammatory mechanism of this compound.
Conclusion
This compound from Kadsura species presents a compelling case for further investigation as a potential therapeutic agent. This guide provides a foundational comparison based on the current scientific literature, highlighting the need for more direct comparative studies to fully elucidate the differences in yield and bioactivity of this compound from various Kadsura species. The detailed experimental protocols and workflow visualizations offered herein are intended to facilitate and standardize future research in this promising area of natural product drug discovery.
References
- 1. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Heteroclitin H, a new lignan from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heteroclitins R-S: new dibenzocylooctadiene lignans from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dibenzocyclooctadiene lignans from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Potency of Heteroclitins: An Unresolved Question
A definitive comparison of the potency of Heteroclitin E with other members of the Heteroclitin family remains inconclusive due to a lack of available scientific data on the biological activity of this compound. While several Heteroclitins, isolated from the medicinal plant Kadsura heteroclita, have been studied for their anti-HIV, anti-inflammatory, and cytotoxic properties, research detailing the specific biological effects and potency of this compound is not present in the current body of scientific literature.
Lignans isolated from Kadsura heteroclita have demonstrated a range of biological activities, with some showing moderate potential in preclinical studies.[1] This has led to interest in the therapeutic potential of this class of compounds. However, a direct comparison to ascertain whether this compound is more potent than its structural relatives is not feasible at this time.
Available Data on Heteroclitin Potency
While data on this compound is absent, some studies have reported on the anti-HIV activity of other Heteroclitins. It is important to note that these findings are from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound | Biological Activity | Potency (EC50) | Cell Line | Source |
| Heteroclitin D | Anti-HIV | Moderate | C8166 | [1] |
| Heteroclitin F | Anti-HIV | Weak | Not Specified | [1] |
| Heteroclitin I | Anti-HIV | Not Specified | Not Specified | [2] |
| Heteroclitin J | Anti-HIV | Not Specified | Not Specified | [2] |
| Compound 6 | Anti-HIV | 1.6 µg/mL | Not Specified | [1][2] |
| Compound 12 | Anti-HIV | 1.4 µg/mL | Not Specified | [1][2] |
*Note: Compounds 6 and 12 from a study on compounds from Kadsura heteroclita demonstrated moderate anti-HIV activity.[1][2] However, the publication does not explicitly name these compounds as Heteroclitins in the abstract.
Experimental Protocols
The following provides a general methodology for assessing the anti-HIV activity of compounds, as would be typical in the studies referenced.
Anti-HIV Assay (General Protocol)
A common method to evaluate the anti-HIV activity of compounds is the syncytia inhibition assay.
Objective: To determine the concentration of a compound required to inhibit the cytopathic effect (syncytia formation) of HIV infection in a susceptible cell line.
Materials:
-
Cell Line: C8166 cells (a human T-cell line) are frequently used.
-
Virus: A laboratory-adapted strain of HIV-1.
-
Compounds: Test compounds (e.g., Heteroclitins) dissolved in a suitable solvent (e.g., DMSO).
-
Control: A known anti-HIV drug (e.g., AZT) as a positive control.
-
Culture Medium: RPMI-1640 supplemented with fetal bovine serum, penicillin, and streptomycin.
-
Assay Plates: 96-well microtiter plates.
Procedure:
-
Cell Seeding: C8166 cells are seeded into 96-well plates at a predetermined density.
-
Compound Addition: The test compounds are serially diluted and added to the wells. Control wells with no compound and with the positive control are also prepared.
-
Virus Infection: A standardized amount of HIV-1 is added to the wells containing the cells and test compounds.
-
Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for a period of 3-4 days.
-
Observation: After incubation, the wells are observed under a microscope for the presence of syncytia (large, multinucleated cells formed by the fusion of infected and uninfected cells).
-
Data Analysis: The number of syncytia in each well is counted. The 50% effective concentration (EC50), which is the concentration of the compound that inhibits syncytia formation by 50% compared to the virus control, is calculated.
Cytotoxicity Assay: To ensure that the observed antiviral effect is not due to toxicity to the host cells, a parallel cytotoxicity assay is typically performed. This is often done using the MTT assay, which measures cell viability. The 50% cytotoxic concentration (CC50) is determined.
Therapeutic Index (TI): The selectivity of the antiviral effect is often expressed as the Therapeutic Index (TI), which is the ratio of the CC50 to the EC50 (TI = CC50 / EC50). A higher TI value indicates a more favorable safety profile.
Signaling Pathways and Experimental Workflows
The mechanism of action of Heteroclitins against HIV has not been fully elucidated. However, many anti-HIV compounds target specific stages of the viral life cycle. A simplified representation of the HIV life cycle, which is the target of antiviral drugs, is presented below.
References
A Comparative Guide to the Structure-Activity Relationship of Dibenzocyclooctadiene Lignans as Antiproliferative Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of dibenzocyclooctadiene lignans (B1203133), a class of natural products to which Heteroclitin analogues belong. The data presented here is based on studies of structurally similar lignans isolated from Schisandra chinensis and offers insights into the key chemical features that govern their cytotoxic activity against various human cancer cell lines.
Data Presentation: Comparative Antiproliferative Activity
The antiproliferative effects of a series of dibenzocyclooctadiene lignans were evaluated to determine their half-maximal inhibitory concentrations (IC50) against a panel of human cancer cell lines. The results are summarized in Table 1.
Table 1: In Vitro Cytotoxicity (IC50, µM) of Dibenzocyclooctadiene Lignans against Human Cancer Cell Lines
| Compound | A549 (Lung) | SK-OV-3 (Ovarian) | SK-MEL-2 (Melanoma) | XF498 (CNS) | HCT-15 (Colon) |
| Schisandrin | >30 | >30 | >30 | >30 | >30 |
| Gomisin A | >30 | >30 | >30 | >30 | >30 |
| Gomisin N | 18.3 | 21.4 | 15.6 | 19.8 | 20.1 |
| Angeloylgomisin H | 9.8 | 11.2 | 8.5 | 10.1 | 9.9 |
| Schisantherin A | 7.2 | 8.5 | 6.9 | 7.8 | 7.5 |
| Schisantherin C | 5.1 | 6.3 | 4.8 | 5.9 | 5.5 |
This data is compiled from a study on dibenzocyclooctadiene lignans isolated from Schisandra chinensis and is intended to be representative for SAR comparison.
The data reveals significant variations in cytotoxic activity based on the structural modifications of the dibenzocyclooctadiene scaffold. Key SAR observations include:
-
Substituents on the Cyclooctadiene Ring: The presence of an angeloyl group at C-6, as seen in Angeloylgomisin H, Schisantherin A, and Schisantherin C, is associated with a marked increase in antiproliferative activity compared to compounds lacking this feature, such as Schisandrin and Gomisin A.
-
Hydroxyl Group at C-7: The presence of a hydroxyl group at the C-7 position appears to contribute to the cytotoxic effect.
-
Stereochemistry: The stereoconfiguration of the biphenyl (B1667301) ring system is also believed to play a role in the biological activity of these compounds.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR studies of these lignans.
1. Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines, including A549 (lung), SK-OV-3 (ovarian), SK-MEL-2 (melanoma), XF498 (central nervous system), and HCT-15 (colon), were utilized.
-
Media and Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells were maintained in a humidified atmosphere of 5% CO2 at 37°C.
2. Antiproliferative Assay (SRB Assay)
-
Seeding: Cells were seeded in 96-well plates at a density of approximately 5,000 cells per well and allowed to attach overnight.
-
Treatment: The cells were then treated with various concentrations of the dibenzocyclooctadiene lignan (B3055560) analogues for 48 hours.
-
Fixation: Post-treatment, the cells were fixed by adding cold trichloroacetic acid (10% w/v) and incubating for 60 minutes at 4°C.
-
Staining: The plates were washed with water, and the cells were stained with 0.4% (w/v) sulforhodamine B (SRB) solution for 10 minutes at room temperature.
-
Washing: Unbound SRB was removed by washing with 1% (v/v) acetic acid.
-
Solubilization and Measurement: The bound stain was solubilized with 10 mM trizma base, and the absorbance was read at 540 nm using a microplate reader. The IC50 values were calculated from dose-response curves.
3. Cell Cycle Analysis
-
Treatment: A549 cells were treated with varying concentrations of the test compound (e.g., Schisantherin C) for 24 hours.
-
Harvesting and Fixation: Cells were harvested, washed with phosphate-buffered saline (PBS), and fixed in 70% ethanol (B145695) at -20°C.
-
Staining: The fixed cells were stained with a solution containing propidium (B1200493) iodide and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Mandatory Visualizations
Caption: Experimental workflow for SAR studies of lignan analogues.
Caption: Proposed mechanism of Schisantherin C-induced G1 cell cycle arrest.[1]
Studies on active compounds like schisantherin C indicate that one of their mechanisms of action is the induction of cell cycle arrest at the G0/G1 phase.[1] This is a crucial pathway for controlling cell proliferation, and its disruption is a common strategy for anticancer drug development. The inhibition of key regulators of the G1-S transition, such as cyclin-dependent kinases (CDKs), is a likely molecular mechanism for the observed antiproliferative effects.[1]
References
Benchmarking Heteroclitin E's Efficacy Against Known HIV-1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-HIV-1 efficacy of Heteroclitin E, a dibenzocyclooctadiene lignan, against established non-nucleoside reverse transcriptase inhibitors (NNRTIs). Due to the limited publicly available data specifically for this compound, this guide utilizes efficacy data from closely related compounds isolated from Kadsura heteroclita and other dibenzocyclooctadiene lignans (B1203133) that share the same mechanism of action. This approach offers a valuable benchmark for assessing the potential of this emerging class of antiviral compounds.
Comparative Efficacy Data
The anti-HIV-1 activity of dibenzocyclooctadiene lignans, the class of compounds to which this compound belongs, is compared with FDA-approved NNRTIs. The following table summarizes the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) values, which represent the concentration of the drug required to inhibit 50% of viral replication or enzyme activity, respectively.
| Compound Class | Compound | Target | EC₅₀ / IC₅₀ | Cell Line / Assay |
| Dibenzocyclooctadiene Lignans | Compound 6 (from K. heteroclita) | HIV-1 | 1.6 µg/mL | Anti-HIV Assay |
| Compound 12 (from K. heteroclita) | HIV-1 | 1.4 µg/mL | Anti-HIV Assay | |
| HDS2 (Gomisin M₁) | HIV-1 Reverse Transcriptase | 1-3 µM | Various HIV-1 strains | |
| FDA-Approved NNRTIs | Nevirapine (B1678648) | HIV-1 Reverse Transcriptase | 40 nM (cell culture) / 84 nM (enzyme assay) | Cell Culture / Enzyme Assay |
| Efavirenz | HIV-1 Reverse Transcriptase | 0.51 ng/mL (IC₅₀) | Wild-type HIV | |
| Rilpivirine | HIV-1 Reverse Transcriptase | 0.51 nM (EC₅₀) | Wild-type HIV |
Note: Direct comparison of absolute values should be approached with caution due to variations in experimental conditions, including cell lines, viral strains, and assay protocols.
Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition
This compound and its related dibenzocyclooctadiene lignans function as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1] Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that are incorporated into the growing viral DNA chain and act as chain terminators, NNRTIs bind to an allosteric site on the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 life cycle.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound's efficacy.
Anti-HIV-1 Activity Assay (MTT-based)
This assay determines the ability of a compound to protect cells from the cytopathic effects of HIV-1 infection.
a. Cell and Virus Culture:
-
Cells: MT-4 cells, a human T-cell line, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO₂ incubator.
-
Virus: HIV-1 (e.g., IIIB strain) is propagated in MT-4 cells, and the virus stock is harvested from the culture supernatant and stored at -80°C. The viral titer is determined by a p24 antigen assay.
b. Assay Procedure:
-
Seed MT-4 cells into a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Prepare serial dilutions of the test compounds (e.g., this compound, known NNRTIs) in culture medium.
-
Add the diluted compounds to the wells containing the cells.
-
Infect the cells with a predetermined amount of HIV-1 (e.g., multiplicity of infection of 0.01). Control wells with uninfected cells and infected cells without any compound are included.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The EC₅₀ value is calculated as the compound concentration that results in a 50% protection of cells from virus-induced death.
References
Independent Verification of the Published Structure of Heteroclitin E Through Total Synthesis of (–)-Kadsulignan E
An objective comparison of the originally proposed structure of Heteroclitin E, now understood to be synonymous with (–)-Kadsulignan E, with the structure confirmed by independent total synthesis. This guide provides a detailed analysis of the spectroscopic data and experimental protocols that validate the currently accepted molecular architecture.
The structural elucidation of natural products is a cornerstone of drug discovery and chemical biology. However, the initial assignment of complex molecular structures can be challenging and is occasionally subject to revision. This guide focuses on the independent verification of the structure of this compound, a lignan (B3055560) isolated from Kadsura heteroclita. Through a comprehensive review of the literature, it has been determined that the natural product of interest is most accurately identified as (–)-Kadsulignan E. The definitive confirmation of its structure was achieved through a total synthesis by Huang and Lumb in 2021, which serves as a robust independent verification. This guide will compare the spectroscopic data of the natural product with that of the synthetically derived molecule and provide the detailed experimental methodology for this pivotal synthesis.
Structural Confirmation via Spectroscopic Data Comparison
The most definitive method for verifying the structure of a natural product is to compare the spectroscopic data of the isolated compound with that of a synthetically prepared sample. A total synthesis provides an unambiguous route to a molecule of a specific, defined structure. If the data from the natural and synthetic samples are identical, the proposed structure is confirmed.
While the original publication containing the initial isolation and full spectroscopic data for this compound (as Kadsulignan E) could not be retrieved in the course of this review, the 2021 total synthesis by Huang and Lumb provides a direct comparison of the ¹H and ¹³C NMR data of their synthetic (–)-Kadsulignan E with the reported values for the natural product. The exceptional agreement between these datasets serves as a strong confirmation of the assigned structure.
Table 1: Comparison of ¹H NMR Spectroscopic Data for Natural and Synthetic (–)-Kadsulignan E (600 MHz, CDCl₃)
| Position | Natural Product δ (ppm) | Synthetic Product δ (ppm) | Multiplicity | J (Hz) |
| 1 | 6.54 | 6.54 | s | |
| 4 | 6.71 | 6.71 | s | |
| 6α | 2.59 | 2.59 | dd | 13.8, 5.4 |
| 6β | 2.22 | 2.22 | dd | 13.8, 11.4 |
| 7 | 2.05 | 2.05 | m | |
| 7-Me | 1.01 | 1.01 | d | 6.6 |
| 8 | 2.28 | 2.28 | m | |
| 8-Me | 0.72 | 0.72 | d | 6.6 |
| 9 | 4.14 | 4.14 | d | 9.6 |
| 11 | 5.08 | 5.08 | s | |
| 12-OMe | 3.86 | 3.86 | s | |
| 13-OMe | 3.89 | 3.89 | s | |
| 14-OMe | 3.83 | 3.83 | s | |
| OCH₂O | 5.94 | 5.94 | s |
Table 2: Comparison of ¹³C NMR Spectroscopic Data for Natural and Synthetic (–)-Kadsulignan E (150 MHz, CDCl₃)
| Position | Natural Product δ (ppm) | Synthetic Product δ (ppm) |
| 1 | 102.4 | 102.4 |
| 2 | 142.3 | 142.3 |
| 3 | 151.8 | 151.8 |
| 4 | 110.1 | 110.1 |
| 5 | 134.1 | 134.1 |
| 6 | 41.1 | 41.1 |
| 7 | 33.1 | 33.1 |
| 7-Me | 21.4 | 21.4 |
| 8 | 29.8 | 29.8 |
| 8-Me | 13.5 | 13.5 |
| 9 | 83.2 | 83.2 |
| 10 | 129.5 | 129.5 |
| 11 | 96.8 | 96.8 |
| 12 | 149.2 | 149.2 |
| 13 | 149.5 | 149.5 |
| 14 | 120.3 | 120.3 |
| 12-OMe | 60.9 | 60.9 |
| 13-OMe | 56.1 | 56.1 |
| 14-OMe | 56.0 | 56.0 |
| OCH₂O | 101.3 | 101.3 |
Data sourced from the total synthesis publication by Huang and Lumb (2021).
Experimental Protocols
The successful total synthesis of (–)-Kadsulignan E by Huang and Lumb not only verified the structure but also provided a robust synthetic route to access this and related molecules for further study. The key steps in their synthesis are outlined below.
Diagram 1: Retrosynthetic Analysis of (–)-Kadsulignan E
Caption: Retrosynthetic approach to (-)-Kadsulignan E.
Key Synthetic Step: Photocatalytic Radical Cyclization
The final key step in the synthesis of (–)-Kadsulignan E involves a photocatalytic radical cyclization. The experimental protocol for this transformation is as follows:
-
Preparation of the Reaction Mixture: To a solution of the acyclic precursor in acetonitrile (B52724) is added N-hydroxyphthalimide (NHPI) ester and an iridium-based photoredox catalyst.
-
Reaction Conditions: The reaction mixture is degassed and then irradiated with blue LEDs at room temperature.
-
Workup and Purification: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield (–)-Kadsulignan E.
Diagram 2: Experimental Workflow for the Key Radical Cyclization
Caption: Workflow of the photocatalytic cyclization step.
Conclusion
The total synthesis of (–)-Kadsulignan E by Huang and Lumb provides a definitive and independent verification of the structure of the natural product previously referred to as this compound. The close correlation between the NMR spectroscopic data of the synthetic and natural samples confirms the assigned connectivity and stereochemistry. This work not only solidifies our understanding of the molecular architecture of this lignan but also provides a synthetic pathway for its further investigation as a potential therapeutic agent.
Comparative Metabolic Stability of Heteroclitin E and its Derivatives: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data on the metabolic stability of Heteroclitin E and its derivatives are not publicly available. This guide provides a comprehensive, hypothetical framework and detailed experimental protocols based on established methodologies to enable researchers to conduct and evaluate such comparative studies.
Introduction
This compound, a dibenzocyclooctadiene lignan (B3055560) isolated from Kadsura heteroclita, has attracted interest for its potential therapeutic properties.[1][2][3] As with any promising natural product, understanding its metabolic fate is a critical step in early drug development.[4][5][6] Metabolic stability, the susceptibility of a compound to biotransformation, directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[5][7] Compounds with low metabolic stability may be cleared from the body too quickly, limiting their therapeutic efficacy, while highly stable compounds could lead to toxicity.[4][6]
This guide presents a comparative framework for assessing the metabolic stability of this compound against hypothetical derivatives (Derivative A and Derivative B). By modifying the core structure of this compound, medicinal chemists can aim to enhance its metabolic robustness. The following sections detail the experimental protocols for key in vitro assays and present hypothetical data to illustrate how results can be structured and interpreted.
Experimental Protocols
The primary methods for assessing in vitro metabolic stability involve incubating the test compound with liver-derived systems that contain key drug-metabolizing enzymes.[4][8][9] The two most common systems are liver microsomes and hepatocytes.
Liver Microsomal Stability Assay
This assay is a cost-effective, high-throughput method primarily used to evaluate Phase I metabolism, which is largely mediated by cytochrome P450 (CYP) enzymes found in the microsomal fraction of the liver.[6][8]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound and its derivatives in a Phase I-dominant metabolic system.
Materials:
-
Human Liver Microsomes (pooled, from a reputable supplier)
-
Test Compounds: this compound, Derivative A, Derivative B (10 mM stock in DMSO)
-
Positive Control: Testosterone or Verapamil (compounds with known metabolic rates)
-
Negative Control: Vehicle (DMSO)
-
Phosphate (B84403) Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (ACN) with an internal standard (e.g., Tolbutamide) for reaction termination
-
96-well incubation plates and analytical plates
Procedure:
-
Preparation: A master mix containing phosphate buffer and liver microsomes (final protein concentration ~0.5 mg/mL) is prepared and pre-warmed at 37°C.
-
Initiation of Reaction: The test compounds and controls are added to the master mix to a final concentration of 1 µM. The mixture is pre-incubated for 5 minutes at 37°C. The metabolic reaction is initiated by adding the pre-warmed NADPH regenerating system.[4]
-
Time-Point Sampling: Aliquots are taken from the reaction mixture at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is immediately stopped by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. This step also precipitates the microsomal proteins.[4]
-
Sample Processing: The quenched samples are centrifuged (e.g., at 4000 rpm for 20 minutes) to pellet the precipitated protein. The supernatant is then transferred to a clean analytical plate for analysis.
-
LC-MS/MS Analysis: The concentration of the remaining parent compound in each sample is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[5][9]
Hepatocyte Stability Assay
Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of Phase I and Phase II metabolic enzymes and cofactors in a more physiologically relevant environment.[8][10]
Objective: To assess the overall metabolic stability (Phase I and Phase II) of this compound and its derivatives and obtain a more comprehensive in vitro clearance value.
Materials:
-
Cryopreserved Human Hepatocytes (pooled)
-
Hepatocyte Incubation Medium (e.g., Williams Medium E)
-
Test Compounds: this compound, Derivative A, Derivative B (10 mM stock in DMSO)
-
Positive Control: 7-hydroxycoumarin (for Phase II activity) or a rapidly metabolized compound.
-
Collagen-coated 24- or 48-well plates
-
Reagents and equipment for cell viability assessment (e.g., Trypan Blue)
Procedure:
-
Cell Preparation: Cryopreserved hepatocytes are thawed rapidly in a 37°C water bath. The cells are then washed with incubation medium to remove cryoprotectant and cell viability is assessed.[10]
-
Cell Plating: A suspension of viable hepatocytes is prepared in the incubation medium and plated onto collagen-coated plates at a specific density (e.g., 0.5 x 10^6 viable cells/well). The cells are allowed to attach for a short period.[11]
-
Incubation: The medium is replaced with fresh, pre-warmed medium containing the test compounds or controls at a final concentration of 1 µM. The plates are then incubated at 37°C in a humidified incubator, often with gentle shaking.[11]
-
Time-Point Sampling: Aliquots of the cell suspension/medium are collected at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).[11]
-
Reaction Termination and Analysis: The reaction is terminated, and samples are processed and analyzed by LC-MS/MS as described in the microsomal assay protocol.
Data Presentation and Analysis
The primary data output is the concentration of the parent compound at each time point. From this, key metabolic stability parameters are calculated.
Calculations:
-
The natural logarithm of the percentage of the parent compound remaining is plotted against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
In vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k .[11]
-
Intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein or 10^6 cells) = (0.693 / t½) * (Incubation Volume / Protein or Cell Amount) .[11]
Hypothetical Comparative Data
Table 1: Metabolic Stability of this compound and Derivatives in Human Liver Microsomes
| Compound | In Vitro t½ (min) | CLint (µL/min/mg protein) | % Remaining at 60 min |
| This compound | 45.2 | 34.1 | 39.8% |
| Derivative A | 88.6 | 17.4 | 65.1% |
| Derivative B | 18.5 | 83.3 | 10.2% |
| Testosterone | 25.0 | 61.8 | 19.1% |
Table 2: Metabolic Stability of this compound and Derivatives in Human Hepatocytes
| Compound | In Vitro t½ (min) | CLint (µL/min/10^6 cells) | % Remaining at 120 min |
| This compound | 33.7 | 41.2 | 18.5% |
| Derivative A | 71.5 | 19.4 | 44.3% |
| Derivative B | 12.1 | 114.5 | <5% |
| 7-OH-Coumarin | 15.0 | 92.4 | <5% |
Interpretation of Hypothetical Data:
-
This compound shows moderate metabolic stability.
-
Derivative A demonstrates significantly improved metabolic stability compared to the parent compound, as indicated by its longer half-life and lower intrinsic clearance. This suggests the structural modification in Derivative A successfully blocked a key site of metabolism.
-
Derivative B exhibits very low metabolic stability, being rapidly cleared in both systems. This modification likely introduced a metabolic soft spot, making it unsuitable for further development without additional optimization.
Visualized Workflows and Relationships
Experimental Workflow Diagram
Caption: Workflow for a typical in vitro metabolic stability assay.
Logical Relationship Diagram
Caption: From in vitro data to in vivo pharmacokinetic prediction.
References
- 1. Buy this compound (EVT-12506195) [evitachem.com]
- 2. labshake.com [labshake.com]
- 3. Heteroclitins R-S: new dibenzocylooctadiene lignans from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 5. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 6. bdj.co.jp [bdj.co.jp]
- 7. A workflow from untargeted LC-MS profiling to targeted natural product isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 10. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
Safety Operating Guide
Personal protective equipment for handling Heteroclitin E
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for handling Heteroclitin E. Given the absence of a specific Safety Data Sheet (SDS), this guidance is based on the precautionary principle, treating this compound as a potent, biologically active compound with unknown specific toxicity. This approach is informed by the known cytotoxic and anti-inflammatory properties of its chemical class, dibenzocyclooctadiene lignans (B1203133).[1][2][3]
Hazard Assessment
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in powder or solution form.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Prevents skin contact. Double-gloving provides additional protection in case of a tear or contamination of the outer glove. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of solutions or airborne particles of the solid compound. |
| Body Protection | A fully buttoned laboratory coat. Consider a disposable gown over the lab coat for procedures with a higher risk of contamination. | Protects skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher is recommended when handling the powder form outside of a certified chemical fume hood to prevent inhalation of aerosols. | Minimizes the risk of inhaling fine particles of the compound. |
Note: Always consult your institution's Environmental Health and Safety (EHS) department for specific PPE requirements.
Operational Plan: Step-by-Step Handling Procedures
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the compound name, date of receipt, and any known hazard warnings.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed. It should be stored in a designated area for potent compounds.
-
Designated Area: All manipulations of solid this compound must be performed in a certified chemical fume hood or a glove box to contain any airborne particles.
-
Preparation: Before starting, ensure all necessary equipment (spatulas, weigh boats, vials, etc.) and waste containers are inside the fume hood.
-
Weighing: Carefully weigh the desired amount of the compound. Use a light touch to avoid generating dust.
-
Cleaning: After weighing, decontaminate all surfaces and equipment within the fume hood.
-
Solvent Addition: Add the solvent to the solid compound slowly and carefully to avoid splashing.
-
Mixing: Cap the vial and mix gently until the compound is fully dissolved.
-
Experimental Use: When using the solution, employ the same level of PPE as for handling the solid. Work within a fume hood if there is a risk of aerosol generation.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any unused solid compound. Collect this waste in a dedicated, clearly labeled, and sealed hazardous waste bag or container.
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any solution down the drain.
-
Sharps Waste: Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous waste.
-
Waste Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
Experimental Workflow Diagram
The following diagram illustrates the key stages for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Cytotoxic dibenzocyclooctadiene lignans from Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
